molecular formula C32H37NO12 B8004767 Pirarubicin

Pirarubicin

Cat. No.: B8004767
M. Wt: 627.6 g/mol
InChI Key: KMSKQZKKOZQFFG-YXRRJAAWSA-N
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Description

(7S,9S)-7-[[(2R,4S,5S,6S)-4-amino-6-methyl-5-[[(2R)-2-oxanyl]oxy]-2-oxanyl]oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is an anthracycline.
Pirarubicin is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. this compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines. (NCI04)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSKQZKKOZQFFG-YXRRJAAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046755
Record name Pirarubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72496-41-4
Record name Pirarubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72496-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirarubicin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirarubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRARUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D58G680W0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pirarubicin's Mechanism of Action in DNA Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirarubicin, a second-generation anthracycline antibiotic, is a potent antineoplastic agent with a complex mechanism of action centered on the disruption of DNA replication and the induction of cell cycle arrest. This technical guide provides an in-depth exploration of this compound's core mechanisms, focusing on its role as a DNA intercalator and a topoisomerase II inhibitor. Quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways are presented to support further research and drug development efforts in oncology.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a dual-pronged attack on DNA replication and integrity. The primary mechanisms are:

  • DNA Intercalation: this compound's planar anthracycline ring structure enables it to insert itself between the base pairs of the DNA double helix.[1] This intercalation physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. The binding of this compound to DNA has been confirmed through various spectroscopic and fluorescence-based methods.[1]

  • Topoisomerase II Inhibition: this compound targets and inhibits topoisomerase II, a critical enzyme responsible for resolving DNA topological problems during replication, such as supercoiling and catenation.[2] By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).

The accumulation of DSBs triggers a robust DNA Damage Response (DDR), leading to cell cycle arrest, primarily at the G2/M phase, and ultimately, apoptosis.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
M5076Ovarian Sarcoma0.366[4]
EhrlichAscites Carcinoma0.078[4]

Table 2: Effect of this compound on Cell Cycle Distribution in MG63/DOX Cells [3]

TreatmentDuration (h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control2465.4 ± 2.123.1 ± 1.511.5 ± 0.9
This compound (50 ng/mL)2458.2 ± 1.825.3 ± 1.316.5 ± 1.1
This compound (200 ng/mL)2445.1 ± 1.528.7 ± 1.226.2 ± 1.4
This compound (500 ng/mL)2433.6 ± 1.230.1 ± 1.136.3 ± 1.6
Control4863.8 ± 2.024.5 ± 1.611.7 ± 0.8
This compound (50 ng/mL)4850.1 ± 1.727.8 ± 1.422.1 ± 1.3
This compound (200 ng/mL)4835.7 ± 1.331.2 ± 1.233.1 ± 1.5
This compound (500 ng/mL)4825.4 ± 1.132.5 ± 1.342.1 ± 1.8
Control7262.5 ± 1.925.1 ± 1.712.4 ± 0.9
This compound (50 ng/mL)7242.3 ± 1.630.1 ± 1.527.6 ± 1.4
This compound (200 ng/mL)7228.9 ± 1.233.4 ± 1.437.7 ± 1.7
This compound (500 ng/mL)7218.7 ± 1.035.8 ± 1.545.5 ± 1.9

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II alpha (e.g., from a commercial supplier)

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose (B213101) gel in TAE buffer

  • Ethidium (B1194527) bromide staining solution

  • Deionized water

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

    • 2 µL 10x Topoisomerase II Reaction Buffer

    • 2 µL 10 mM ATP

    • 1 µL kDNA (e.g., 200 ng/µL)

    • Variable volume of this compound solution (or DMSO for control)

    • Deionized water to a final volume of 19 µL.

  • Add 1 µL of human Topoisomerase II alpha enzyme to each tube to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide solution for 15-30 minutes.

  • Destain the gel in deionized water for 15-30 minutes.

  • Visualize the DNA bands under UV light. Decatenated kDNA will migrate as relaxed circles, while catenated kDNA will remain at the origin.

  • Quantify the band intensities to determine the IC50 value of this compound.

Competitive DNA Binding Assay (Fluorescence Quenching)

This assay determines the ability of this compound to displace a known DNA intercalator, ethidium bromide (EtBr), from calf thymus DNA (ct-DNA).

Materials:

  • Calf thymus DNA (ct-DNA) solution

  • Ethidium bromide (EtBr) solution

  • This compound stock solution (in DMSO)

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer in a quartz cuvette. Allow the mixture to equilibrate.

  • Measure the initial fluorescence emission of the ct-DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).

  • Add increasing concentrations of this compound to the cuvette, mixing thoroughly after each addition.

  • After each addition, record the fluorescence emission spectrum.

  • The quenching of EtBr fluorescence indicates the displacement of EtBr from the DNA by this compound.

  • Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Kb) using the appropriate equations to quantify the binding affinity of this compound to DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time points. Include an untreated control.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Pirarubicin_Mechanism_of_Action cluster_drug_action This compound Action cluster_dna_interaction DNA Interaction cluster_cellular_response Cellular Response This compound This compound Intercalation DNA Intercalation This compound->Intercalation intercalates into TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition inhibits DNA DNA Double Helix TopoII Topoisomerase II Intercalation->DNA DSB DNA Double-Strand Breaks (DSBs) Intercalation->DSB contributes to TopoII_Inhibition->TopoII TopoII_Inhibition->DSB leads to DDR DNA Damage Response (DDR) DSB->DDR activates G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest induces Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to

Caption: Overview of this compound's mechanism of action.

DNA_Damage_Response_Pathway This compound This compound DSB DNA Double-Strand Breaks This compound->DSB induces ATM ATM (activated) DSB->ATM activates Chk2 Chk2 (phosphorylated) ATM->Chk2 phosphorylates p53 p53 (stabilized) Chk2->p53 stabilizes Cdc25C Cdc25C (inhibited) Chk2->Cdc25C inhibits p21 p21 p53->p21 upregulates CyclinB_Cdk1 Cyclin B/Cdk1 (inactive) p21->CyclinB_Cdk1 inhibits Cdc25C->CyclinB_Cdk1 cannot activate G2M_Arrest G2/M Arrest CyclinB_Cdk1->G2M_Arrest results in Experimental_Workflow_Cell_Cycle start Start: Seed Cancer Cells treatment Treat with this compound (various concentrations and times) start->treatment harvest Harvest and Fix Cells (70% Ethanol) treatment->harvest stain Stain with Propidium Iodide (with RNase A) harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analysis

References

Pirarubicin: A Deep Dive into its Chemical Profile and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Pirarubicin, an anthracycline antibiotic used in cancer chemotherapy. All quantitative data is presented in structured tables for ease of reference, and key biological pathways and experimental workflows are illustrated with detailed diagrams.

Chemical Identity and Structure

This compound, a derivative of doxorubicin (B1662922), is a potent antineoplastic agent. Its chemical structure is characterized by a tetracyclic aglycone, daunosamine (B1196630) sugar moiety, and a tetrahydropyranyl group, which distinguishes it from doxorubicin. This structural modification is believed to contribute to its altered pharmacological profile, including potentially reduced cardiotoxicity.[1]

IdentifierValue
CAS Number 72496-41-4[2]
Molecular Formula C₃₂H₃₇NO₁₂[2]
Molecular Weight 627.64 g/mol [2]
IUPAC Name (8S,10S)-10-[[(2R,4S,5S,6S)-4-amino-6-methyl-5-[[(2R)-oxan-2-yl]oxy]oxan-2-yl]oxy]-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione[3]
InChI InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1[3]
InChIKey KMSKQZKKOZQFFG-YXRRJAAWSA-N[3]
SMILES CC1--INVALID-LINK--O[C@H]2C--INVALID-LINK--O)C(=O)C5=C(C4=O)C=CC=C5OC)O)(C(=O)CO)O)N">C@HO[C@@H]6CCCCO6[3]

Physicochemical Properties

The physicochemical characteristics of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

PropertyValue
Melting Point 188-192 °C (decomposes)[4]
Solubility Water: Slightly soluble/InsolubleDMSO: 7 mg/mL (11.15 mM)[5], 100 mg/mL (159.32 mM)Ethanol: InsolubleDMF: 5 mg/mL
pKa 7.35
Appearance Red solid[2]
Optical Rotation [α]D²⁵ +175° (c=0.2 in CHCl₃)

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting cellular DNA and associated enzymes.[1][5][6] This mode of action is characteristic of anthracycline antibiotics.[7]

DNA Intercalation and Topoisomerase II Inhibition

The planar tetracyclic ring structure of this compound allows it to intercalate between the base pairs of the DNA double helix.[1][5][6] This physical insertion distorts the DNA structure, thereby interfering with fundamental cellular processes such as DNA replication and transcription.

Furthermore, this compound is a potent inhibitor of topoisomerase II.[1][5][6] This enzyme is crucial for relieving topological stress in DNA during replication and transcription by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.

This compound This compound Intercalation DNA Intercalation This compound->Intercalation TopoII Topoisomerase II This compound->TopoII DNA Cellular DNA Distortion DNA Structural Distortion DNA->Distortion Complex Stabilized Topoisomerase II-DNA Covalent Complex DNA->Complex Intercalation->DNA Replication DNA Replication Inhibition Distortion->Replication Transcription Transcription Inhibition Distortion->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB DSB->Apoptosis

This compound's dual mechanism of DNA intercalation and topoisomerase II inhibition.

Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis

Similar to other anthracyclines, this compound can undergo redox cycling to generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[8][9] This increase in intracellular ROS contributes to oxidative stress, leading to cellular damage, including lipid peroxidation and further DNA damage, which ultimately contributes to the induction of apoptosis.[8][9]

Studies have shown that this compound-induced apoptosis is associated with the activation of caspases, key mediators of programmed cell death.[10]

This compound This compound Redox Redox Cycling This compound->Redox ROS Reactive Oxygen Species (ROS) Generation Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

The role of ROS generation in this compound-induced apoptosis.

Effects on Signaling Pathways and Cell Cycle Regulation

This compound has been demonstrated to modulate key signaling pathways involved in cell growth, proliferation, and survival. Notably, it can suppress the mTOR/p70S6K/4E-BP1 signaling pathway, which is a central regulator of cell growth and metabolism.[3][11]

Furthermore, this compound treatment can lead to cell cycle arrest, primarily in the G0/G1 phase.[5] This is accompanied by the downregulation of proteins that promote cell cycle progression, such as PCNA and cyclins D1 and E, and the modulation of apoptotic regulators, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5]

This compound This compound mTOR mTOR/p70S6K/4E-BP1 Pathway This compound->mTOR CellCycle Cell Cycle Regulation This compound->CellCycle Proteins Modulation of Regulatory Proteins This compound->Proteins CellGrowth Inhibition of Cell Growth mTOR->CellGrowth G0G1 G0/G1 Phase Arrest CellCycle->G0G1 Apoptosis Apoptosis G0G1->Apoptosis Down Downregulation: PCNA, Cyclin D1, Cyclin E, Bcl-2 Proteins->Down Up Upregulation: Bax Proteins->Up Down->Apoptosis Up->Apoptosis

This compound's impact on key signaling pathways and cell cycle regulation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to investigate the properties and mechanisms of this compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate (formazan formation) C->D E Add solubilizing agent D->E F Measure absorbance E->F G Calculate IC50 F->G

Workflow for a typical MTT cytotoxicity assay.

DNA Intercalation Assay (e.g., Ethidium (B1194527) Bromide Displacement Assay)

Objective: To assess the ability of this compound to intercalate into DNA.

Methodology:

  • Preparation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide (a fluorescent intercalator).

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex.

  • Titration: Add increasing concentrations of this compound to the solution.

  • Fluorescence Quenching: Measure the decrease in fluorescence at each concentration of this compound as it displaces ethidium bromide from the DNA.

  • Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the extent of intercalation.

Topoisomerase II Inhibition Assay (e.g., DNA Relaxation Assay)

Objective: To determine the inhibitory effect of this compound on topoisomerase II activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and ATP.

  • Drug Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.

  • Enzyme Reaction: Initiate the topoisomerase II-mediated DNA relaxation reaction by incubating at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

This compound is a potent anthracycline antibiotic with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerase II, generate ROS, and modulate key cellular signaling pathways underscores its efficacy as an anticancer agent. The detailed understanding of its chemical and biological properties provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of its therapeutic potential.

References

The Discovery and Synthesis of Pirarubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirarubicin, a second-generation anthracycline antibiotic, represents a significant advancement in chemotherapy, offering a comparable or superior antineoplastic spectrum to its parent compound, doxorubicin (B1662922), but with a notably improved safety profile, particularly concerning cardiotoxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside visualizations of its molecular interactions and signaling pathways, to serve as a valuable resource for researchers and professionals in drug development.

Discovery and Rationale

This compound, also known as (2''R)-4'-O-tetrahydropyranyladriamycin (THP), was first synthesized and reported by Umezawa and colleagues in 1979 as part of a program to develop less toxic and more effective analogues of doxorubicin[1][2]. The primary motivation for its development was to mitigate the dose-limiting cardiotoxicity associated with doxorubicin while retaining or enhancing its potent antitumor activity[3][4]. The addition of a tetrahydropyranyl (THP) group at the 4'-position of the daunosamine (B1196630) sugar was found to significantly alter the physicochemical properties of the molecule, leading to more rapid cellular uptake and a different intracellular distribution compared to doxorubicin[5].

Chemical Synthesis of this compound

This compound is a semi-synthetic derivative of doxorubicin[6]. The synthesis involves the introduction of a tetrahydropyranyl (THP) ether at the 4'-hydroxyl group of the daunosamine sugar moiety of doxorubicin. This reaction typically yields a mixture of two diastereomers, (2''R)- and (2''S)-4'-O-tetrahydropyranyladriamycin, due to the formation of a new chiral center at the 2''-position of the THP ring. The desired (2''R) isomer, which is this compound, is then separated by chromatographic methods[7].

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound from doxorubicin hydrochloride.

Materials:

Procedure:

  • Preparation of Doxorubicin Free Base: Doxorubicin hydrochloride is dissolved in a suitable solvent (e.g., a mixture of methanol (B129727) and dichloromethane) and neutralized with a slight excess of triethylamine to obtain the free base. The solvent is then removed under reduced pressure.

  • Tetrahydropyranylation Reaction: The doxorubicin free base is dissolved in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). To this solution, an excess of 2,3-dihydropyran is added, followed by a catalytic amount of p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of diastereomers, is purified by silica gel column chromatography using a chloroform-methanol gradient as the eluent. The fractions containing the desired (2''R) isomer (this compound) are collected and the solvent is evaporated to yield the final product as a red solid.

G cluster_start Starting Material cluster_reaction Chemical Reaction cluster_purification Purification cluster_product Final Product start Doxorubicin Hydrochloride free_base Neutralization (e.g., with Triethylamine) start->free_base Step 1 thp_reaction Tetrahydropyranylation (2,3-Dihydropyran, p-TsOH) free_base->thp_reaction Step 2 workup Aqueous Work-up thp_reaction->workup Step 3 chromatography Silica Gel Chromatography workup->chromatography Step 4 product This compound ((2''R)-4'-O-tetrahydropyranyladriamycin) chromatography->product Step 5

Mechanism of Action

The primary mechanism of action of this compound is similar to that of other anthracyclines, involving the inhibition of nucleic acid synthesis[4][6].

  • DNA Intercalation: this compound intercalates between the base pairs of the DNA double helix, leading to a local unwinding of the DNA and a change in its conformation[4][8][9]. This distortion of the DNA structure interferes with the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: this compound forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription[4][8][9]. By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the generation of free radicals such as superoxide (B77818) anions and hydrogen peroxide[10][11]. These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to the cytotoxic effects of the drug.

G cluster_dna DNA Interaction cluster_ros Redox Cycling cluster_effects Cellular Effects This compound This compound intercalation DNA Intercalation This compound->intercalation topo_inhibition Topoisomerase II Inhibition This compound->topo_inhibition ros_generation Generation of Reactive Oxygen Species (ROS) This compound->ros_generation replication_inhibition Inhibition of DNA Replication and Transcription intercalation->replication_inhibition dna_damage DNA Double-Strand Breaks topo_inhibition->dna_damage oxidative_stress Oxidative Stress ros_generation->oxidative_stress apoptosis Apoptosis dna_damage->apoptosis replication_inhibition->apoptosis oxidative_stress->apoptosis

Key Signaling Pathways Modulated by this compound

Recent research has elucidated several key signaling pathways that are modulated by this compound, contributing to its anticancer effects and, in some cases, its side effects.

mTOR Signaling Pathway

This compound has been shown to induce a cytoprotective autophagic response in bladder cancer cells through the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. It inhibits the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1.

G This compound This compound mTOR mTOR This compound->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 autophagy Autophagy mTOR->autophagy Inhibits

AKT/Bcl-2 Signaling Pathway

In the context of cardiotoxicity, this compound's effects have been linked to the Phlpp1/AKT/Bcl-2 signaling pathway. It can induce apoptosis in cardiomyocytes by modulating this axis.

G This compound This compound phlpp1 Phlpp1 This compound->phlpp1 Modulates akt AKT phlpp1->akt Dephosphorylates bcl2 Bcl-2 akt->bcl2 Phosphorylates apoptosis Apoptosis akt->apoptosis Inhibits bcl2->apoptosis Inhibits

CREB-1/USP22 Signaling Pathway

This compound has been shown to reduce the expression of Ubiquitin-Specific Peptidase 22 (USP22), an oncoprotein, by inhibiting the phosphorylation of cAMP response element-binding protein 1 (CREB-1) in HeLa cells.

G This compound This compound creb1_p Phosphorylated CREB-1 This compound->creb1_p Inhibits Phosphorylation usp22 USP22 Expression creb1_p->usp22 Promotes apoptosis Apoptosis usp22->apoptosis Inhibits

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointThis compound ConcentrationResultReference
M5076 (ovarian sarcoma)Not specifiedIC500.366 µM-[5]
Ehrlich (ascites carcinoma)Not specifiedIC500.078 µM-[5]
L1210 (murine leukemia)Growth inhibitionIC500.003 µg/mL-[12]
T24 (bladder cancer)XTT assayCell Viability50 µg/mL (30 min)49%
T24 (bladder cancer)XTT assayCell Viability100 µg/mL (30 min)15%
T24 (bladder cancer)XTT assayCell Viability150 µg/mL (30 min)2%
T24 (bladder cancer)XTT assayCell Viability200 µg/mL (30 min)0%

Table 2: Clinical Efficacy of this compound-Based Regimens

Cancer TypeRegimenNumber of PatientsResponse Rate (CR+PR)Key FindingsReference
Non-Hodgkin's LymphomaTHP-COP43 (elderly)79.1%Comparable efficacy to doxorubicin with less toxicity.[13]
Advanced Ovarian CarcinomaTHP + Cisplatin2564%Active against advanced ovarian cancer.[14]
Advanced Breast CancerTHP-DXR3459%Effective for first- and second-line chemotherapy.[15]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT) or activation reagent (for XTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used for the drug stock).

  • Addition of Reagent: After the incubation period, add the MTT or XTT reagent to each well and incubate for a few hours at 37°C.

  • Measurement: For the MTT assay, add the solubilization buffer to dissolve the formazan (B1609692) crystals. For the XTT assay, the soluble formazan product is measured directly. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat them with this compound at the desired concentration and for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Conclusion

This compound stands as a testament to the power of rational drug design in oncology. By modifying the structure of doxorubicin, researchers were able to create a derivative with an improved therapeutic index, characterized by reduced cardiotoxicity without compromising its potent anticancer activity. Its mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, is augmented by its influence on key cellular signaling pathways. This technical guide has provided a detailed overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights and protocols for the scientific community. Further research into its synergistic combinations with other anticancer agents and its potential to overcome drug resistance will continue to define its role in modern cancer therapy.

References

Pirarubicin: An In-Depth Technical Guide on a Potent Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pirarubicin (THP) is a semi-synthetic anthracycline antibiotic and a potent analogue of doxorubicin (B1662922), distinguished by its efficacy and a potentially improved cardiotoxicity profile.[1] It is a cornerstone chemotherapeutic agent used in the treatment of various malignancies, including breast cancer, bladder cancer, and lymphomas.[1] The primary mechanism of action involves the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and transcription.[2][3] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks, arrests the cell cycle, and ultimately triggers apoptotic cell death.[1][4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cellular signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Chemical Properties and Structure

This compound, chemically known as (2''R)-4'-O-tetrahydropyranyladriamycin, is a derivative of doxorubicin.[3] Its structure is characterized by the addition of a tetrahydropyran (B127337) (THP) ring to the daunosamine (B1196630) sugar moiety of doxorubicin.[6] This structural modification enhances its lipophilicity, leading to more rapid cellular uptake compared to its parent compound.[7]

  • Molecular Formula: C₃₂H₃₇NO₁₂[8]

  • Molecular Weight: 627.64 g/mol [7]

Core Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[9] this compound exerts its cytotoxic effects through a dual mechanism:

  • DNA Intercalation: Like other anthracyclines, this compound inserts itself between the base pairs of the DNA double helix.[3][4]

  • Topoisomerase II Poisoning: Following intercalation, this compound binds to and stabilizes the transient topoisomerase II-DNA covalent complex (cleavage complex).[5] This stabilization prevents the enzyme from religating the cleaved DNA strands.[9] The accumulation of these trapped complexes leads to permanent, protein-linked DNA double-strand breaks.[5]

These DNA lesions obstruct the progression of replication forks and transcription machinery, triggering cell cycle arrest and activating the apoptotic cascade, leading to programmed cell death.[3][10]

G This compound This compound Intercalation DNA Intercalation This compound->Intercalation DNA Nuclear DNA DNA->Intercalation TopoII Topoisomerase II CleavageComplex Stabilized Topo II- DNA Cleavage Complex TopoII->CleavageComplex Intercalation->CleavageComplex DSB DNA Double-Strand Breaks (DSBs) CleavageComplex->DSB ReplicationBlock Replication & Transcription Blockade DSB->ReplicationBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Core mechanism of this compound as a Topoisomerase II poison.

Impact on Cellular Signaling Pathways

This compound modulates several key signaling pathways that govern cell survival, proliferation, and death.

Cell Cycle Regulation

This compound is known to induce cell cycle arrest, primarily at the G2/M phase or the G0/G1 phase, depending on the cell type and drug concentration.[7][11] In multidrug-resistant osteosarcoma cells (MG63/DOX), this compound induces G2/M arrest by downregulating cyclin B1 expression and modulating the phosphorylation of Cdc2, which ultimately decreases the activity of the Cdc2-cyclin B1 complex required for mitotic entry.[11] In other cell lines, it causes G0/G1 arrest by suppressing the expression of key regulatory proteins like PCNA, cyclin D1, and cyclin E.[7]

Apoptosis Pathway

The induction of apoptosis by this compound is a primary contributor to its anticancer effect. This is achieved by altering the balance of pro- and anti-apoptotic proteins. Studies have shown that this compound suppresses the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[7] Furthermore, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which leads to mitochondrial membrane potential decrease and activation of caspases.[12]

Autophagy and the mTOR Pathway

In human bladder cancer cells, this compound has been found to induce a cytoprotective autophagic response.[13] This process is mediated through the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[13] this compound inhibits the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1.[13] While autophagy can promote cell survival, its inhibition has been shown to enhance this compound-induced apoptosis, suggesting a potential combination therapy strategy.[2][13]

G cluster_mTOR mTOR Signaling This compound This compound Inhibition Inhibition This compound->Inhibition mTOR mTOR p70S6K p70S6K mTOR->p70S6K EBP1 4E-BP1 mTOR->EBP1 Autophagy Autophagy (Cytoprotective) mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis suppresses Inhibition->mTOR InhibitAutophagy Inhibition of Autophagy InhibitAutophagy->Apoptosis enhances G A 1. Seed cells in a 96-well plate B 2. Add serial dilutions of this compound A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add CCK-8 reagent to each well C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance (e.g., 450 nm) E->F G 7. Calculate % viability and IC50 value F->G G A 1. Treat cells with this compound B 2. Harvest & wash cells with PBS A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide (PI) C->D E 5. Incubate for 15 min in the dark D->E F 6. Analyze by Flow Cytometry E->F

References

The Pharmacokinetics and Pharmacodynamics of Pirarubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pirarubicin (B1684484), a semi-synthetic derivative of doxorubicin (B1662922), is an anthracycline antibiotic utilized in the treatment of various malignancies, including breast cancer, bladder cancer, and lymphomas.[1] Its structural modifications are designed to enhance its therapeutic index by potentially reducing the cardiotoxicity associated with doxorubicin while maintaining potent antineoplastic activity.[1][2] This guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several clinical studies, revealing its absorption, distribution, metabolism, and excretion properties.

Absorption and Distribution

Following intravenous administration, this compound is rapidly absorbed into the bloodstream.[3] It exhibits a high affinity for blood cells, with concentrations in whole blood being 3-4 times higher than in plasma.[4] The plasma concentration of this compound typically follows a biphasic or triphasic decay pattern.[4][5][6]

This compound is extensively distributed throughout the body.[3] Being more lipophilic than doxorubicin, it has a higher volume of distribution.[7] Studies in pediatric patients have shown considerable interindividual variation in its disposition.[4] In patients with glioma undergoing hyperosmotic blood-brain barrier disruption, this compound has been detected in the cerebrospinal fluid (CSF), with the area under the curve (AUC) in the CSF reaching up to 28.4% of the plasma AUC in one case.[5]

Metabolism

This compound is primarily metabolized in the liver.[3] The main metabolic pathway involves the conversion to doxorubicin, which is an active metabolite.[8] Other metabolites, such as pirarubicinol and doxorubicinol (B1670906), have also been identified in plasma and urine.[8] Following repeated injections, the concentrations of doxorubicin and doxorubicinol tend to increase progressively.[8]

Excretion

The primary route of elimination for this compound and its metabolites is through the bile into the feces.[3] A smaller portion, approximately 6% of the administered dose, is excreted in the urine.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

ParameterValuePatient PopulationReference
Half-life (t½)
α-phase22.0 minAdvanced cancer patients[8]
β-phase12.7 hAdvanced cancer patients[8]
α-phase0.12 hMetastatic breast cancer patients[6]
β-phase1.44 hMetastatic breast cancer patients[6]
γ-phase33.9 hMetastatic breast cancer patients[6]
Total Plasma Clearance 90 L/h/m²Advanced cancer patients[8]
4.2 L/h/kgMetastatic breast cancer patients[6]
Total Volume of Distribution 1380 L/m²Advanced cancer patients[8]
Urinary Excretion ~6% of injected doseAdvanced cancer patients[8]
<10% of administered dose (24h)Metastatic breast cancer patients[6]
AUC Ratio (Doxorubicin/Pirarubicin) in Plasma 0.441Pediatric patients[4]
Administration RouteDosageIndicationReference
Intravenous 25-40 mg/m²General[9][10]
40-50 mg/m² (in combination)Breast Cancer[9]
25 mg/m²Acute Leukemia[9]
25-50 mg/m² every 3-4 weeksBreast Carcinoma[3][11]
30-70 mg/m² (dose escalation)Phase I Study[12]
Intra-arterial 7-20 mg/m² daily for 5-7 daysHead and Neck Cancer[9][10]
14-25 mg/m² weeklyHead and Neck Cancer[9][10]
Intravesical 15-30 mg/m²Superficial Bladder Cancer[9][10]

Experimental Protocols

Pharmacokinetic Analysis in Advanced Cancer Patients[8]
  • Patient Population: Six patients with advanced cancer.

  • Drug Administration: Intravenous bolus of 20 mg/m² per day for 3 consecutive days.

  • Sample Collection:

    • Blood samples were collected at regular intervals after each injection.

    • Urine was collected over 12-hour periods for 3 days, followed by 24-hour periods.

  • Analytical Method:

    • This compound and its metabolites were extracted from plasma and urine using Sep-pak cartridges.

    • Quantification was performed by High-Performance Liquid Chromatography (HPLC) with fluorometric detection.

Pharmacokinetic Analysis in Pediatric Patients[4]
  • Patient Population: Ten pediatric patients.

  • Drug Administration: Intravenous administration of 25-45 mg/m².

  • Sample Collection: Blood and plasma samples were collected at various time points up to 24 hours post-administration.

  • Analytical Method: Concentrations of this compound and doxorubicin were measured, likely using HPLC.

HPLC Assay for this compound and Doxorubicin[13]
  • Technique: High-Performance Liquid Chromatography (HPLC) with spectrofluorometric detection.

  • Detection Wavelengths: Excitation at 480 nm and emission at 590 nm.

  • Limit of Quantification: 5 ng/ml for this compound and 2 ng/ml for doxorubicin.

  • Sample Preparation: Plasma samples can be prepared for analysis.

Pharmacodynamics

The anticancer effects of this compound are attributed to a multi-faceted mechanism of action that ultimately leads to the inhibition of cancer cell proliferation and induction of cell death.[13]

Mechanism of Action

  • DNA Intercalation: this compound inserts itself between the base pairs of DNA, disrupting the structure of the DNA helix.[2][3][13] This interference inhibits DNA replication and transcription.[3]

  • Topoisomerase II Inhibition: It interacts with and inhibits topoisomerase II, an enzyme essential for managing DNA supercoiling during replication.[2][13][14] This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks.[13]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, producing ROS such as superoxide (B77818) anions and hydrogen peroxide.[3][13] These ROS induce oxidative stress, causing damage to DNA, proteins, and cellular membranes.[3][13]

  • Cellular Membrane Interactions: this compound can affect the fluidity and permeability of cellular and mitochondrial membranes, which can trigger the intrinsic apoptotic pathway through the release of cytochrome c.[13]

  • Modulation of Signaling Pathways: It has been shown to influence the activity of transcription factors like NF-kB and p53, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.[13]

Pharmacodynamic Effects

  • Cell Cycle Arrest: this compound can cause G0/G1 cell cycle arrest in cancer cells.[14][15]

  • Apoptosis Induction: The accumulation of DNA damage and oxidative stress triggers programmed cell death (apoptosis).[13]

  • Gene Expression Modulation: It can suppress the expression of proteins involved in cell proliferation (PCNA, cyclin D1, cyclin E) and survival (Bcl-2), while increasing the expression of pro-apoptotic proteins like Bax.[14]

  • Enhanced Cellular Uptake: this compound is taken up by tumor cells more rapidly and to a greater extent than doxorubicin.[14][16][17] This is potentially mediated by glucose transporters and concentrative nucleoside transporter 2 (CNT-2), which are often upregulated in cancer cells.[16]

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

A significant correlation has been established between the systemic exposure to this compound and its pharmacodynamic effects, particularly hematological toxicity.[18] The area under the time x concentration curve (AUC) of this compound shows a significant correlation with leukocyte cell kill.[18] Interestingly, the plasma concentration of its metabolite, doxorubicin, at the end of the infusion has been found to be an even more significant predictor of hematological toxicity.[18] This allows for the potential prediction of patients at higher risk for toxicity.[18] A predictive formula has been developed to estimate the nadir of white blood cell counts based on the initial count, patient age, and an estimate of the this compound AUC in whole blood.[19]

Visualizations

pirarubicin_mechanism_of_action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Generation Replication DNA Replication & Transcription DNA->Replication DNA_Intercalation_Effect TopoII->Replication DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Stabilizes Cleavage Complex TopoII_Inhibition_Effect Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) DNA_Damage->CellCycleArrest ROS->DNA_Damage Oxidative Damage Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress Mitochondria->Apoptosis Cytochrome c Release CellCycleArrest->Apoptosis DNA_Intercalation_Effect->Replication Inhibition TopoII_Inhibition_Effect->Replication Inhibition

Caption: Mechanism of action of this compound leading to cancer cell death.

pk_experimental_workflow start Start: Patient Dosing admin Intravenous Administration (e.g., 20 mg/m²) start->admin sampling Serial Blood & Urine Sample Collection admin->sampling extraction Sample Preparation: Solid Phase Extraction (Sep-pak cartridges) sampling->extraction analysis Quantitative Analysis: HPLC with Fluorometric Detection extraction->analysis modeling Pharmacokinetic Modeling (e.g., Two-compartment model) analysis->modeling params Determine PK Parameters (t½, Clearance, Vd) modeling->params

Caption: Experimental workflow for pharmacokinetic analysis of this compound.

pk_pd_relationship cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics PK_Params This compound Dose & Patient Factors AUC Systemic Exposure (AUC of this compound & Doxorubicin) PK_Params->AUC PD_Effect Hematological Toxicity (Leukocyte Cell Kill) AUC->PD_Effect Correlates with Prediction Prediction of Toxicity Risk PD_Effect->Prediction

Caption: Relationship between this compound pharmacokinetics and pharmacodynamics.

References

Pirarubicin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pirarubicin (B1684484), an anthracycline antibiotic and a derivative of doxorubicin. It is intended to serve as a comprehensive resource, detailing its molecular characteristics, mechanism of action, relevant signaling pathways, and detailed experimental protocols for in vitro analysis.

Core Molecular and Physicochemical Properties

This compound is a potent antineoplastic agent. Its fundamental properties are summarized below.

PropertyValueCitations
Molecular Formula C₃₂H₃₇NO₁₂[1][2][3][4]
Molecular Weight 627.64 g/mol [2][4]
CAS Number 72496-41-4[4]
Appearance Red solid[4]
Synonyms THP, Theprubicin, 4'-O-tetrahydropyranyl doxorubicin[4]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily targeting the processes of DNA replication and cell division. The core mechanisms include:

  • DNA Intercalation: Like other anthracyclines, this compound inserts itself between the base pairs of the DNA double helix.[1][5][6] This intercalation physically obstructs the DNA and interferes with the enzymes involved in DNA replication and transcription.

  • Topoisomerase II Inhibition: It disrupts the function of topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[1][5][6] By stabilizing the complex between topoisomerase II and DNA, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks and halting cell proliferation.[7]

  • Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of free radicals such as hydrogen peroxide (H₂O₂).[7][8] This induces oxidative stress, which causes further damage to DNA, proteins, and lipids, ultimately contributing to apoptotic cell death.[8]

This compound is noted for being less cardiotoxic than its parent compound, doxorubicin, and has demonstrated activity against some doxorubicin-resistant cell lines.[1][5]

Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways involved in cell growth, survival, and death.

Apoptosis Induction

This compound is a potent inducer of apoptosis. One of the key mechanisms is through the generation of hydrogen peroxide (H₂O₂), which triggers a cascade of apoptotic events.[8] This includes a decrease in the mitochondrial membrane potential and the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[8]

G This compound This compound ROS Reactive Oxygen Species (H₂O₂) This compound->ROS Mitochondria Mitochondrial Membrane Potential Decrease ROS->Mitochondria Caspases Caspase-3/7 Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

mTOR Pathway Suppression

In certain cancer cells, such as those of the bladder, this compound can induce a cytoprotective autophagic response by suppressing the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[9] It inhibits the phosphorylation of mTOR and its downstream effectors, p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9] This inhibition of the mTOR pathway is a key trigger for the initiation of autophagy.

G This compound This compound mTOR mTOR Phosphorylation This compound->mTOR p70S6K p70S6K Phosphorylation mTOR->p70S6K fourEBP1 4E-BP1 Phosphorylation mTOR->fourEBP1 Autophagy Autophagy Induction mTOR->Autophagy Suppression leads to

Caption: this compound's suppression of the mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Cytotoxicity Assays

1. Cell Culture:

  • Human bladder cancer cell lines (e.g., T-24, BIU-87) or leukemia cell lines (e.g., HL-60) are commonly used.[1][4][10]

  • Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.[10]

2. Cytotoxicity Assay (XTT-based):

  • Objective: To measure cell viability after this compound treatment.

  • Procedure:

    • Seed T-24 cells in 96-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 50, 100, 150, 200 µg/ml) for different durations (e.g., 10, 30, 60 minutes).[4]

    • After treatment, measure cell viability using an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit according to the manufacturer's instructions.[4] This assay measures the metabolic activity of viable cells.

3. Cytotoxicity Assay (LDH-based):

  • Objective: To quantify cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release from damaged cells.

  • Procedure:

    • Seed 5 x 10⁴ HL-60 cells per well in 96-well plates.[10]

    • Treat cells with this compound (e.g., concentrations above 0.1 µM) for 6 or 24 hours.[10]

    • Analyze cytotoxicity using a commercially available LDH activity assay kit (e.g., CytoTox-ONE™) following the manufacturer's protocol.[10]

Apoptosis Assays

1. DNA Ladder Formation Assay:

  • Objective: To visualize the fragmentation of DNA, a hallmark of late-stage apoptosis.

  • Procedure:

    • Treat HL-60 cells with this compound (e.g., 0.1, 0.2, 0.5 µM) for 8 to 24 hours.[10]

    • After treatment, wash the cells twice with phosphate-buffered saline (PBS).[10]

    • Extract genomic DNA from the cells.

    • Run the extracted DNA on a 1.5-2% agarose (B213101) gel.

    • Visualize the DNA under UV light. A "ladder" pattern of DNA fragments in multiples of 180-200 base pairs indicates apoptosis.

2. Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining:

  • Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC, PE) to detect these cells.[2][5][7] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[5]

  • Procedure:

    • Induce apoptosis by treating cells with this compound for the desired time.

    • Harvest approximately 1-5 x 10⁵ cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[7]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI working solution (e.g., 100 µg/mL).[2][7]

    • Incubate the cells for 15-20 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[7]

    • Analyze the samples by flow cytometry as soon as possible.[7]

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Analysis of Signaling Pathways

1. Western Blotting for mTOR Pathway Proteins:

  • Objective: To detect changes in the expression and phosphorylation status of key proteins in the mTOR pathway.

  • Procedure:

    • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[3][9][11]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, mTOR, phospho-p70S6K, p70S6K, phospho-4E-BP1, 4E-BP1). Antibody dilutions should be optimized according to the manufacturer's datasheet.[3]

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][11]

    • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]

2. Immunofluorescence for Autophagy Marker LC3:

  • Objective: To visualize the formation of LC3 puncta, which indicates the formation of autophagosomes.

  • Procedure:

    • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate.[12][13]

    • Treatment: Induce autophagy with this compound.

    • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[12]

    • Permeabilization: Permeabilize the cells with a solution like 0.25% Triton X-100 in PBS for 10 minutes.[13]

    • Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.[13]

    • Primary Antibody Incubation: Incubate with an anti-LC3B antibody (e.g., at a 1:200 to 1:1000 dilution) overnight at 4°C.[12][14]

    • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[12][13]

    • Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium containing DAPI (to stain the nuclei). Visualize the LC3 puncta using a fluorescence microscope.[12] An increase in the number of distinct fluorescent puncta per cell indicates autophagy induction.

References

Preclinical In Vitro Efficacy of Pirarubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirarubicin (B1684484) (THP), a semi-synthetic derivative of doxorubicin (B1662922), is an anthracycline antibiotic used as an antineoplastic agent.[1][2] Its structural modifications allow for more rapid cellular uptake compared to its parent compound, doxorubicin.[3] this compound's primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and repair, along with RNA and protein synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2][4] In preclinical studies, it has demonstrated equal or superior cytotoxicity compared to doxorubicin in various cancer cell lines and activity against some doxorubicin-resistant lines.[1][3][5] This technical guide provides a comprehensive overview of the preclinical in vitro studies on this compound's efficacy, focusing on its cytotoxic effects, induction of apoptosis, and cell cycle arrest.

Cytotoxic Activity of this compound

The cytotoxic effect of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and exposure duration.

This compound IC50 and Cytotoxicity Data

The following tables summarize the quantitative data on this compound's cytotoxic effects from various in vitro studies.

Cell LineCancer TypeIC50 / CytotoxicityExposure TimeReference
HL-60Human Promyelocytic LeukemiaApparent cytotoxicity at >0.1 µM24 hours[5][6]
T-24Bladder Cancer85% viability reduction at 100 µg/ml30 minutes[7]
T-24Bladder Cancer98% viability reduction at 150 µg/ml30 minutes[7]
T-24Bladder Cancer100% viability reduction at 200 µg/ml30 minutes[7]
HeLaCervical CancerSignificant apoptosis at 500 and 1,000 ng/ml24 hours[4]
MG63/DOXMultidrug-Resistant OsteosarcomaTime- and concentration-dependent inhibition (200–1000 ng/mL)24, 48, 72 hours[8][9]

Note: Direct IC50 values for this compound are not consistently reported in the provided search results. The data reflects reported cytotoxic concentrations and cell viability reductions.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for its anticancer activity.

Key Mechanisms of this compound-Induced Apoptosis
  • Generation of Reactive Oxygen Species (ROS): A primary mechanism involves the generation of hydrogen peroxide (H₂O₂), which leads to oxidative DNA damage.[5][6] This was demonstrated in HL-60 cells, where H₂O₂ formation preceded cytotoxicity and caspase activation.[6]

  • Mitochondrial Pathway: The oxidative stress and DNA damage trigger mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of effector caspases, such as caspase-3 and caspase-7.[6]

  • DNA Damage Response: By intercalating with DNA and inhibiting topoisomerase II, this compound causes DNA strand breaks, which are a strong signal for apoptosis induction.[1][4]

Quantitative Apoptosis Data
Cell LineCancer TypeKey FindingsThis compound ConcentrationTimeReference
HL-60Human Promyelocytic LeukemiaDNA ladder formation detected0.1, 0.2, 0.5 µM24 hours[6]
HP100 (H₂O₂-resistant)Human Promyelocytic LeukemiaDelayed DNA ladder formation0.2, 0.5 µM24 hours[6]
HeLaCervical CancerSignificant dose-dependent increase in apoptotic cells500, 1,000 ng/ml24 hours[4]
Bladder Cancer CellsBladder CancerAutophagy inhibition significantly increased apoptosisNot specifiedNot specified[10]
This compound-Induced Apoptosis Signaling Pathway

The diagram below illustrates the proposed signaling cascade for this compound-induced apoptosis, primarily through the generation of reactive oxygen species.

G This compound This compound ROS H₂O₂ Generation (Reactive Oxygen Species) This compound->ROS DNA_Damage Oxidative DNA Damage Topo II Inhibition This compound->DNA_Damage Direct Action ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction (ΔΨm Decrease) DNA_Damage->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Activation Caspase-3/7 Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-induced apoptotic pathway via ROS generation.

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints, which prevents proliferation and can lead to cell death.

Phase-Specific Arrest

This compound has been shown to induce cell cycle arrest at different phases depending on the cell type:

  • G0/G1 Arrest: Observed in MG-63 human osteosarcoma cells. This arrest is associated with the suppression of key cell cycle proteins like cyclin D1 and cyclin E.[3]

  • G2/M Arrest: Notably occurs in multidrug-resistant (MDR) osteosarcoma cells (MG63/DOX) and human promyelocytic leukemia cells (HL60).[8][9][11]

Molecular Mechanisms of G2/M Arrest

In MG63/DOX cells, this compound-induced G2/M arrest is mediated by the modulation of the Cdc2/Cyclin B1 complex, which is critical for entry into mitosis. The specific molecular changes include:

  • Downregulation of Cyclin B1 expression.[8][9]

  • Decreased phosphorylation of Cdc2 at the activating site (Thr161).[8][9]

  • Increased phosphorylation of Cdc2 at inhibitory sites (Thr14/Tyr15).[8][9]

This compound-Induced G2/M Arrest Signaling Pathway

This diagram illustrates the molecular interactions leading to G2/M cell cycle arrest in multidrug-resistant osteosarcoma cells following this compound treatment.

G cluster_proteins Key Regulatory Proteins This compound This compound CyclinB1 Cyclin B1 This compound->CyclinB1 Downregulates Cdc2_p161 p-Cdc2 (Thr161) (Active) This compound->Cdc2_p161 Decreases Cdc2_p1415 p-Cdc2 (Thr14/Tyr15) (Inactive) This compound->Cdc2_p1415 Increases Cdc2_CyclinB1_Complex Cdc2/Cyclin B1 Complex (Inactive) CyclinB1->Cdc2_CyclinB1_Complex Cdc2_p161->Cdc2_CyclinB1_Complex Cdc2_p1415->Cdc2_CyclinB1_Complex G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1_Complex->G2M_Arrest

Mechanism of this compound-induced G2/M arrest.

Experimental Protocols

Standardized protocols are essential for the reliable in vitro evaluation of anticancer agents like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[13]

  • Drug Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the drug concentration to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Culture and Treatment: Culture cells and treat them with the desired concentrations of this compound for the specified time. Collect both adherent and floating cells.[14]

  • Cell Washing: Wash the collected cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[15]

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for approximately 15-20 minutes.[16]

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[17][18]

  • Cell Culture and Treatment: Grow and treat cells with this compound as required for the experiment.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate for at least 30 minutes at 4°C.[19]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[19]

  • RNase Treatment: Resuspend the cells in a solution containing RNase to ensure that only DNA is stained by PI.[18][19]

  • PI Staining: Add PI staining solution to the cells and incubate in the dark.[18]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[17]

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the in vitro efficacy of an anticancer compound like this compound.

G cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HeLa, HL-60) Seeding Cell Seeding (96-well or 6-well plates) Drug_Prep This compound Stock & Serial Dilutions Treatment Drug Treatment (24, 48, 72h) Seeding->Treatment MTT Cytotoxicity Assay (MTT) Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay (PI Staining) Treatment->Cell_Cycle_Assay IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Determine Phase Distribution Cell_Cycle_Assay->Cell_Cycle_Dist

Workflow for in vitro evaluation of this compound.

Conclusion

Preclinical in vitro studies consistently demonstrate that this compound is a potent anticancer agent with significant cytotoxic effects against a variety of cancer cell lines, including those resistant to other chemotherapeutics. Its efficacy is driven by a multi-faceted mechanism that includes the induction of apoptosis through ROS generation and the disruption of cell proliferation via cell cycle arrest at the G0/G1 or G2/M phases. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic potential of this compound.

References

Pirarubicin: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirarubicin (B1684484) (THP), a derivative of doxorubicin, is a potent anthracycline antibiotic utilized in chemotherapy. Its efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols for assessing its effects, and visual representations of the core signaling pathways. This compound exerts its cytotoxic effects through a multi-pronged approach, primarily involving the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). These initial events trigger a cascade of downstream signaling pathways, including the modulation of the mTOR and Phlpp1/AKT/Bcl-2 axes, ultimately leading to the activation of the caspase cascade and the execution of apoptosis. Understanding these intricate mechanisms is paramount for optimizing its therapeutic use and developing novel cancer treatment strategies.

Core Mechanisms of this compound-Induced Apoptosis

This compound's ability to induce apoptosis in cancer cells stems from two primary mechanisms of action:

  • Topoisomerase II Inhibition: this compound, like other anthracyclines, intercalates into DNA and inhibits topoisomerase II.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks.[3] This DNA damage is a potent trigger for the intrinsic apoptotic pathway.

  • Generation of Reactive Oxygen Species (ROS): A significant body of evidence indicates that this compound induces apoptosis through the generation of ROS, particularly hydrogen peroxide (H₂O₂).[4][5] The metabolic activation of this compound can lead to the production of free radicals, which cause oxidative damage to cellular components, including lipids, proteins, and DNA.[5] This oxidative stress contributes to mitochondrial dysfunction, a key event in the initiation of apoptosis. Studies have shown that in HL-60 cells, this compound-induced apoptosis is associated with H₂O₂ generation, and this effect is suppressed in H₂O₂-resistant cells.[4]

These initial insults converge on the mitochondria, leading to the activation of downstream signaling pathways that execute the apoptotic program.

Signaling Pathways in this compound-Induced Apoptosis

Several signaling pathways are implicated in mediating this compound's apoptotic effects. These pathways are interconnected and ultimately lead to the activation of caspases, the primary executioners of apoptosis.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.

  • Bcl-2 Family Protein Regulation: The Bcl-2 family of proteins are critical regulators of mitochondrial outer membrane permeabilization (MOMP).[6] this compound can modulate the expression of these proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio promotes MOMP.

  • Mitochondrial Dysfunction: The combination of DNA damage and oxidative stress induced by this compound leads to a decrease in the mitochondrial membrane potential (ΔΨm).[4][8] This depolarization is a key indicator of mitochondrial dysfunction.

  • Cytochrome c Release and Apoptosome Formation: The permeabilization of the mitochondrial outer membrane results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[9][10]

  • Caspase Cascade Activation: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4][11] These effector caspases are responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Key Signaling Cascades
  • Phlpp1/AKT/Bcl-2 Signaling Pathway: Recent studies have shown that this compound can induce cardiotoxicity through apoptosis by modulating the Phlpp1/AKT/Bcl-2 signaling pathway.[7] In this context, this compound may influence the phosphorylation status of AKT, which in turn affects the expression of Bcl-2 family proteins.

  • mTOR Signaling Pathway: this compound has been shown to induce a cytoprotective autophagic response in bladder cancer cells through the suppression of the mTOR signaling pathway.[12] While autophagy can sometimes promote cell survival, its inhibition in combination with this compound treatment can significantly enhance apoptosis.[12] This suggests a complex interplay between apoptosis and autophagy in response to this compound.

Quantitative Data on this compound's Apoptotic Effects

The following tables summarize key quantitative data from various studies investigating the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Reference
M5076Ovarian Sarcoma0.366Not Specified[1]
EhrlichAscites Carcinoma0.078Not Specified[1]
HL-60Promyelocytic Leukemia> 0.124[4]
T24Bladder Cancer~3.7 (100 µg/ml)30 min (single exposure)[13]
ECC1Gynecologic Cancer> 0.2 µg/ml (Resistant)Not Specified[14]
HEC1BGynecologic Cancer> 0.2 µg/ml (Resistant)Not Specified[14]
BG1Gynecologic Cancer> 0.2 µg/ml (Resistant)Not Specified[14]
SKOV3Gynecologic Cancer> 0.2 µg/ml (Resistant)Not Specified[14]
AN3Gynecologic Cancer< 0.2 µg/ml (Sensitive)Not Specified[14]
AE7Gynecologic Cancer< 0.2 µg/ml (Sensitive)Not Specified[14]
HEC1AGynecologic Cancer< 0.2 µg/ml (Sensitive)Not Specified[14]
CAOV3Gynecologic Cancer< 0.2 µg/ml (Sensitive)Not Specified[14]
SKUT1BGynecologic Cancer< 0.2 µg/ml (Sensitive)Not Specified[14]
ME180Gynecologic Cancer< 0.2 µg/ml (Sensitive)Not Specified[14]

Table 2: Effects of this compound on Apoptotic Markers

Cell LineTreatment ConditionParameter MeasuredResultReference
HL-600.1, 0.2, 0.5 µM for 24hDNA Ladder FormationDetected at all concentrations
HL-60Not SpecifiedCaspase-3/7 ActivityIncreased[4][11]
Bladder Cancer Cells5 µg/mLApoptosis RateIncreased with autophagy inhibition[12]
OsteoblastsNot SpecifiedBcl-2 ExpressionDecreased[15]
OsteoblastsNot SpecifiedBax ExpressionIncreased[15]
OsteoblastsNot SpecifiedCaspase-8 ActivationIncreased[15]
OsteoblastsNot SpecifiedCaspase-9 ActivationIncreased[15]
OsteoblastsNot SpecifiedCaspase-3 ActivationIncreased[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced apoptosis.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cancer cells to the desired confluency and treat with various concentrations of this compound for the desired time.

    • Include untreated cells as a negative control.

    • For adherent cells, gently detach using trypsin-EDTA, and collect both adherent and floating cells. For suspension cells, collect by centrifugation.

    • Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Measurement of Reactive Oxygen Species (ROS) Generation

This assay utilizes a cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to detect intracellular ROS.

Materials:

  • DCFH-DA

  • PBS or HBSS

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound for the desired time.

  • Dye Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Add DCFH-DA solution (typically 5-10 µM in PBS) to the cells and incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), or visualize the cells under a fluorescence microscope. Alternatively, cells can be harvested and analyzed by flow cytometry.

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis.

Pirarubicin_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_mechanisms Primary Mechanisms cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Mitochondrial Pathway cluster_signaling_modulation Signaling Modulation This compound This compound Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition ROS_Generation ROS Generation (H₂O₂) This compound->ROS_Generation mTOR_pathway mTOR Pathway Suppression This compound->mTOR_pathway AKT_pathway Phlpp1/AKT Pathway Modulation This compound->AKT_pathway DNA_Damage DNA Double-Strand Breaks Topoisomerase_II_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction DNA_Damage->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Bcl2_down Bcl-2 ↓ Mitochondrial_Dysfunction->Bcl2_down Bax_up Bax ↑ Mitochondrial_Dysfunction->Bax_up MOMP MOMP Bcl2_down->MOMP Bax_up->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Caspase-3/7 Activation Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis AKT_pathway->Bcl2_down

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow Experimental Workflow for Assessing this compound-Induced Apoptosis cluster_assays Apoptosis Assays cluster_analysis Data Analysis Start Cancer Cell Culture Treatment This compound Treatment (Dose and Time Course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV_PI Western_Blot Western Blot (Bcl-2, Bax, Caspases) Harvest->Western_Blot ROS_Assay ROS Detection (DCFH-DA) Harvest->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Harvest->MMP_Assay Apoptosis_Rate Quantification of Apoptosis Rate AnnexinV_PI->Apoptosis_Rate Protein_Expression Analysis of Protein Expression Levels Western_Blot->Protein_Expression ROS_Levels Measurement of ROS Levels ROS_Assay->ROS_Levels MMP_Change Assessment of ΔΨm MMP_Assay->MMP_Change Conclusion Elucidation of Apoptotic Mechanism Apoptosis_Rate->Conclusion Protein_Expression->Conclusion ROS_Levels->Conclusion MMP_Change->Conclusion

Caption: Experimental workflow for assessing this compound-induced apoptosis.

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Pirarubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Pirarubicin (B1684484) (THP), an anthracycline derivative used in cancer chemotherapy. Understanding how this compound enters and accumulates in cancer cells is critical for optimizing its therapeutic efficacy and overcoming mechanisms of drug resistance. This document synthesizes key findings on the transport processes, intracellular fate, and experimental methodologies used to study these phenomena.

Core Mechanisms of this compound Cellular Uptake

The entry of this compound into cancer cells is a multifaceted process, primarily driven by carrier-mediated transport systems rather than simple passive diffusion. The uptake is characterized by its dependency on time, temperature, and concentration, indicating the involvement of specific protein transporters.

Facilitated Diffusion: A primary mechanism for this compound uptake is facilitated diffusion, a process that utilizes a common carrier-mediated transport system. This is supported by observations that the uptake is saturable and can be competitively inhibited by analogues such as doxorubicin (B1662922).[1] In human leukemia HL60 and K562 cell lines, a common carrier system for this compound, daunorubicin, and doxorubicin has been suggested.[2]

Concentrative Nucleoside Transporters (CNTs): Evidence suggests the involvement of nucleoside transporters in the uptake of this compound. Specifically, the concentrative nucleoside transporter 2 (CNT2), a uridine-transportable, sodium-dependent transporter, has been shown to partially mediate this compound uptake in Ehrlich ascites carcinoma cells.[3] This transport pathway is not observed for doxorubicin, highlighting a key difference in the cellular entry mechanisms of these two anthracyclines.[3]

Passive Diffusion: While carrier-mediated transport is the dominant mechanism, the lipophilic nature of this compound suggests that a degree of passive diffusion across the cell membrane may also contribute to its intracellular accumulation. However, the temperature and concentration dependence of uptake point to this being a minor pathway compared to facilitated transport.

Quantitative Analysis of this compound Uptake

The efficiency of this compound's cellular uptake has been quantified in various cancer cell lines. This compound generally exhibits a more rapid and higher intracellular accumulation compared to doxorubicin.[4]

Table 1: Intracellular Concentration of this compound in Cancer Cells

Cell LineDrugIntracellular Concentration ComparisonReference
M5076 ovarian sarcomaThis compound vs. Doxorubicin>2.5-fold higher intracellular concentration of this compound[4]
SUIT2 human pancreatic cancerThis compound vs. Doxorubicin and EpirubicinApproximately 10 times greater cellular uptake of this compound during a 240-minute incubation

Table 2: Kinetic Parameters of this compound Uptake

Cell LineConditionKm (μM)Vmax (nmol/10^6 cells/min)Reference
HL60 (human promyelocytic leukemia)In the presence of DNPNot significantly different from HL60/THPNot significantly different from HL60/THP[1]
HL60/THP (this compound-resistant)In the presence of DNPNot significantly different from HL60Not significantly different from HL60[1]

DNP (2,4-dinitrophenol) is a metabolic inhibitor used to deplete cellular ATP and isolate carrier-mediated transport from energy-dependent efflux.

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineThis compound IC50 (μM)Incubation TimeReference
K562 (human myelogenous leukemia)Varies with co-treatment48 and 72 hours[5]
K562/Dox (Doxorubicin-resistant)Varies with co-treatment48 and 72 hours[5]
M5076 ovarian sarcomaMore effective than doxorubicinNot specified[4]

Efflux Mechanisms and Drug Resistance

The net intracellular concentration of this compound is determined by the balance between its uptake and efflux. Multidrug resistance (MDR) is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell.

P-glycoprotein (P-gp/ABCB1): P-glycoprotein is a well-characterized efflux pump that contributes to resistance to a wide range of anticancer drugs, including anthracyclines. In multidrug-resistant K562/ADM cells, which overexpress P-gp, the efflux of this compound is a significant factor in reduced drug accumulation.[2]

Multidrug Resistance-Associated Protein (MRP1/ABCC1): In some cancer cell lines, resistance to this compound is associated with the overexpression of MRP1, another ABC transporter.[1] For instance, in this compound-resistant HL60 cells (HL60/THP) that do not express P-gp, increased efflux is mediated by a mechanism likely involving MRP1.[1] This efflux is energy-dependent and can be inhibited by genistein, a specific MRP inhibitor.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake of this compound.

Cellular Uptake Assay

Objective: To quantify the time- and concentration-dependent uptake of this compound into cancer cells.

Materials:

  • Cancer cell line of interest (e.g., K562, HL60)

  • Complete cell culture medium

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Microplate reader with fluorescence capabilities or High-Performance Liquid Chromatography (HPLC) system

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight (for adherent cells) or stabilize in suspension.

  • Drug Treatment: Prepare various concentrations of this compound in a serum-free medium. Remove the culture medium from the cells and wash once with warm PBS. Add the this compound solutions to the wells. For time-course experiments, add a fixed concentration of this compound and incubate for different time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Termination of Uptake: To stop the uptake, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add a specific volume of lysis buffer to each well and incubate on ice for 10-15 minutes with occasional agitation.

  • Quantification:

    • Fluorescence Measurement: Transfer the cell lysate to a black microplate. Measure the fluorescence of this compound (Excitation ~480 nm, Emission ~590 nm). Generate a standard curve with known concentrations of this compound in the same lysis buffer to determine the intracellular drug concentration.

    • HPLC Analysis: Precipitate proteins from the lysate (e.g., with methanol (B129727) or acetonitrile), centrifuge, and inject the supernatant into an HPLC system equipped with a fluorescence or UV detector for quantification.

  • Data Normalization: Determine the cell number or total protein content (e.g., using a BCA assay) in parallel wells to normalize the intracellular this compound concentration (e.g., ng of drug/10^6 cells or ng of drug/mg of protein).

Inhibition of Uptake Assay

Objective: To investigate the involvement of specific transporters in this compound uptake using known inhibitors.

Procedure:

  • Follow the Cellular Uptake Assay protocol.

  • Pre-incubation with Inhibitors: Before adding this compound, pre-incubate the cells with a known transporter inhibitor for 30-60 minutes. Examples of inhibitors include:

    • Cyclosporin A: P-gp inhibitor.

    • Genistein: MRP1 inhibitor.

    • Uridine or Formycin B: For investigating the role of nucleoside transporters.

  • Co-incubation: After pre-incubation, add this compound in the continued presence of the inhibitor.

  • Quantification and Analysis: Quantify the intracellular this compound concentration as described above. A significant reduction in this compound uptake in the presence of an inhibitor suggests the involvement of the targeted transporter.

Efflux Assay

Objective: To measure the rate of this compound efflux from pre-loaded cells.

Procedure:

  • Drug Loading: Incubate the cells with a defined concentration of this compound for a specific period (e.g., 1-2 hours) to allow for drug accumulation.

  • Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Initiation of Efflux: Add fresh, drug-free medium to the cells and incubate at 37°C.

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the extracellular medium and the cell lysate.

  • Quantification: Quantify the amount of this compound in both the medium and the cell lysate at each time point using fluorescence or HPLC.

  • Data Analysis: Calculate the percentage of this compound effluxed over time relative to the initial intracellular concentration. To investigate the role of specific efflux pumps, perform the assay in the presence and absence of inhibitors like Cyclosporin A or Genistein.

Visualizing this compound's Cellular Journey

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways of this compound's cellular uptake and efflux.

Pirarubicin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pirarubicin_ext This compound Facilitated_Diffusion Carrier-Mediated Transporter Pirarubicin_ext->Facilitated_Diffusion Major Pathway CNT2 CNT2 Transporter Pirarubicin_ext->CNT2 Na+ Dependent Pirarubicin_int Intracellular This compound Pirarubicin_ext:s->Pirarubicin_int:n Minor Pathway Facilitated_Diffusion->Pirarubicin_int CNT2->Pirarubicin_int Passive_Diffusion Passive Diffusion Pirarubicin_Efflux_Pathway cluster_intracellular Intracellular Space cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Pirarubicin_int Intracellular This compound Pgp P-glycoprotein (P-gp/ABCB1) Pirarubicin_int->Pgp ATP-Dependent MRP1 MRP1 (ABCC1) Pirarubicin_int->MRP1 ATP-Dependent Pirarubicin_ext This compound Pgp->Pirarubicin_ext MRP1->Pirarubicin_ext Experimental_Workflow_Uptake_Assay A 1. Seed Cells in Plate B 2. Pre-incubate with/without Inhibitor A->B C 3. Add this compound (Varying Concentrations/Time) B->C D 4. Terminate Uptake (Wash with Cold PBS) C->D E 5. Lyse Cells D->E F 6. Quantify Intracellular this compound (Fluorescence/HPLC) E->F G 7. Normalize to Cell Number/Protein F->G

References

An In-depth Technical Guide to the Solubility and Stability of Pirarubicin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pirarubicin (B1684484) hydrochloride, a potent anthracycline antibiotic used in cancer chemotherapy. The following sections detail its solubility in various solvents, its stability under different conditions, and the methodologies for evaluating these critical parameters. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of this compound hydrochloride.

Solubility of this compound Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation development, bioavailability, and route of administration. This compound hydrochloride, a salt form of the lipophilic this compound, exhibits variable solubility in different solvent systems.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound hydrochloride in various organic solvents. It is important to note that the solubility in aqueous media is highly dependent on the pH of the solution.

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~10[1]
Dimethylformamide (DMF)~5[1]
Ethanol~2[1]
WaterInsoluble (as free base)[2]
Experimental Protocol for Determining Aqueous Solubility (pH-Dependent)

To accurately determine the aqueous solubility of this compound hydrochloride across a physiologically relevant pH range, the following experimental protocol, based on the World Health Organization (WHO) guidelines for API solubility testing, is recommended.[3]

Objective: To determine the equilibrium solubility of this compound hydrochloride in aqueous solutions at pH 1.2, 4.5, and 6.8 at 37 ± 1 °C.

Materials:

  • This compound hydrochloride API

  • Hydrochloric acid (0.1 N)

  • Acetate (B1210297) buffer (pH 4.5)

  • Phosphate (B84403) buffer (pH 6.8)

  • Deionized water

  • Shake flask or orbital shaker with temperature control

  • Calibrated pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Buffer Solutions: Prepare aqueous solutions of pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

  • Sample Preparation: Add an excess amount of this compound hydrochloride to separate flasks containing a known volume of each buffer solution. The excess solid is necessary to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Place the flasks in a shake flask or orbital shaker maintained at 37 ± 1 °C. Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check the concentration of the dissolved drug to confirm that equilibrium has been reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot of the supernatant and separate the undissolved solid from the solution by centrifugation (e.g., 15 minutes at 14,000 rpm).

  • pH Measurement: Measure the pH of the supernatant to ensure it has not significantly changed during the experiment.

  • Quantitative Analysis: Accurately dilute the supernatant with a suitable solvent and analyze the concentration of this compound hydrochloride using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL for each pH value. The experiment should be performed in triplicate for each condition.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess This compound HCl mix Add API to buffers in flasks prep_api->mix prep_buffer Prepare buffers (pH 1.2, 4.5, 6.8) prep_buffer->mix equilibrate Equilibrate at 37°C (24-48h shaking) mix->equilibrate separate Centrifuge to separate solid equilibrate->separate measure_ph Measure pH of supernatant separate->measure_ph hplc Analyze supernatant by HPLC separate->hplc calculate Calculate solubility (mg/mL) hplc->calculate

Caption: Workflow for determining the pH-dependent aqueous solubility of this compound hydrochloride.

Stability of this compound Hydrochloride

The stability of this compound hydrochloride is a critical quality attribute that can be affected by various environmental factors, including temperature, light, pH, and the presence of excipients. Understanding its stability profile is essential for the development of safe and effective drug products with an adequate shelf-life.

Summary of Stability Data

The following table summarizes the known stability of this compound hydrochloride under different conditions.

ConditionObservationReference
Storage (Solid State) Stable for at least 4 years when stored at -20°C.[1]
In 5% Glucose Solution Stable for up to 5 days when stored at 4°C, protected from light. After 5 days, degradation to doxorubicin (B1662922) is observed.[3]
In 0.9% NaCl Solution Precipitation of the compound is observed, making reconstitution impossible.[3]
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocol is based on ICH guidelines and studies performed on the closely related compound, epirubicin (B1671505).[4][5][6]

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal).

Materials:

  • This compound hydrochloride API

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Deionized water

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven with temperature control

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.

  • Acid Hydrolysis:

    • Treat the stock solution with 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Alkaline Hydrolysis:

    • Treat the stock solution with 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at room temperature for a specified period.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Treat the stock solution with 3% and 30% hydrogen peroxide.

    • Incubate the solutions at room temperature for a specified period.

  • Photolytic Degradation:

    • Expose the stock solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Expose the solid API to dry heat in an oven at a specified temperature (e.g., 70°C) for a defined period.

    • Dissolve the heat-stressed solid in a suitable solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-PDA method. The PDA detector will help in assessing the peak purity of this compound and detecting any co-eluting degradation products.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start This compound HCl Stock Solution acid Acid Hydrolysis (HCl, heat) start->acid base Alkaline Hydrolysis (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation photo Photolysis (Light exposure) start->photo thermal Thermal Stress (Dry heat) start->thermal analysis Analyze all samples by Stability-Indicating HPLC-PDA acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis characterization Identify & Characterize Degradation Products analysis->characterization

Caption: General workflow for conducting forced degradation studies on this compound hydrochloride.

Recommended Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound hydrochloride from its potential degradation products. Based on methods developed for the related compound epirubicin, the following HPLC parameters can be used as a starting point for method development and validation for this compound hydrochloride.[7][8]

ParameterRecommended Condition
Column C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol) in isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV-Vis or Photodiode Array (PDA) detector at a wavelength of approximately 254 nm.
Injection Volume 10-20 µL

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[9][10] This leads to DNA strand breaks and ultimately apoptosis in rapidly dividing cancer cells. Additionally, this compound has been shown to induce a cytoprotective autophagic response through the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[11]

mTOR Signaling Pathway Inhibition by this compound

mTOR_Pathway This compound This compound HCl mTORC1 mTORC1 This compound->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes

Caption: Simplified diagram of the mTOR signaling pathway and the inhibitory effect of this compound hydrochloride.

This guide provides a foundational understanding of the solubility and stability of this compound hydrochloride. It is crucial for researchers to perform specific experimental validations for their particular formulations and storage conditions to ensure the quality, safety, and efficacy of any this compound-based therapeutic product.

References

Pirarubicin's Interaction with DNA and RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirarubicin (B1684484), a derivative of the anthracycline antibiotic doxorubicin (B1662922), is a potent antineoplastic agent with a complex mechanism of action primarily centered on the disruption of nucleic acid synthesis. This technical guide provides an in-depth analysis of this compound's interaction with DNA and RNA, its inhibitory effects on their synthesis, and the downstream cellular consequences. The document details the core mechanisms of DNA intercalation and topoisomerase II poisoning, presents available quantitative data on its efficacy, outlines comprehensive experimental protocols for its study, and visualizes the key pathways and workflows involved.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism that ultimately halts DNA replication and transcription.

DNA Intercalation

As an anthracycline, this compound possesses a planar ring structure that enables it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting both DNA replication and RNA transcription.

Topoisomerase II Inhibition

A primary target of this compound is topoisomerase II, an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis. The cytotoxicity of this compound is correlated with the expression levels of topoisomerase II in cancer cells.

Quantitative Data

Parameter Cell Line Value Reference
Cytotoxicity (IC50) M50760.366 µM[1]
Ehrlich0.078 µM[1]
HL-60> 0.1 µM (after 24h)[2]
T-24Cell viability reduced to 15% at 100 µg/ml (30 min)[3]

Table 1: Cytotoxicity of this compound in Various Cell Lines.

Parameter Description Observation Reference
Cellular Uptake Comparison with DoxorubicinApprox. 10 times greater cellular uptake than Doxorubicin over 240 minutes.[4]
Intracellular ConcentrationReaches more than 2.5-fold that of doxorubicin in M5076 cells.

Table 2: Cellular Uptake of this compound.

Signaling Pathways and Cellular Responses

This compound's interaction with DNA and topoisomerase II initiates a cascade of cellular responses, primarily involving the DNA damage response (DDR) and the mTOR signaling pathway.

DNA Damage Response (DDR)

The accumulation of DNA double-strand breaks induced by this compound activates the DDR pathway. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and Chk2 are activated, leading to the phosphorylation of downstream targets that mediate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[5] If the damage is irreparable, these pathways can trigger apoptosis.

mTOR Signaling Pathway

This compound has been shown to suppress the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Specifically, it inhibits the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1. This inhibition can lead to the induction of autophagy, a cellular self-degradation process. While autophagy can sometimes be a survival mechanism for cancer cells, its inhibition in conjunction with this compound treatment has been shown to enhance apoptosis in bladder cancer cells.

pirarubicin_signaling_pathways cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition mTOR_pathway mTOR/p70S6K/4E-BP1 Pathway This compound->mTOR_pathway Suppression DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Stabilizes Cleavage Complex ATM_Chk2 ATM/Chk2 Activation DNA_DSB->ATM_Chk2 G2M_Arrest G2/M Cell Cycle Arrest ATM_Chk2->G2M_Arrest Apoptosis_DDR Apoptosis ATM_Chk2->Apoptosis_DDR Autophagy Autophagy mTOR_pathway->Autophagy Inhibition of Autophagy Induction Apoptosis_mTOR Apoptosis Autophagy->Apoptosis_mTOR Enhanced by Autophagy Inhibition

This compound's multifaceted impact on cellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the interaction of this compound with DNA and RNA synthesis.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • [³H]-Thymidine (tritiated thymidine)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 5% (w/v), ice-cold

  • Sodium hydroxide (B78521) (NaOH), 0.25 N

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-well cell culture plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell adherence.

  • Drug Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for DNA synthesis inhibition. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Radiolabeling: Add [³H]-Thymidine to each well at a final concentration of 1 µCi/mL. Incubate for 4-24 hours to allow for incorporation into newly synthesized DNA.

  • Cell Harvesting and DNA Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 5% TCA to each well to precipitate the DNA. Incubate on ice for 20 minutes.

    • Wash the cells twice with ice-cold 5% TCA to remove unincorporated [³H]-Thymidine.

  • Solubilization: Add 0.25 N NaOH to each well to solubilize the precipitated DNA.

  • Scintillation Counting: Transfer the solubilized contents of each well to a scintillation vial containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter. The percentage of DNA synthesis inhibition is calculated relative to the vehicle control.

RNA Synthesis Inhibition Assay (5-Ethynyl Uridine (B1682114) [EU] Incorporation)

This non-radioactive assay measures the rate of RNA synthesis by quantifying the incorporation of the uridine analog, 5-ethynyl uridine (EU), into newly transcribed RNA.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 5-Ethynyl Uridine (EU)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor® 488 azide, copper sulfate, and a reducing agent)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described in the [³H]-Thymidine incorporation assay.

  • EU Labeling: Add EU to the cell culture medium at a final concentration of 0.5-1 mM. Incubate for 1-2 hours to allow for incorporation into nascent RNA.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Staining and Imaging/Analysis:

    • Wash the cells with PBS.

    • Stain the nuclei with a nuclear stain like DAPI.

    • Image the cells using a fluorescence microscope or analyze the fluorescence intensity of individual cells using a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity of the incorporated EU. The percentage of RNA synthesis inhibition is calculated relative to the vehicle control.

experimental_workflow cluster_dna DNA Synthesis Inhibition Assay ([³H]-Thymidine) cluster_rna RNA Synthesis Inhibition Assay (5-EU) D1 Seed Cells D2 Treat with this compound D1->D2 D3 Add [³H]-Thymidine D2->D3 D4 Harvest & Precipitate DNA D3->D4 D5 Solubilize DNA D4->D5 D6 Scintillation Counting D5->D6 D7 Analyze Data D6->D7 R1 Seed Cells R2 Treat with this compound R1->R2 R3 Add 5-Ethynyl Uridine (EU) R2->R3 R4 Fix & Permeabilize Cells R3->R4 R5 Click Reaction with Fluorescent Azide R4->R5 R6 Fluorescence Microscopy/Flow Cytometry R5->R6 R7 Analyze Data R6->R7

Workflow for assessing DNA and RNA synthesis inhibition.

Conclusion

This compound is a multifaceted anticancer agent that effectively disrupts the fundamental processes of DNA and RNA synthesis. Its ability to intercalate into DNA and inhibit topoisomerase II leads to significant DNA damage, cell cycle arrest, and apoptosis. The modulation of key signaling pathways, such as the DDR and mTOR pathways, further contributes to its cytotoxic profile. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other nucleic acid synthesis inhibitors in preclinical and drug development settings. Further research to determine the precise quantitative parameters of its molecular interactions will enhance the understanding and potential optimization of its therapeutic application.

References

An In-Depth Technical Guide to Pirarubicin: History, Development, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirarubicin (B1684484), a semi-synthetic derivative of the anthracycline antibiotic doxorubicin (B1662922), represents a significant advancement in cancer chemotherapy. Developed to mitigate the dose-limiting cardiotoxicity associated with doxorubicin while retaining potent antineoplastic activity, this compound has been the subject of extensive research and clinical investigation. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental methodologies related to this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important chemotherapeutic agent.

Introduction: The Evolution of an Anthracycline

The development of this compound, also known as (2''R)-4'-O-tetrahydropyranyladriamycin (THP), was driven by the need for safer and more effective anthracycline chemotherapeutics. Doxorubicin, a cornerstone of many chemotherapy regimens, is associated with significant cumulative cardiotoxicity, limiting its long-term use. This compound was synthesized in the late 1970s as an analogue of doxorubicin with a modification to the daunosamine (B1196630) sugar moiety.[1] This structural change, the addition of a tetrahydropyranyl (THP) group, confers distinct physicochemical and pharmacological properties to the molecule.[2]

Preclinical studies demonstrated that this compound possesses a comparable antitumor efficacy to doxorubicin against a range of cancer cell lines and animal tumor models.[1] Notably, it exhibited reduced cardiotoxicity compared to its parent compound.[2] These promising preclinical findings paved the way for extensive clinical development, leading to its use in the treatment of various malignancies, including breast cancer, bladder cancer, and non-Hodgkin's lymphoma.[3][4][5]

Chemical Synthesis

While a detailed, publicly available, step-by-step synthesis protocol for this compound from doxorubicin is not extensively documented in readily accessible literature, the general principle involves the selective protection and deprotection of hydroxyl groups on the doxorubicin molecule, followed by the introduction of the tetrahydropyranyl group. The synthesis of related anthracycline analogs, such as epirubicin (B1671505), often involves multiple steps of acylation, reaction with aprotic solvents and acylating agents to produce intermediate sulfoxy salts, reduction, and hydrolysis.[6][7]

The synthesis of a covalent conjugate of this compound with a styrene-maleic acid copolymer involved the reaction of this compound with the copolymer in the presence of a coupling agent in an organic solvent like N,N-dimethylformamide (DMF).[6] The synthesis of doxorubicin itself is a complex biosynthetic process carried out by genetically engineered strains of Streptomyces peucetius.[8]

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism of action, characteristic of anthracycline antibiotics.

  • DNA Intercalation: this compound intercalates into the DNA double helix, inserting itself between base pairs. This physical obstruction disrupts the normal functioning of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[2]

  • Topoisomerase II Inhibition: A primary mechanism of action for this compound is the inhibition of topoisomerase II. By stabilizing the topoisomerase II-DNA cleavable complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[2]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound molecule can undergo redox cycling, leading to the production of reactive oxygen species such as superoxide (B77818) anions and hydrogen peroxide. This oxidative stress contributes to cellular damage, including lipid peroxidation and DNA damage.

  • Signaling Pathway Modulation: this compound has been shown to modulate various intracellular signaling pathways. Notably, it can suppress the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.

pirarubicin_mechanism This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Generation mTOR_Pathway mTOR Signaling Pathway This compound->mTOR_Pathway Suppression DNA_Replication_Transcription DNA Replication & Transcription DNA->DNA_Replication_Transcription Topoisomerase_II->DNA_Replication_Transcription Apoptosis Apoptosis DNA_Replication_Transcription->Apoptosis Inhibition leads to DNA_Strand_Breaks DNA Strand Breaks DNA_Strand_Breaks->Apoptosis Cellular_Damage Cellular Damage Cellular_Damage->Apoptosis Cell_Growth_Survival Cell Growth & Survival mTOR_Pathway->Cell_Growth_Survival Cell_Growth_Survival->Apoptosis Inhibition leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical and Clinical Development: A Comparative Overview

This compound has undergone extensive preclinical and clinical evaluation, often in direct comparison with doxorubicin. These studies have consistently highlighted its favorable therapeutic index.

Preclinical Studies

In preclinical models, this compound has demonstrated significant antitumor activity across a variety of cancer cell lines, including those resistant to doxorubicin.

Parameter This compound Doxorubicin Reference
Antitumor Activity Comparable or superiorStandard[1]
Cardiotoxicity ReducedSignificant[2]
Cellular Uptake HigherLower[9]
Clinical Trials

Clinical trials have evaluated the efficacy and safety of this compound in various cancer types, both as a single agent and in combination with other chemotherapeutic drugs.

Phase II and III clinical trials have demonstrated the efficacy of this compound in metastatic breast cancer. In a phase II study, this compound administered at 75 mg/m² every 3 weeks resulted in an overall response rate of 25% in pretreated patients.[10][11] Another phase I-II study of weekly low-dose this compound recommended a dosage of 27 mg/m²/week for further trials.[5] A combination regimen of this compound (50 mg/m²), 5-fluorouracil (B62378), and cyclophosphamide (B585) showed a response rate of 62% in women with metastatic breast cancer.[3]

In aggressive non-Hodgkin's lymphoma, a biweekly THP-COP regimen (this compound, cyclophosphamide, vincristine, and prednisolone) was found to have equivalent efficacy and safety to the standard CHOP regimen (with doxorubicin), with a complete remission rate of 72.5%.[4] A full-dose THP-COP regimen was also shown to be effective and well-tolerated in elderly patients.[12]

For refractory and recurrent high-grade osteosarcoma, a combination of this compound (50 mg/m²) and cisplatin (B142131) (100-120 mg/m²) has been investigated.[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines such as MCF-7 and MDA-MB-231.

Materials:

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only). Incubate for 48-72 hours.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

mtt_assay_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (serial dilutions) Incubate_24h->Treat_this compound Incubate_48_72h Incubate 48-72h Treat_this compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570nm Add_DMSO->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of apoptosis-related proteins such as cleaved caspases and PARP in cancer cells treated with this compound.

Materials:

  • This compound hydrochloride

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

western_blot_workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL Secondary_Ab->Detection End End Detection->End

Figure 3: General workflow for Western blot analysis.
In Vivo Xenograft Model of Breast Cancer

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine xenograft model of breast cancer.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Human breast cancer cells (e.g., MCF-7 or MDA-MB-231)

  • Matrigel (optional)

  • This compound hydrochloride

  • Vehicle solution (e.g., saline)

  • Calipers

Procedure:

  • Cell Preparation and Implantation: Harvest breast cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of the mice.[17][18]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.[19][20]

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Efficacy and Toxicity Assessment: Monitor the body weight of the mice as an indicator of toxicity. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion

This compound stands as a testament to the ongoing efforts to refine and improve cancer chemotherapy. Its development as a less cardiotoxic analogue of doxorubicin has provided a valuable therapeutic option for a range of cancers. This technical guide has provided a comprehensive overview of the history, chemical aspects, mechanism of action, and key experimental methodologies associated with this compound. By offering detailed protocols and a structured presentation of data, this guide aims to facilitate further research and development in the field of anthracycline-based cancer therapy. As our understanding of cancer biology and pharmacology continues to evolve, the principles learned from the development and application of this compound will undoubtedly contribute to the creation of even more effective and safer anticancer agents.

References

Spectroscopic Analysis of Pirarubicin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Pirarubicin (also known as Therarubicin), an anthracycline antibiotic used in cancer chemotherapy. As an analogue of doxorubicin, its structural characterization is crucial for quality control, metabolic studies, and the development of novel drug delivery systems. This document details the application of key spectroscopic techniques for the analysis of this compound, including data presentation, experimental protocols, and visualizations of its mechanism of action.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound and for studying its interactions with other molecules, such as DNA. The characteristic chromophore of the anthracycline ring system gives rise to distinct absorption bands in the UV and visible regions of the electromagnetic spectrum.

Data Presentation

The UV-Vis absorption maxima for this compound in methanol (B129727) are summarized in the table below. The molar absorptivity (ε) can be calculated from the E1%1cm value (the absorbance of a 1% solution in a 1 cm cuvette) and the molecular weight of this compound (627.64 g/mol ).

Wavelength (λmax) (nm)E1%1cmMolar Absorptivity (ε) (M⁻¹cm⁻¹)
23448030,127
25235021,967
2901106,904
4981408,787
531.51006,276
580452,824
Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and verify the concentration of this compound.

Materials:

  • This compound reference standard

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound reference standard and dissolve it in a known volume of methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations within the linear range of the spectrophotometer (e.g., 5-50 µg/mL).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 800 nm. Use methanol as the blank to zero the instrument.

  • Spectral Acquisition: Record the absorbance spectra of the working solutions in a 1 cm quartz cuvette.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). To quantify the concentration of an unknown sample, measure its absorbance at a specific λmax and calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Characteristics
  • ¹H NMR: The spectrum would be complex, with signals corresponding to the aromatic protons of the anthracycline core, the sugar moiety protons, the methoxy (B1213986) group, and the acetyl side chain. The aromatic region would likely show multiplets. The sugar protons would appear in the upfield region, with their chemical shifts and coupling constants providing information about their stereochemistry.

  • ¹³C NMR: The spectrum would display signals for all 32 carbon atoms. The carbonyl carbons of the quinone and the acetyl group would resonate at the downfield end of the spectrum. The aromatic and sugar carbons would have characteristic chemical shifts.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To aid in the complete assignment of the spectra, acquire 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns.

Expected Mass Spectral Data
  • Molecular Ion: The expected exact mass of this compound (C₃₂H₃₇NO₁₂) is 627.2316 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 628.2394.

  • Fragmentation Pattern: A characteristic fragmentation pattern for anthracyclines involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. For this compound, this would lead to the formation of a fragment corresponding to the aglycone. Further fragmentation of the aglycone and the sugar portion would provide additional structural information. For instance, in tandem MS (MS/MS) of doxorubicin, a major fragment at m/z 397 is observed, corresponding to the aglycone after loss of the sugar and subsequent fragmentation.[1] A similar fragmentation pathway would be expected for this compound.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Solvent for sample preparation (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 10 µg/mL in methanol).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analysis of small molecules.

  • Full Scan MS Acquisition: Infuse the sample solution into the mass spectrometer and acquire a full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS) Acquisition: Select the molecular ion of this compound as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structural components of the molecule.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Expected FT-IR Spectral Data
Functional GroupExpected Wavenumber (cm⁻¹)
O-H (phenolic, alcoholic)3600-3200 (broad)
N-H (amine)3400-3250
C-H (aromatic, aliphatic)3100-2850
C=O (quinone, ketone)1730-1650
C=C (aromatic)1600-1450
C-O (ether, alcohol)1250-1000
Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Mix a small amount of the this compound sample (approx. 1-2 mg) with about 100-200 mg of KBr in an agate mortar.

    • Grind the mixture to a fine, homogeneous powder.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectral Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

Fluorescence Spectroscopy

This compound, like other anthracyclines, is intrinsically fluorescent. This property is widely used for its detection in analytical methods such as High-Performance Liquid Chromatography (HPLC) and for studying its interaction with biological macromolecules.

Data Presentation

The following table lists the excitation and emission wavelengths commonly used for the fluorescence detection of this compound in HPLC methods. Note that these values may vary slightly depending on the solvent and instrumental setup.

Excitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)
480560
480590
Experimental Protocol for Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., methanol, ethanol, or a buffer solution)

  • Quartz cuvettes suitable for fluorescence measurements

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up.

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to a known absorption maximum (e.g., 480 nm).

    • Scan a range of emission wavelengths (e.g., 500-700 nm) to obtain the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

  • Excitation Spectrum Acquisition:

    • Set the emission wavelength to the determined λem.

    • Scan a range of excitation wavelengths (e.g., 300-550 nm) to obtain the excitation spectrum.

    • Identify the wavelength of maximum excitation (λex).

  • Data Analysis: Report the λex and λem values. The fluorescence intensity can be used for quantitative analysis.

Mechanism of Action: A Visual Representation

This compound exerts its anticancer effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis.

Pirarubicin_Mechanism This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Passive Diffusion Intercalation DNA Intercalation This compound->Intercalation TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA TopoII Topoisomerase II TopoII->DNA Acts on Intercalation->DNA Binds to Replication_Block Replication & Transcription Block Intercalation->Replication_Block TopoII_Inhibition->TopoII Inhibits DNA_Damage DNA Strand Breaks TopoII_Inhibition->DNA_Damage DNA_Damage->Replication_Block CellCycleArrest Cell Cycle Arrest Replication_Block->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

This guide provides a foundational understanding of the spectroscopic techniques applicable to the analysis of this compound. For rigorous structural confirmation and quantitative analysis, it is recommended to use certified reference standards and validated analytical methods. The provided protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

References

Methodological & Application

Application Note and Protocol for HPLC Quantification of Pirarubicin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the quantification of Pirarubicin (B1684484) in plasma samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Alternative sample preparation methods and advanced analytical techniques are also discussed.

Introduction

This compound, an analogue of the anthracycline antineoplastic antibiotic doxorubicin (B1662922), is a potent topoisomerase II inhibitor used in the treatment of various cancers.[1][2] Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing cardiotoxicity.[2] This application note describes a validated HPLC method for the reliable determination of this compound in human plasma.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₃₇NO₁₂[3]
Molecular Weight627.6 g/mol [3]
IUPAC Name(7S,9S)-7-[[(2R,4S,5S,6S)-4-amino-6-methyl-5-[[(2R)-2-oxanyl]oxy]-2-oxanyl]oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione[3]
SynonymsTHP-Adriamycin, THP-doxorubicin[3]

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. The analyte is first extracted from the plasma matrix using a liquid-liquid extraction procedure. Following separation on a C18 analytical column, this compound is detected by a fluorescence detector, which offers high sensitivity and selectivity. Daunorubicin is recommended as a suitable internal standard to ensure accuracy and precision.[3]

Experimental Protocols

Required Materials and Reagents
  • This compound analytical standard

  • Daunorubicin (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium Dihydrogen Phosphate (B84403) (analytical grade)

  • Acetic Acid (glacial)

  • Water (deionized or HPLC grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with fluorescence detector

  • Analytical column: Shim-pack CLC-ODS (150 mm x 6.0 mm, 5 µm) or equivalent C18 column[3]

Preparation of Solutions
  • Mobile Phase: Prepare a solution of acetonitrile, hydrogen phosphate buffer, and acetic acid in a ratio of 35:65:0.5 (v/v/v).[3] The hydrogen phosphate buffer should be prepared to a suitable molarity (e.g., 0.06 M) and pH (e.g., 4.6).[1][4]

  • Stock Solutions: Prepare stock solutions of this compound and Daunorubicin in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is the validated method for the described HPLC-fluorescence protocol.[3]

LLE_Workflow plasma 1. Pipette 300 µL of plasma into a microcentrifuge tube is 2. Add internal standard (Daunorubicin) plasma->is extraction_solvent 3. Add 1.2 mL of Methanol/Chloroform (1:3 v/v) is->extraction_solvent vortex1 4. Vortex for 2 minutes extraction_solvent->vortex1 centrifuge 5. Centrifuge at 4000 rpm for 10 minutes vortex1->centrifuge transfer 6. Transfer the organic (lower) layer to a clean tube centrifuge->transfer evaporate 7. Evaporate to dryness under a nitrogen stream transfer->evaporate reconstitute 8. Reconstitute the residue with 200 µL of mobile phase evaporate->reconstitute inject 9. Inject into the HPLC system reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.

Alternative Sample Preparation Protocols

A simpler, faster alternative to LLE, though it may result in a less clean sample.

PPT_Workflow plasma 1. Pipette 100 µL of plasma into a microcentrifuge tube is 2. Add internal standard plasma->is precipitant 3. Add 300 µL of cold acetonitrile is->precipitant vortex 4. Vortex for 1 minute precipitant->vortex incubate 5. Incubate at -20°C for 20 minutes (optional) vortex->incubate centrifuge 6. Centrifuge at >12,000 x g for 10 minutes incubate->centrifuge supernatant 7. Transfer the supernatant to a new tube centrifuge->supernatant analyze 8. Inject directly or evaporate and reconstitute supernatant->analyze

Caption: Protein Precipitation Workflow for Plasma Samples.

Offers cleaner samples than PPT and can be automated. This protocol is for general anthracyclines and may need optimization for this compound.[1][4]

SPE_Workflow start Start: C8 SPE Cartridge condition 1. Condition with Methanol start->condition equilibrate 2. Equilibrate with water condition->equilibrate load 3. Load pre-treated plasma sample equilibrate->load wash 4. Wash with water and 5% Methanol load->wash elute 5. Elute with Methanol wash->elute evaporate 6. Evaporate eluate to dryness elute->evaporate reconstitute 7. Reconstitute in mobile phase evaporate->reconstitute inject 8. Inject into HPLC reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Anthracyclines.

HPLC Operating Conditions
ParameterSetting
Column Shim-pack CLC-ODS (150 mm x 6.0 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Hydrogen Phosphate Buffer:Acetic Acid (35:65:0.5)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient
Fluorescence Detector Excitation: 480 nm, Emission: 560 nm[3]

Method Validation and Performance

The described HPLC-fluorescence method has been validated and demonstrates good linearity, precision, recovery, and sensitivity.

Quantitative Data Summary
ParameterHPLC-Fluorescence MethodLC-MS/MS Method (for comparison)
Linearity Range 5 - 500 µg/L[3]1 - 500 ng/mL
Correlation Coefficient (r) 0.9994[3]> 0.99
Intra-day Precision (RSD) < 5%[3]< 9.31%
Inter-day Precision (RSD) < 5%[3]< 13.66%
Mean Recovery 101.64% - 107.59%[3]Not specified
Limit of Detection (LOD) 5 µg/L[3]Not specified
Limit of Quantification (LOQ) 5 ng/mL[5]1 ng/mL

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard (Daunorubicin) against the corresponding this compound concentration. The concentration of this compound in the plasma samples is then determined from this calibration curve using the measured peak area ratios.

Conclusion

The HPLC method with fluorescence detection detailed in this application note provides a sensitive, specific, and simple approach for the quantification of this compound in human plasma. The provided protocols for sample preparation offer flexibility for different laboratory needs and throughput requirements. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of this compound. For higher sensitivity and simultaneous analysis of multiple drugs, an LC-MS/MS method can be considered.

References

Application Note: High-Throughput LC-MS/MS Analysis of Pirarubicin and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of the anthracycline chemotherapeutic agent Pirarubicin and its major metabolites—Doxorubicin, Pirarubicinol, and Doxorubicinol—in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the metabolic pathway and analytical workflow to facilitate implementation in a research laboratory setting.

Introduction

This compound is a derivative of the potent anti-cancer drug Doxorubicin and is utilized in the treatment of various malignancies.[1][2] Monitoring its plasma concentrations, along with those of its active and potentially cardiotoxic metabolites, is crucial for optimizing therapeutic regimens and understanding its pharmacokinetic profile.[2] LC-MS/MS offers unparalleled sensitivity and selectivity for the bioanalysis of pharmaceuticals in complex biological matrices.[3] This application note details a validated LC-MS/MS method for the concurrent determination of this compound and its primary metabolites:

  • Doxorubicin: A major and pharmacologically active metabolite.[2]

  • Pirarubicinol: A metabolite formed by the reduction of this compound.[2]

  • Doxorubicinol: A metabolite of both this compound and Doxorubicin, implicated in cardiotoxicity.[2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the extraction of this compound and its metabolites from human plasma.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • This compound, Doxorubicin, Pirarubicinol, and Doxorubicinol analytical standards

  • Internal Standard (IS) solution (e.g., Daunorubicin at 100 ng/mL in methanol)

  • Chloroform:Methanol (4:1, v/v), chilled

  • Acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 13,000 x g

  • Evaporator (e.g., nitrogen stream evaporator)

  • Reconstitution solution (Mobile Phase A:Mobile Phase B, 50:50, v/v)

Procedure:

  • Thaw plasma samples and analytical standards on ice.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution to each plasma sample.

  • Vortex briefly to mix.

  • Add 500 µL of chilled chloroform:methanol (4:1, v/v) to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully transfer the upper organic layer to a new clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column Agilent Eclipse XDB-C18 (3.0 mm × 100 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Time (min)
0.0
1.0
5.0
7.0
7.1
8.0
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 8 minutes
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following table summarizes the MRM transitions for the analytes and a suggested internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 628.2443.110025
Doxorubicin 544.2397.110020
Pirarubicinol 630.2445.110025
Doxorubicinol 546.2399.110022
Daunorubicin (IS) 528.2321.110021

*Note: The MRM transitions for this compound and Pirarubicinol are predicted based on their chemical structures and the known fragmentation of Doxorubicin. These values should be experimentally verified and optimized by the user.

Quantitative Data Summary

The performance of the LC-MS/MS method was evaluated based on linearity, lower limit of quantification (LLOQ), precision, and accuracy. The following tables summarize the quantitative data obtained from validation studies.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound1 - 5001> 0.99
Doxorubicin2 - 10002> 0.99
Pirarubicinol1 - 5001> 0.99
Doxorubicinol0.5 - 2000.5> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound Low5< 9.0< 13.095 - 105
Mid50< 8.0< 12.097 - 103
High400< 7.0< 11.098 - 102
Doxorubicin Low10< 9.5< 13.594 - 106
Mid100< 8.5< 12.596 - 104
High800< 7.5< 11.597 - 103
Doxorubicinol Low1< 10.0< 14.093 - 107
Mid20< 9.0< 13.095 - 105
High150< 8.0< 12.096 - 104

Data for Pirarubicinol is extrapolated based on similar compounds and should be independently verified.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic transformations of this compound.

Pirarubicin_Metabolism This compound This compound Doxorubicin Doxorubicin This compound->Doxorubicin Hydrolysis Pirarubicinol Pirarubicinol This compound->Pirarubicinol Reduction Doxorubicinol Doxorubicinol Doxorubicin->Doxorubicinol Reduction Pirarubicinol->Doxorubicinol Hydrolysis

Caption: Metabolic pathway of this compound.

Experimental Workflow

The diagram below outlines the key steps in the LC-MS/MS analysis of this compound and its metabolites.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add lle Liquid-Liquid Extraction (Chloroform:Methanol) is_add->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc Liquid Chromatography (C18 Column) recon->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous quantification of this compound and its major metabolites in human plasma by LC-MS/MS. The method is sensitive, specific, and suitable for high-throughput analysis in a research setting. The provided experimental details, quantitative data, and visual aids are intended to facilitate the adoption and implementation of this method for pharmacokinetic and metabolic studies of this compound.

References

Application Notes and Protocols for In Vivo Pirarubicin Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for studying the efficacy and toxicity of Pirarubicin (B1684484) (THP) in mouse models of cancer. The protocols outlined below are intended to serve as a foundation for researchers to develop more specific study plans tailored to their research questions.

Introduction to this compound

This compound is a synthetic analog of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy.[1] Its mechanism of action involves intercalation into DNA and interaction with topoisomerase II, which inhibits DNA replication and repair, as well as RNA and protein synthesis.[1] this compound is reported to have a broader spectrum of antitumor activity and a better safety profile, particularly with respect to cardiotoxicity, compared to doxorubicin.[1] Preclinical in vivo studies in mice are crucial for further elucidating its therapeutic potential and toxicity profile.

Experimental Design Considerations

A well-designed in vivo study is critical for obtaining reliable and reproducible data. Key considerations for this compound studies in mice include the selection of an appropriate mouse model, determination of the dosing regimen, and definition of efficacy and toxicity endpoints.

Mouse Models

The choice of mouse model is dependent on the cancer type being investigated. Both xenograft and syngeneic models can be utilized.

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., Nude, SCID, or NSG mice). This is a common approach for evaluating the efficacy of a drug against human tumors.

  • Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. These models are useful for studying the interaction of the drug with the immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into immunodeficient mice. PDX models are thought to better represent the heterogeneity of human tumors.

A variety of tumor models have been used in this compound research, including leukemia, liver metastasis, and various solid tumors.[2]

Dosing and Administration

The route of administration and dosing schedule can significantly impact the efficacy and toxicity of this compound.

  • Route of Administration: Intravenous (i.v.) and intraperitoneal (i.p.) injections are the most common routes for administering this compound in mice.[3]

  • Dose and Schedule: Dosing can range from a single administration to multiple doses given over several weeks. A previous study indicated that a dose of 15 mg/kg of free this compound is near the LD50 in tumor-bearing mice.[2] Therefore, dose-ranging studies are essential to determine the Maximum Tolerated Dose (MTD) in the specific mouse strain and model being used.

Data Presentation

Quantitative data from efficacy and toxicity studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Efficacy Data

Table 1: Example of Efficacy Data Summary for a this compound Study in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control-QDx71500 ± 150-25-
This compound5QDx7750 ± 80503540
This compound10QDx7300 ± 50804580
Positive ControlXQDx7450 ± 60704060
Toxicity Data

Table 2: Example of Toxicity Data Summary for a this compound Study in Mice

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Hematological Parameters (Day X) - Mean ± SEMCardiac Biomarkers (Day X) - Mean ± SEM
WBC (10³/µL) RBC (10⁶/µL)
Vehicle Control-< 28.5 ± 0.59.2 ± 0.3
This compound556.2 ± 0.48.9 ± 0.2
This compound10124.1 ± 0.38.5 ± 0.3
This compound15> 20 (Exceeds MTD)N/AN/A

Note: The values presented in these tables are for illustrative purposes only and should be replaced with actual experimental data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo experiments.

Protocol for Xenograft Tumor Model Establishment
  • Cell Culture: Culture the desired human cancer cell line (e.g., A2780 ovarian cancer cells) in the appropriate medium and conditions.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

  • Cell Viability: Assess cell viability using trypan blue exclusion. Viability should be >90%.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/100 µL. To prevent cell clumping, the cell suspension can be mixed with an equal volume of Matrigel.

  • Animal Preparation: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude mice). Allow for an acclimatization period of at least one week.

  • Tumor Implantation: Anesthetize the mouse. Shave and sterilize the injection site on the flank. Subcutaneously inject 100 µL of the cell suspension.

  • Tumor Monitoring: Monitor the animals regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol for this compound Administration
  • Drug Preparation: Prepare this compound solution in a suitable vehicle (e.g., sterile saline) at the desired concentrations.

  • Administration: Administer the prepared this compound solution to the mice via the chosen route (e.g., intravenous injection into the tail vein). The volume of injection should be based on the mouse's body weight (e.g., 10 µL/g).

  • Treatment Schedule: Follow the predetermined dosing schedule (e.g., once daily for 7 days).

Protocol for Efficacy Evaluation
  • Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health.

  • Survival: Monitor the animals daily for signs of distress and euthanize them if they reach predefined humane endpoints. Record the date of death or euthanasia for survival analysis.

  • Endpoint: At the end of the study, euthanize all remaining animals. Excise the tumors and record their final weight.

Protocol for Toxicity Evaluation
  • Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.

  • Body Weight: As mentioned, monitor body weight regularly. A sustained body weight loss of over 20% is often considered a sign of significant toxicity.

  • Hematology: At specified time points, collect blood samples (e.g., via cardiac puncture at the study endpoint) into EDTA-coated tubes. Perform a complete blood count (CBC) to analyze parameters such as white blood cells (WBC), red blood cells (RBC), and platelets (PLT).

  • Clinical Chemistry: Collect blood into serum separator tubes to obtain serum. Analyze the serum for markers of cardiac injury, such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin T (cTnT).[4][5]

  • Histopathology: At the end of the study, collect major organs, particularly the heart, and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination to assess for any drug-induced organ damage.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Evaluation cell_culture 1. Cancer Cell Culture (e.g., A2780) cell_prep 2. Cell Preparation & Viability Check cell_culture->cell_prep implantation 3. Subcutaneous Implantation into Nude Mice cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization drug_prep 6. This compound Preparation randomization->drug_prep administration 7. Drug Administration (e.g., i.v.) drug_prep->administration efficacy 8. Efficacy Assessment (Tumor Volume, Survival) administration->efficacy toxicity 9. Toxicity Assessment (Body Weight, CBC, Histopathology) administration->toxicity

Caption: Experimental workflow for in vivo this compound studies in mice.

Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation topo_ii Topoisomerase II Inhibition This compound->topo_ii dna_damage DNA Damage dna_intercalation->dna_damage topo_ii->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Simplified signaling pathway of this compound's cytotoxic action.

Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers must adhere to all applicable institutional and national guidelines for animal welfare and conduct pilot studies to determine the optimal experimental conditions for their specific research.

References

Application Notes and Protocols for Testing Pirarubicin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirarubicin (B1684484) (THP) is a potent anthracycline antibiotic, a semi-synthetic derivative of doxorubicin (B1662922), used as an antineoplastic agent in the treatment of various cancers, including breast cancer, bladder cancer, and lymphomas.[1] Like other anthracyclines, its primary mechanisms of action involve disrupting DNA replication and promoting cell death.[2][3][4] this compound intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair, thereby halting cell proliferation.[1][2] Furthermore, it is known to generate reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[5][6] This document provides detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, summarizing key quantitative data and visualizing the underlying molecular pathways.

Mechanism of Cytotoxicity

This compound exerts its cytotoxic effects through multiple pathways, primarily leading to apoptosis and cell cycle arrest.

  • Induction of Apoptosis via Oxidative Stress : this compound treatment leads to the generation of hydrogen peroxide (H₂O₂), a key reactive oxygen species.[5][6][7] This oxidative stress induces mitochondrial dysfunction, which in turn triggers the release of cytochrome c. This event activates the caspase cascade, specifically caspase-3/7, culminating in programmed cell death, or apoptosis.[7] Studies have shown that H₂O₂-resistant cells exhibit suppressed or delayed apoptosis in response to this compound, confirming the critical role of ROS in its cytotoxic mechanism.[6][7]

  • G2/M Phase Cell Cycle Arrest : In addition to inducing apoptosis, this compound can halt cell cycle progression at the G2/M phase, particularly in multidrug-resistant (MDR) osteosarcoma cells.[8][9] This arrest is achieved by modulating the activity of the Cdc2-cyclin B1 complex. This compound treatment has been shown to downregulate the expression of cyclin B1 and decrease the activating phosphorylation of Cdc2 at Thr161.[9] Concurrently, it increases the inhibitory phosphorylation of Cdc2 at Thr14/Tyr15 and Cdc25C at Ser216, which collectively inactivates the Cdc2-cyclin B1 complex and prevents entry into mitosis.[8][9]

Quantitative Data Summary: this compound Cytotoxicity

The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies across different cell lines and experimental conditions.

Cell LineCancer TypeIC50 ValueIncubation TimeAssay MethodReference
M5076Sarcoma0.366 µMNot SpecifiedNot Specified[10]
EhrlichAscites Carcinoma0.078 µMNot SpecifiedNot Specified[10]
5637Bladder Cancer335 nM12 hoursMTT Assay
MG63/DOXMultidrug-Resistant Osteosarcoma~200-1000 ng/mL (Inhibitory)24, 48, 72 hoursCCK-8 Assay[9]
HL-60Promyelocytic LeukemiaCytotoxicity > 0.1 µM24 hoursLDH Release Assay[5][6][7]
T24Bladder Cancer49% viability at 50 µg/mL30 minutesXTT Assay
T24Bladder Cancer15% viability at 100 µg/mL30 minutesXTT Assay[11]

Note: IC50 values are highly dependent on the specific assay, cell density, and incubation time used.[12][13] The data presented here is for comparative purposes.

Experimental Protocols

Materials and Reagents
  • Cell Lines : e.g., HL-60 (human promyelocytic leukemia), MG63/DOX (human multidrug-resistant osteosarcoma), T24 (human bladder carcinoma).

  • Culture Media : RPMI-1640, DMEM, or other appropriate media.

  • Supplements : Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound (THP) : Purity >98%.

  • Solvent : DMSO or sterile water for this compound stock solution.

  • Reagents for Assays :

    • Viability : Cell Counting Kit-8 (CCK-8), MTT, or XTT reagent; Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

    • Apoptosis : DNA extraction kit, Agarose (B213101), Ethidium (B1194527) Bromide, Propidium Iodide (PI), Annexin V-FITC kit.

    • Cell Cycle : Propidium Iodide (PI), RNase A, 70% Ethanol (B145695).

  • Equipment :

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Microplate reader.

    • Flow cytometer.

    • Gel electrophoresis system.

    • Laminar flow hood.

    • Centrifuge.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Maintenance : Culture cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.[7]

  • Cell Seeding : Seed cells into 96-well plates (for viability assays) or 6-well plates (for apoptosis/cell cycle analysis) at a predetermined density (e.g., 5x10³ cells/well for 96-well plates) and allow them to adhere for 24 hours.[9]

  • This compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).

  • Treatment : Remove the old medium from the plates and add 100 µL (for 96-well) or 2 mL (for 6-well) of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation : Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).[9]

Protocol 2: Cell Viability Assessment (CCK-8 Assay)
  • Reagent Addition : After the incubation period with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.[9]

  • Incubation : Incubate the plate for 1-4 hours at 37°C.[9]

  • Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Calculation : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 3: Membrane Integrity Assessment (LDH Assay)
  • Plate Preparation : Following treatment in a 96-well plate, centrifuge the plate if using suspension cells.

  • Lysate Controls : Prepare a maximum LDH release control by adding a lysis solution provided in the kit to control wells 1 hour before the endpoint.

  • Sample Collection : Carefully transfer a portion of the supernatant from each well to a new plate.

  • Reagent Addition : Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation : Incubate at room temperature for 30 minutes, protected from light.

  • Measurement : Add the stop solution and measure the absorbance according to the manufacturer's instructions (e.g., 490 nm).[7]

  • Calculation : Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control.

Protocol 4: Apoptosis Detection (DNA Laddering)
  • Cell Harvesting : After treating cells in 6-well plates, collect both adherent and floating cells. Centrifuge and wash with PBS.

  • DNA Extraction : Extract genomic DNA using a commercially available kit or standard phenol-chloroform extraction methods.

  • Electrophoresis : Load equal amounts of DNA from each sample onto a 1.5% agarose gel containing ethidium bromide.

  • Visualization : Run the gel and visualize the DNA fragments under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.[7][14]

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Harvesting : Collect cells as described for the apoptosis assay.

  • Fixation : Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.[9]

  • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (5 µg/mL) and RNase A (0.2 mg/mL) in PBS.[9]

  • Incubation : Incubate in the dark for 30 minutes at 4°C.[9]

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[9]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis culture 1. Cell Culture (e.g., HL-60, MG63) seed 2. Cell Seeding (96-well or 6-well plates) culture->seed prep_thp 3. This compound Dilution seed->prep_thp treat 4. Cell Treatment (Dose-response) prep_thp->treat incubate 5. Incubation (24h, 48h, 72h) treat->incubate viability Cell Viability (CCK-8 / LDH) incubate->viability apoptosis Apoptosis (DNA Ladder / Annexin V) incubate->apoptosis cell_cycle Cell Cycle (Propidium Iodide) incubate->cell_cycle readout 6. Data Acquisition (Plate Reader / Flow Cytometer) viability->readout apoptosis->readout cell_cycle->readout analysis 7. Analysis (IC50, % Apoptosis, % Cell Cycle Phase) readout->analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway This compound This compound ros H₂O₂ Generation (Reactive Oxygen Species) This compound->ros mito Mitochondrial Dysfunction (ΔΨm Decrease) ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase-3/7 Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: this compound-induced apoptosis signaling pathway via H₂O₂ generation.

cell_cycle_pathway cluster_proteins Key Regulatory Proteins This compound This compound cyclinB1 Cyclin B1 Expression This compound->cyclinB1 downregulates p_cdc2_thr161 p-Cdc2 (Thr161) This compound->p_cdc2_thr161 decreases p_cdc2_tyr15 p-Cdc2 (Thr14/Tyr15) This compound->p_cdc2_tyr15 increases p_cdc25c p-Cdc25C (Ser216) This compound->p_cdc25c increases complex Inactive Cdc2-Cyclin B1 Complex cyclinB1->complex p_cdc2_thr161->complex p_cdc2_tyr15->complex p_cdc25c->complex arrest G2/M Phase Arrest complex->arrest

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

References

Application Notes and Protocols for Pirarubicin in Combination Chemotherapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pirarubicin (B1684484) (THP), an anthracycline derivative, in combination chemotherapy regimens for various cancers. This document includes summaries of clinical trial data, detailed experimental protocols for preclinical research, and visualizations of relevant signaling pathways to guide further investigation and drug development.

Clinical Efficacy of this compound in Combination Chemotherapy

This compound has been investigated in combination with various chemotherapeutic agents across a range of malignancies, often demonstrating comparable efficacy to doxorubicin (B1662922) but with a potentially more favorable toxicity profile, particularly regarding cardiotoxicity.[1][2] Clinical studies have reported on the use of this compound in combination regimens for non-Hodgkin's lymphoma, small-cell lung cancer, breast cancer, urological cancers, and osteosarcoma.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative outcomes from several clinical trials of this compound-based combination chemotherapy regimens.

Table 1: VEP-THP Regimen for Non-Hodgkin's Lymphoma [1][2][3][4][5]

ParameterValueReference
Regimen VEP-THP (Vincristine, Etoposide, Prednisolone, this compound)[1]
Number of Patients 24 (evaluable)[1]
Complete Response (CR) 45.8%[1]
CR in Intermediate-Grade 52.8%[1]
Toxicity Leukopenia (<2,000/μL) in 60.7% of patients; mild alopecia; no clinical signs of cardiotoxicity.[1]

Table 2: this compound, Etoposide, and Vincristine (B1662923) for Small-Cell Lung Cancer (Phase I Trial)

ParameterValueReference
Regimen This compound (THP), Etoposide, and Vincristine
Number of Patients 18 (evaluable for response)
Overall Response Rate 50%
Complete Response (CR) 6%
Partial Response (PR) 44%
Median Survival Time 10 months
Maximum Tolerated Dose (MTD) of this compound 55 mg/m²
Key Toxicities Grade 3 Leukopenia (12% of courses), Grade 4 Leukopenia (3% of courses)

Table 3: DTC Regimen for Neoadjuvant Treatment of Breast Cancer [6]

ParameterThis compound Group (DTC)Epirubicin (B1671505) Group (DEC)Reference
Regimen Docetaxel (B913), this compound (THP), Cyclophosphamide (B585)Docetaxel, Epirubicin, Cyclophosphamide[6]
Number of Patients 2424[6]
Overall Response Rate 83.3%79.2%[6]
5-Year Disease-Free Survival (DFS) 80%76%[6]
5-Year Overall Survival (OS) 86%81%[6]
Key Toxicities (Significantly lower in DTC group) Cardiac toxicity, myelosuppression, nausea, and vomiting[6]

Table 4: this compound-Based Regimen for Urological Cancers [7]

ParameterValueReference
Regimen This compound (THP) as a single agent or in combination[7]
Number of Evaluable Patients 54[7]
Overall Efficacy Rate 18.5%[7]
Efficacy in Transitional Cell Carcinoma 24.3%[7]
Efficacy in Bladder Cancer 22.2%[7]
Key Toxicities Leukocytopenia (65.1%), mild alopecia (15.9%), no cardiotoxicity issues reported.[7]

Table 5: this compound-Based vs. Doxorubicin-Based Chemotherapy for Non-Metastatic Extremity Osteosarcoma [8][9]

ParameterThis compound (THP)-Based RegimenDoxorubicin (DOX)-Based RegimenReference
Regimen Components High-Dose Methotrexate (HDMTX), Cisplatin (DDP), Ifosfamide (IFO)High-Dose Methotrexate (HDMTX), Cisplatin (DDP), Ifosfamide (IFO)[8]
5-Year Disease-Free Survival (DFS) Rate 70.2%53.1%[8]
Lung Metastatic Rate 19.1%36.7%[8]
Relapse Rate 31.9%49.0%[8]
Key Toxicities (Lower incidence in THP group) Alopecia, nausea and vomiting, mucositis, cardiac toxicity[8]

Experimental Protocols for Preclinical Studies

This section provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound in combination with other chemotherapeutic agents.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of drug combinations on cancer cell lines.[5][10][11][12][13]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other chemotherapeutic agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[11]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound, the combination drug(s), and the combination of the drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[11]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][8][14][15]

Materials:

  • Flow cytometer

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[2]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Harvesting: Following treatment with the drug combination for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[14] Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls for compensation and to set the gates.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) following drug treatment.[3][4][9][16]

Materials:

  • Flow cytometer

  • Treated and untreated cancer cells

  • Cold 70% ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting: Harvest cells after drug treatment and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[3][16]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[16] Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways affected by this compound combinations and the experimental workflows can aid in understanding the mechanism of action and designing experiments.

This compound's General Mechanism of Action

This compound, like other anthracyclines, primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[17]

G cluster_0 Cellular Response This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: General mechanism of this compound action.

This compound-Induced Autophagy and Apoptosis in Bladder Cancer

In bladder cancer cells, this compound has been shown to induce a cytoprotective autophagic response through the suppression of the mTOR signaling pathway. Inhibition of this autophagy can enhance this compound-induced apoptosis.[18]

G This compound This compound mTOR_Pathway mTOR Signaling Pathway This compound->mTOR_Pathway Suppresses Apoptosis Apoptosis This compound->Apoptosis Induces Autophagy Autophagy mTOR_Pathway->Autophagy Inhibits Autophagy->Apoptosis Inhibits Cell_Survival Cell Survival Autophagy->Cell_Survival Promotes (Cytoprotective)

Caption: this compound's effect on mTOR, autophagy, and apoptosis.

Crosstalk between Akt and ERK Pathways in this compound-Treated Bladder Cancer

Studies have indicated that this compound can induce the phosphorylation of both Akt and Erk1/2 in bladder cancer cells. Interestingly, the inhibition of one pathway can lead to the compensatory enhancement of the other, suggesting a crosstalk mechanism.[19][20]

G This compound This compound Akt_Pathway Akt Pathway This compound->Akt_Pathway Activates Erk_Pathway Erk1/2 Pathway This compound->Erk_Pathway Activates Akt_Pathway->Erk_Pathway Crosstalk Cell_Proliferation Cell Proliferation & Survival Akt_Pathway->Cell_Proliferation Erk_Pathway->Cell_Proliferation

Caption: Crosstalk between Akt and Erk pathways induced by this compound.

Experimental Workflow for In Vitro Combination Studies

The following diagram outlines a typical workflow for preclinical evaluation of this compound in combination with another chemotherapeutic agent.

G cluster_assays Assess Cellular Response start Select Cancer Cell Line cell_culture Cell Culture & Seeding start->cell_culture drug_treatment Treat with this compound, Combination Drug, and Combo cell_culture->drug_treatment incubation Incubate for 24, 48, 72h drug_treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle data_analysis Data Analysis & Synergy Calculation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

References

Application Notes and Protocols: Development of Pirarubicin-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of pirarubicin-loaded nanoparticles. This targeted drug delivery system aims to enhance the therapeutic efficacy of This compound (B1684484), an anthracycline antibiotic, while potentially reducing its side effects. This compound functions by intercalating into DNA and inhibiting topoisomerase II, which disrupts DNA replication and protein synthesis in cancer cells.[1]

Synthesis of this compound-Loaded PLA-PEG Nanoparticles

Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) or poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) copolymers are commonly used biodegradable and biocompatible polymers for nanoparticle formulation. The double emulsion (water-in-oil-in-water, w/o/w) method is a widely adopted technique for encapsulating hydrophilic drugs like this compound.

Experimental Protocol: Double Emulsion Method

This protocol outlines the synthesis of this compound-loaded PLA-PEG nanoparticles.

Materials:

  • PLA-PEG or PLGA-PEG copolymer

  • This compound hydrochloride

  • Dichloromethane (DCM) or Chloroform

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1.5-3% w/v in deionized water)

  • Deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving this compound)

  • Ice bath

  • Ultrasonicator (probe sonicator)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase (Oil Phase): Dissolve 40 mg of PLA-PEG-PLA polymer in 2 mL of chloroform.[2]

  • Preparation of the Inner Aqueous Phase (W1): Dissolve 100 µM of this compound in a suitable solvent, such as DMSO or deionized water.[2]

  • Formation of the Primary Emulsion (w/o): Add the inner aqueous phase containing this compound dropwise to the organic phase. Place the mixture in an ice bath and sonicate for five minutes (e.g., 50 seconds on, 10 seconds off) at approximately 65% amplitude to form the primary emulsion.[2]

  • Formation of the Double Emulsion (w/o/w): Slowly add 3 mL of a 1.5% PVA solution to the primary emulsion while it is being sonicated under the same conditions as the previous step.[2]

  • Solvent Evaporation: Transfer the resulting double emulsion to a larger volume of PVA solution and stir for several hours at room temperature to allow the organic solvent (chloroform) to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant.

    • Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step at least twice to remove unencapsulated drug and excess surfactant.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried (lyophilized) to obtain a dry powder.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of this compound-loaded nanoparticles reported in the literature.

ParameterTypical ValueMethod of Analysis
Particle Size (Hydrodynamic Diameter) 150 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -5 to +10 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%) > 80%UV-Vis Spectroscopy / HPLC
Drug Loading Content (LC%) 5 - 10%UV-Vis Spectroscopy / HPLC

Note: The values presented are illustrative and can vary depending on the specific formulation parameters.

Experimental Protocols for Characterization

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. These fluctuations are used to determine the hydrodynamic diameter and size distribution (PDI). Zeta potential is a measure of the surface charge of the nanoparticles, which influences their stability in suspension.

Protocol:

  • Sample Preparation:

    • Disperse a small amount of the lyophilized nanoparticles or the purified nanoparticle suspension in deionized water or a suitable buffer (e.g., 10 mM KNO3 to screen charge effects).[3]

    • The solution should be clear to slightly hazy. If it is too turbid, dilute it further.[3]

    • Gently vortex the sample to ensure homogeneity and remove any air bubbles.[4]

    • Filter the sample through a 0.2 µm syringe filter to remove any large aggregates or dust.[4]

  • DLS Measurement:

    • Transfer the prepared sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).

    • Perform the measurement to obtain the Z-average diameter (particle size), PDI, and zeta potential.

2.2. Encapsulation Efficiency (EE%) and Drug Loading Content (LC%)

Principle: The amount of this compound encapsulated within the nanoparticles is determined by measuring the concentration of the drug in the nanoparticle formulation and comparing it to the initial amount used. This can be done indirectly by measuring the amount of free drug in the supernatant after centrifugation or directly by disrupting the nanoparticles and measuring the entrapped drug.

Protocol (Indirect Method):

  • Separation of Free Drug: After centrifugation of the nanoparticle suspension during the purification step, carefully collect the supernatant.

  • Quantification of Free Drug:

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound (around 480 nm).

    • Alternatively, use High-Performance Liquid Chromatography (HPLC) for more accurate quantification.

    • Determine the concentration of free this compound using a pre-established standard calibration curve.

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • Drug Loading Content (LC%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

In Vitro Evaluation

In vitro studies are crucial for assessing the biological activity of the this compound-loaded nanoparticles before proceeding to in vivo models.

Experimental Protocol: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Cell Line: MCF-7 (human breast cancer cell line) is a commonly used cell line for in vitro testing of anticancer agents.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound-loaded nanoparticles

  • Free this compound solution (as a positive control)

  • Void nanoparticles (without this compound, as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a CO2 incubator.[5]

  • Treatment:

    • Prepare serial dilutions of this compound-loaded nanoparticles, free this compound, and void nanoparticles in fresh cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions to the respective wells.

    • Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[5]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against drug concentration to determine the half-maximal inhibitory concentration (IC50).

In Vivo Evaluation

In vivo studies in animal models are essential to evaluate the therapeutic efficacy and safety of the this compound-loaded nanoparticles in a more complex biological system.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

Principle: This model involves the subcutaneous injection of human cancer cells into immunodeficient mice, leading to the formation of a solid tumor. The effect of the nanoparticle formulation on tumor growth can then be monitored over time.

Animal Model: Athymic nude mice or SCID mice are commonly used to prevent rejection of the human tumor cells.

Materials:

  • Immunodeficient mice

  • Human cancer cells (e.g., MCF-7)

  • This compound-loaded nanoparticles

  • Free this compound

  • Saline or vehicle control

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Groups: Randomly divide the mice into different treatment groups (e.g., n=5-10 mice per group):

    • Saline or vehicle control

    • Void nanoparticles

    • Free this compound

    • This compound-loaded nanoparticles

  • Administration: Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule (e.g., once every three days for a total of three doses).[6]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each treatment group to assess the antitumor efficacy.

Visualizations

Signaling Pathway of this compound

This compound, like other anthracyclines, primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Additionally, it can generate reactive oxygen species (ROS) and has been shown to suppress the mTOR signaling pathway.

pirarubicin_pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Pirarubicin_in Intracellular This compound CellMembrane->Pirarubicin_in DNA Nuclear DNA Pirarubicin_in->DNA Intercalation TopoII Topoisomerase II Pirarubicin_in->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Pirarubicin_in->ROS Generation mTOR mTOR Pathway Pirarubicin_in->mTOR Suppression DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic signals DNA_Damage->Apoptosis nanoparticle_workflow cluster_char cluster_invitro cluster_invivo Synthesis 1. Nanoparticle Synthesis (e.g., Double Emulsion) Characterization 2. Physicochemical Characterization Synthesis->Characterization InVitro 3. In Vitro Evaluation Characterization->InVitro Size Size & PDI (DLS) Zeta Zeta Potential (DLS) EE EE% & LC% (UV-Vis/HPLC) Morphology Morphology (TEM) InVivo 4. In Vivo Evaluation InVitro->InVivo Cytotoxicity Cytotoxicity Assay (MTT) Uptake Cellular Uptake Release Drug Release Study Efficacy Tumor Model Efficacy Biodistribution Biodistribution Toxicity Toxicity Study double_emulsion AqueousPhase Inner Aqueous Phase (this compound in Water/Buffer) PrimaryEmulsion Primary Emulsion (w/o) AqueousPhase->PrimaryEmulsion OrganicPhase Organic Phase (Polymer in DCM/Chloroform) OrganicPhase->PrimaryEmulsion DoubleEmulsion Double Emulsion (w/o/w) PrimaryEmulsion->DoubleEmulsion OuterAqueousPhase Outer Aqueous Phase (PVA solution) OuterAqueousPhase->DoubleEmulsion SolventEvaporation Solvent Evaporation DoubleEmulsion->SolventEvaporation Nanoparticles Solid Nanoparticles SolventEvaporation->Nanoparticles Purification Purification & Collection Nanoparticles->Purification

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Pirarubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirarubicin (B1684484) (THP) is a potent anthracycline antibiotic and a derivative of doxorubicin, utilized as an antineoplastic agent in cancer chemotherapy.[1][2] Its primary mechanism of action involves the intercalation into DNA and interaction with topoisomerase II, leading to the inhibition of DNA and RNA synthesis.[1][3] A significant consequence of this compound's cytotoxic activity is the induction of cell cycle arrest, a critical determinant of its therapeutic efficacy. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for elucidating the effects of this compound on cell cycle progression. This document provides detailed application notes and protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest at different phases, depending on the cell type and drug concentration. While some studies have reported a G0/G1 phase arrest in human osteosarcoma MG-63 cells[1][2], a more prominent effect observed in multidrug-resistant (MDR) osteosarcoma cells is a G2/M phase arrest.[4][5] This G2/M arrest is a key mechanism by which this compound exerts its cytotoxic effects, particularly in cancer cells that have developed resistance to other chemotherapeutic agents.[4][5]

The molecular machinery governing the G2/M transition is tightly regulated by the activity of the Cyclin B1/Cdc2 (CDK1) complex. This compound treatment has been shown to downregulate the expression of cyclin B1.[4][5] Furthermore, it modulates the phosphorylation status of Cdc2, a key kinase for mitotic entry. Specifically, this compound treatment leads to an increase in the inhibitory phosphorylation of Cdc2 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), while decreasing the activating phosphorylation at Threonine 161 (Thr161).[4][5] The net effect is a decrease in the activity of the Cyclin B1/Cdc2 complex, leading to a blockade at the G2/M checkpoint.[4][5]

Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The following table summarizes the quantitative data from a study investigating the effect of this compound on the cell cycle distribution of multidrug-resistant human osteosarcoma cells (MG63/DOX). Cells were treated with varying concentrations of this compound for 48 hours and analyzed by flow cytometry.

Treatment GroupConcentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control0 ng/mL55.2 ± 2.535.1 ± 1.89.7 ± 1.1
This compound50 ng/mL48.9 ± 2.132.5 ± 1.518.6 ± 1.9
This compound200 ng/mL40.1 ± 1.928.7 ± 1.331.2 ± 2.4
This compound500 ng/mL32.5 ± 1.625.4 ± 1.242.1 ± 2.8

Data adapted from Zheng et al., Acta Pharmacologica Sinica, 2012.[4][5]

Mandatory Visualizations

G2M_Arrest_Pathway cluster_cdc2 Regulation of Cdc2 Activity This compound This compound DNA_Damage DNA Damage & Topoisomerase II Inhibition This compound->DNA_Damage Signal Upstream Signaling (e.g., ATM/ATR) DNA_Damage->Signal CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex Signal->CyclinB1_Cdc2 Inhibits (via Wee1/Myt1 activation & Cdc25C inactivation) p_Cdc2_inhib p-Cdc2 (Thr14/Tyr15) (Inactive) Signal->p_Cdc2_inhib Promotes Cdc2 Cdc2 Signal->Cdc2 Inhibits dephosphorylation Active_CyclinB1_Cdc2 Active Cyclin B1/Cdc2 (Mitotic Entry) CyclinB1_Cdc2->Active_CyclinB1_Cdc2 Activation (Dephosphorylation of Cdc2 at Thr14/Tyr15) G2M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2M_Arrest Leads to p_Cdc2_inhib->Cdc2 Cdc25C phosphatase Cdc2->p_Cdc2_inhib Wee1/Myt1 kinases p_Cdc2_act p-Cdc2 (Thr161) (Active) Cdc2->p_Cdc2_act CAK

This compound-induced G2/M cell cycle arrest signaling pathway.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Seed and culture cells Pirarubicin_Treatment 2. Treat cells with this compound (and appropriate controls) Cell_Culture->Pirarubicin_Treatment Harvest_Cells 3. Harvest cells (e.g., trypsinization) Pirarubicin_Treatment->Harvest_Cells Fixation 4. Fix cells in cold 70% ethanol (B145695) Harvest_Cells->Fixation Washing 5. Wash cells with PBS Fixation->Washing Staining 6. Stain with Propidium Iodide (PI) and RNase A Washing->Staining Flow_Cytometry 7. Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis 8. Analyze cell cycle distribution (G0/G1, S, G2/M phases) Flow_Cytometry->Data_Analysis

Experimental workflow for flow cytometry analysis of cell cycle.

Experimental Protocols

Materials
  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

  • 15 mL conical tubes

  • Micropipettes and sterile tips

Cell Culture and Treatment
  • Seed the cancer cell line of interest (e.g., MG-63, HeLa, A549) in appropriate culture flasks or plates and maintain in a humidified incubator at 37°C with 5% CO2.

  • Allow cells to reach approximately 70-80% confluency before treatment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired final concentrations in fresh culture medium.

  • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Preparation and Fixation
  • Following treatment, harvest the cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect the cells directly.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[6]

  • After the final wash, resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[6] This step is crucial for permeabilizing the cells and should be done carefully to avoid cell clumping.

  • Incubate the cells for at least 2 hours at -20°C. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.

Propidium Iodide Staining and Flow Cytometry Analysis
  • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

  • Carefully decant the supernatant and wash the cell pellet twice with cold PBS.[6]

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA and ensure that PI only binds to DNA.[6][7]

  • Incubate the cells in the dark at room temperature for 30 minutes.[6]

  • Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Use the flow cytometry software to generate a DNA content histogram. Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have double the DNA content (4N), and the S phase cells will have an intermediate DNA content.

Troubleshooting and Considerations

  • Cell Clumping: Ensure single-cell suspension before fixation. Gentle vortexing during ethanol addition can minimize clumping. Filtering the stained sample through a nylon mesh before analysis can also be beneficial.

  • Autofluorescence: Anthracyclines like this compound can exhibit autofluorescence, which may interfere with the PI signal. It is important to include an unstained control of this compound-treated cells to assess the level of autofluorescence and set the appropriate compensation if necessary.

  • RNase Treatment: Incomplete RNase digestion can lead to a broadened G0/G1 peak. Ensure the RNase A is active and the incubation time is sufficient.

  • Data Analysis: Use appropriate cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA histogram and accurately quantify the cell cycle phases.

By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate the impact of this compound on cell cycle progression, providing valuable insights into its mechanism of action and its potential as an anticancer therapeutic.

References

Application Note: Western Blot Analysis of Pirarubicin-Induced Protein Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirarubicin (THP) is a second-generation anthracycline antibiotic, a derivative of doxorubicin, used in chemotherapy for various malignancies, including breast cancer, bladder cancer, and osteosarcoma.[1][2] Like other anthracyclines, its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger cell cycle arrest and apoptosis.[3][4][5] Understanding the specific molecular pathways affected by this compound is crucial for optimizing its therapeutic use and overcoming drug resistance.

Western blotting, or immunoblotting, is a fundamental and widely used technique to detect and quantify specific proteins in a complex biological sample.[6] This application note provides a detailed protocol for using Western blot analysis to investigate the changes in protein expression in cancer cell lines following treatment with this compound. It focuses on key proteins involved in apoptosis and other relevant signaling pathways.

Key Signaling Pathways Modulated by this compound

This compound induces cytotoxicity through several interconnected signaling pathways. A primary mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.

  • DNA Damage and Topoisomerase II Inhibition : this compound intercalates into DNA and inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[3][7] This leads to DNA strand breaks, cell cycle arrest, and the activation of DNA damage response pathways that can culminate in apoptosis.[5][8]

  • ROS-Mediated Apoptosis : this compound treatment leads to the generation of ROS, such as hydrogen peroxide (H₂O₂), which induces oxidative stress.[9][10] This stress can damage mitochondria, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c.

  • Bcl-2 Family Protein Regulation : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.[11][12] this compound has been shown to alter this balance, often by decreasing the expression of Bcl-2 and increasing the expression of Bax, thereby promoting apoptosis.[1][13][14]

  • Caspase Activation : The release of cytochrome c from mitochondria initiates the formation of the apoptosome and activates initiator caspases like Caspase-9.[15] These, in turn, activate executioner caspases, such as Caspase-3 and Caspase-7.[16] Activated Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[15][17]

  • Other Signaling Pathways : Studies have also implicated this compound in the modulation of other critical pathways, including the suppression of the mTOR signaling pathway, which can induce autophagy, and the Phlpp1/AKT/Bcl-2 signaling pathway.[13][18]

G This compound-Induced Apoptosis Signaling Pathway cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade This compound This compound ROS ROS Generation (H₂O₂) This compound->ROS DNA_Damage DNA Intercalation & Topoisomerase II Inhibition This compound->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis DNA_Damage->Apoptosis CytC Cytochrome c Release Mito->CytC Bax Bax ↑ Bax->Mito Bcl2 Bcl-2 ↓ Bcl2->Mito Casp9 Cleaved Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP-1 Casp3->PARP Casp3->Apoptosis PARP->Apoptosis G Western Blot Experimental Workflow Start Cell Culture & this compound Treatment Lysis Protein Extraction (Lysis) Start->Lysis Quant Protein Quantification (BCA/Bradford) Lysis->Quant SDS_PAGE SDS-PAGE Electrophoresis Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Non-Specific Sites Transfer->Block Pri_Ab Primary Antibody Incubation Block->Pri_Ab Sec_Ab Secondary Antibody Incubation Pri_Ab->Sec_Ab Detect Signal Detection (ECL/Fluorescence) Sec_Ab->Detect End Data Analysis & Quantification Detect->End

References

Application Notes and Protocols for Studying Pirarubicin's Anti-Tumor Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models for evaluating the anti-tumor efficacy of Pirarubicin (B1684484). Detailed protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms are included to facilitate experimental design and data interpretation.

Introduction to this compound

This compound (THP) is a synthetic analog of doxorubicin, belonging to the anthracycline class of chemotherapeutic agents. Its primary mechanism of action involves the inhibition of DNA synthesis and function through two main pathways: intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This leads to the induction of DNA strand breaks and subsequent apoptosis in cancer cells. Additionally, this compound has been shown to generate reactive oxygen species (ROS), contributing to its cytotoxic effects. It is used in the treatment of various cancers, including bladder cancer, leukemia, and osteosarcoma.

Animal Models for Efficacy Studies

Chemically-Induced Bladder Cancer in Rats

This model is highly relevant for studying superficial bladder cancer, mimicking the tumor initiation and progression observed in humans.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley or Fischer 344 rats (6-8 weeks old).

  • Tumor Induction:

    • Anesthetize the rats according to institutional guidelines.

    • Empty the bladder by gentle abdominal pressure.

    • Transurethrally catheterize the bladder.

    • Instill 0.5 mL of N-methyl-N-nitrosourea (MNU) solution (2 mg/rat in saline) into the bladder.[2]

    • Repeat the instillation once every two weeks for a total of 8 weeks to induce tumor formation.[2]

    • Monitor tumor development via non-invasive methods such as ultrasound or by sacrificing a subset of animals for histological analysis at predetermined time points.

  • Treatment Protocol:

    • Once tumors are established (typically around week 9-13), randomize the animals into control and treatment groups.[2]

    • For the treatment group, administer this compound intravesically at a specified dose (e.g., 5 mg/kg body weight). The control group receives a saline instillation.[3]

    • The treatment schedule can vary, for example, once a week for a defined number of weeks.

  • Efficacy Evaluation:

    • Monitor tumor growth and animal survival throughout the study.

    • At the end of the study, sacrifice the animals and excise the bladders.

    • Measure bladder weight and tumor volume.

    • Perform histological analysis to assess tumor grade and stage.

    • Conduct molecular analyses such as TUNEL assays for apoptosis or immunohistochemistry for proliferation markers (e.g., Ki-67).

Quantitative Data Summary:

ParameterControl (Saline)This compound (THP)This compound-Conjugate (SWNT-THP)Reference
In Vitro Cytotoxicity (% killed cells)-51.24 ± 1.4574.35 ± 2.56[3]
In Vivo Apoptosis Rate (%)1.02 ± 0.1252.46 ± 2.4196.85 ± 0.85[3]
Murine Leukemia Model (P388)

The P388 murine leukemia model is a widely used and well-characterized system for screening and evaluating the efficacy of anti-cancer agents.

Experimental Protocol:

  • Animal Model: Male or female DBA/2 or BALB/c mice.

  • Tumor Cell Inoculation:

    • Intraperitoneally inject 1 x 10^6 P388 leukemia cells per mouse.[4]

  • Treatment Protocol:

    • Twenty-four hours after tumor cell inoculation, begin treatment.

    • Administer this compound intravenously at various doses (e.g., 1.25-7.5 mg/kg) on day 1.[5]

    • Combination therapies can also be evaluated, for instance, with agents like doxifluridine (B1684386) and cisplatin (B142131) administered on subsequent days.[5]

    • The control group receives the vehicle (e.g., saline).

  • Efficacy Evaluation:

    • Monitor the survival of the mice daily.

    • Calculate the mean survival time (MST) and the increase in lifespan (% ILS) for each group.

    • A significant increase in lifespan in the treated groups compared to the control group indicates anti-tumor activity.

Experimental Workflow for P388 Leukemia Model:

P388_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Efficacy Evaluation P388 P388 Leukemia Cells Inoculation Intraperitoneal Injection (1x10^6 cells/mouse) P388->Inoculation Mice DBA/2 or BALB/c Mice Mice->Inoculation Randomization Randomization Inoculation->Randomization Control Vehicle Control Randomization->Control THP This compound (i.v.) Randomization->THP Survival Monitor Survival Control->Survival THP->Survival MST Calculate Mean Survival Time Survival->MST ILS Calculate % Increase in Lifespan MST->ILS

Caption: Workflow for the P388 murine leukemia model.

Osteosarcoma Xenograft Model in Mice

This model is crucial for studying the effects of this compound on solid tumors, particularly in the context of drug resistance.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).

  • Cell Lines: Human osteosarcoma cell lines, such as MG-63, and their multidrug-resistant counterparts, like MG-63/DOX.[6]

  • Tumor Cell Inoculation:

    • Subcutaneously inject a suspension of osteosarcoma cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Treatment Protocol:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound via a suitable route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule.

    • The control group receives the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Quantitative Data Summary for Osteosarcoma Model:

Cell LineTreatmentConcentrationEffectReference
MG-63/DOXThis compound (THP)200-1000 ng/mLTime- and concentration-dependent inhibition of cell proliferation[6]
MG-63/DOXThis compound (THP)50-500 ng/mLInduction of G2/M phase cell cycle arrest[6]

Mechanism of Action of this compound

Inhibition of Topoisomerase II

This compound, like other anthracyclines, interferes with the action of topoisomerase II. It stabilizes the covalent complex between the enzyme and DNA, leading to DNA strand breaks that cannot be resealed.[1] This accumulation of DNA damage triggers apoptotic pathways.

Signaling Pathway of Topoisomerase II Inhibition:

TopoII_Inhibition This compound This compound CleavageComplex Stable this compound-DNA- Topoisomerase II Complex This compound->CleavageComplex DNA DNA TopoII Topoisomerase II DNA->TopoII inhibition of re-ligation TopoII->CleavageComplex inhibition of re-ligation DSB Double-Strand Breaks CleavageComplex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: this compound's inhibition of Topoisomerase II.

Modulation of the mTOR Signaling Pathway

In bladder cancer cells, this compound has been shown to induce a cytoprotective autophagic response through the suppression of the mTOR signaling pathway.[7] This suggests that combining this compound with an autophagy inhibitor could enhance its therapeutic efficacy.

mTOR Signaling Pathway in Response to this compound:

mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR inhibition p70S6K p70S6K mTOR->p70S6K inhibition fourEBP1 4E-BP1 mTOR->fourEBP1 inhibition Autophagy Autophagy (Cytoprotective) mTOR->Autophagy inhibition of inhibitor Apoptosis Apoptosis Autophagy->Apoptosis inhibition

Caption: this compound's effect on the mTOR signaling pathway.

References

Pirarubicin: A Potent Anthracycline for Overcoming Doxorubicin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers

Introduction

Doxorubicin (B1662922) is a cornerstone of chemotherapy regimens for a wide array of cancers. However, the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), presents a significant clinical challenge. Pirarubicin (B1684484) (THP), a derivative of doxorubicin, has emerged as a promising therapeutic agent capable of circumventing this resistance. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the efficacy of this compound in doxorubicin-resistant cancer cell lines.

This compound has demonstrated superior cytotoxicity compared to doxorubicin in various resistant cell lines.[1] Its mechanism of action involves increased intracellular accumulation due to reduced efflux by P-gp, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] These characteristics make this compound a valuable tool for both basic research into drug resistance mechanisms and the development of more effective cancer therapies.

Data Presentation

The following tables summarize the comparative cytotoxicity of this compound and doxorubicin in sensitive and resistant cancer cell lines, as well as the effect of this compound on cell cycle distribution.

Table 1: Comparative Cytotoxicity of this compound and Doxorubicin (IC90 Values in µM)

Cell LineDrugIC90 (µM)Reference
HL60 (Sensitive Leukemia)DoxorubicinVaries[2]
This compoundVaries[2]
HL60/VINC (Resistant Leukemia)DoxorubicinVaries[2]
This compoundVaries[2]
HL60/DOX (Resistant Leukemia)DoxorubicinVaries[2]
This compoundVaries[2]

Note: The original study provided IC90 values under different experimental conditions (drug alone, with redox recycling, etc.). For detailed values, please refer to the primary literature.[2]

Table 2: Cytotoxicity of Various Chemotherapeutic Agents in MG63 and MG63/DOX Osteosarcoma Cells

Cell LineDrugSensitivity/Resistance
MG63/DOXDoxorubicin (ADM)Highly Resistant
Gemcitabine (GEM)Highly Resistant
This compound (THP) Sensitive or Lowly Resistant
Methotrexate (MTX)Sensitive or Lowly Resistant
Cisplatin (DDP)Sensitive or Lowly Resistant

This table is a qualitative summary based on the findings of the referenced study.[3]

Table 3: Effect of this compound on Cell Cycle Distribution in MG63/DOX Cells

Treatment% of Cells in G2/M Phase
ControlBaseline
This compound (50-500 ng/mL)Time- and concentration-dependent increase

This table summarizes the observed trend. For specific percentages at different time points and concentrations, please consult the original publication.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Action in Doxorubicin-Resistant Cells This compound This compound Intracellular Increased Intracellular Accumulation This compound->Intracellular Higher influx CellMembrane Cell Membrane Pgp P-glycoprotein (P-gp) Pgp->this compound Reduced efflux Cdc25C Cdc25C (Phosphorylation at Ser216) Intracellular->Cdc25C Cdc2 Cdc2 (Phosphorylation at Thr14/Tyr15) Intracellular->Cdc2 CyclinB1 Cyclin B1 (Downregulation) Intracellular->CyclinB1 Cdc2CyclinB1 Inactive Cdc2-Cyclin B1 Complex Cdc25C->Cdc2CyclinB1 Inhibits activation Cdc2->Cdc2CyclinB1 Inhibitory phosphorylation CyclinB1->Cdc2CyclinB1 Reduced availability G2M G2/M Phase Arrest Cdc2CyclinB1->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound signaling pathway in doxorubicin-resistant cells.

G cluster_1 Experimental Workflow: Cytotoxicity Assay (CCK-8) start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_drug Add this compound/Doxorubicin (serial dilutions) incubate1->add_drug incubate2 Incubate for 48h add_drug->incubate2 add_cck8 Add CCK-8 solution incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 read Measure absorbance at 450nm incubate3->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining cytotoxicity using CCK-8 assay.

G cluster_2 Experimental Workflow: Cell Cycle Analysis start Seed cells and treat with this compound harvest Harvest and wash cells start->harvest fix Fix cells in 70% ethanol (B145695) harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify cell cycle distribution analyze->quantify

Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Protocols

Cell Culture

Doxorubicin-resistant cell lines (e.g., MG63/DOX, HL60/DOX) and their parental sensitive counterparts should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Resistant cell lines should be maintained in a medium containing a sub-lethal concentration of doxorubicin to maintain the resistant phenotype. All cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin.

Materials:

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and doxorubicin in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of cell cycle regulatory proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells and treat with this compound as for the cell cycle analysis.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant potential in overcoming doxorubicin resistance in various cancer cell lines. Its ability to achieve higher intracellular concentrations in resistant cells and induce G2/M phase cell cycle arrest provides a clear rationale for its investigation as an alternative or complementary therapy. The protocols outlined in this document provide a framework for researchers to further explore the mechanisms of this compound action and evaluate its therapeutic efficacy in preclinical models of drug-resistant cancer.

References

Application Notes and Protocols for Assessing Pirarubicin-Induced Cardiotoxicity in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for evaluating the cardiotoxic effects of Pirarubicin (THP), an anthracycline antibiotic, in preclinical laboratory animal models. The following protocols and data are designed to guide researchers in the consistent and reliable assessment of cardiac injury.

Overview of this compound-Induced Cardiotoxicity

This compound, while an effective antineoplastic agent, is known to induce dose-dependent cardiotoxicity, a significant limiting factor in its clinical application. The underlying mechanisms are complex and involve increased oxidative stress, apoptosis of cardiomyocytes, and alterations in key signaling pathways. Accurate assessment of these toxic effects in animal models is crucial for the development of safer therapeutic strategies.

Key Assessment Techniques

A multi-pronged approach is recommended for a comprehensive evaluation of this compound-induced cardiotoxicity. This includes functional, biochemical, and histological assessments.

Functional Assessment

2.1.1. Electrocardiography (ECG)

ECG is a non-invasive method to detect abnormalities in the heart's electrical activity. In rodent models of this compound-induced cardiotoxicity, common findings include alterations in the QRS duration and QT interval.[1]

2.1.2. Echocardiography

Echocardiography is a vital non-invasive imaging technique to assess cardiac structure and function. It allows for the measurement of key parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS), which are critical indicators of cardiac contractility.

Biochemical Assessment

2.2.1. Cardiac Biomarkers

The measurement of serum levels of cardiac biomarkers is a sensitive method for detecting myocardial injury. Key biomarkers include:

  • Cardiac Troponin I (cTnI) and T (cTnT): These are highly specific and sensitive markers of cardiomyocyte necrosis.[2]

  • Creatine (B1669601) Kinase-MB (CK-MB): An isoenzyme of creatine kinase found predominantly in the heart muscle, which is released into the bloodstream upon cardiac injury.

Histopathological Assessment

2.3.1. Hematoxylin and Eosin (H&E) Staining

H&E staining is a standard histological technique used to visualize the overall morphology of the heart tissue. It allows for the identification of cellular changes such as inflammation, myocyte vacuolization, and necrosis.[1]

2.3.2. Masson's Trichrome Staining

Masson's trichrome stain is used to differentiate between collagen and muscle fibers, making it an excellent tool for assessing the degree of cardiac fibrosis.[3]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on this compound-induced cardiotoxicity in rodents.

Table 1: Electrocardiographic Parameters in Rats Treated with Anthracyclines

ParameterControl GroupDoxorubicin (B1662922) (DXR) GroupThis compound (THP) GroupEpirubicin (B1671505) (EPI) Group
QRS duration (ms) NormalProlongedLess Prolonged than DXRProlonged
QaT interval (ms) NormalProlongedLess Prolonged than DXR & EPISeverely Prolonged
T wave NormalFlatteningLess Flattening than DXR & EPISevere Flattening

Data adapted from a comparative study on the cardiotoxic actions of this compound, Epirubicin, and Doxorubicin in rats.[1]

Table 2: Echocardiographic Parameters in a Rat Model of Doxorubicin-Induced Cardiomyopathy

ParameterControl GroupDoxorubicin (DOX) Group
LV Fractional Shortening (FS) (%) NormalDecreased
LV End-Diastolic Diameter (LVEDD) / Body Weight UnchangedSignificantly Increased
LV End-Systolic Diameter (LVESD) / Body Weight UnchangedSignificantly Increased

This table reflects typical changes observed in rodent models of anthracycline-induced cardiotoxicity.[2]

Table 3: Cardiac Biomarker Levels in Rats with Doxorubicin-Induced Myocardial Damage

BiomarkerControl GroupDoxorubicin (DOX) Group
Cardiac Troponin T (cTnT) Undetectable or LowSignificantly Increased
Cardiac Troponin I (cTnI) Undetectable or LowSignificantly Increased
Creatine Kinase-MB (CK-MB) mass NormalIncreased

This table illustrates the expected changes in cardiac biomarkers following anthracycline administration.[2]

Experimental Protocols

Animal Model of this compound-Induced Cardiotoxicity

Species: Male Sprague-Dawley or Wistar rats (alternative: C57BL/6 mice). Administration: this compound is typically administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. A common dosing regimen involves weekly injections for several weeks to induce chronic cardiotoxicity. Dosage: Dosages can vary, but a cumulative dose-dependent effect is well-established. Researchers should refer to existing literature to determine the appropriate dose for their specific study design.

Protocol for Electrocardiography (ECG) in Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Electrode Placement: Place subcutaneous needle electrodes on the limbs (Lead II configuration is common: right forelimb, left forelimb, and left hindlimb).

  • Recording: Record the ECG using a data acquisition system. Ensure a stable baseline and clear waveforms.

  • Analysis: Analyze the ECG recordings to determine heart rate, RR interval, PR interval, QRS duration, and QT interval.

Protocol for Echocardiography in Mice
  • Preparation: Anesthetize the mouse and remove the chest fur using a depilatory cream.

  • Positioning: Place the mouse in a supine or left lateral position on a heated platform to maintain body temperature.

  • Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer. Apply ultrasound gel to the chest.

  • Views: Obtain standard views, including the parasternal long-axis view (PLAX) and parasternal short-axis view (PSAX).

  • M-Mode and 2D Imaging: Acquire M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness. Use 2D imaging to assess overall cardiac structure and function.

  • Calculations: Calculate LVEF and FS using the acquired measurements.

Protocol for Histopathological Staining

4.4.1. Hematoxylin and Eosin (H&E) Staining

  • Tissue Preparation: Euthanize the animal and perfuse the heart with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Excise the heart, fix in 10% neutral buffered formalin, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Staining:

    • Stain with Hematoxylin solution.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Blue in Scott's tap water substitute.

    • Stain with Eosin solution.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

4.4.2. Masson's Trichrome Staining

  • Tissue Preparation and Sectioning: Follow the same procedure as for H&E staining.

  • Staining Procedure:

    • Deparaffinize and rehydrate sections.

    • Mordant in Bouin's solution.

    • Stain nuclei with Weigert's iron hematoxylin.

    • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain collagen with aniline (B41778) blue.

    • Differentiate in 1% acetic acid.

  • Dehydration and Mounting: Dehydrate and mount as described for H&E staining.

Protocol for Cardiac Biomarker Measurement
  • Sample Collection: Collect blood samples from the animals at designated time points. For serum, allow the blood to clot and then centrifuge to separate the serum. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge.

  • ELISA for cTnI/cTnT:

    • Use commercially available ELISA kits specific for rat or mouse cardiac troponins.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves incubating the sample in antibody-coated microplates, adding a detection antibody, and then a substrate to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader and calculate the concentration based on a standard curve.

  • Enzymatic Assay for CK-MB:

    • Use a commercial immunoinhibition-based enzymatic assay kit.

    • The principle involves inhibiting the M-subunit of CK with a specific antibody, leaving the B-subunit activity to be measured.

    • The rate of NADPH formation, measured spectrophotometrically, is proportional to the CK-B activity, which corresponds to half of the CK-MB activity.

Signaling Pathways and Experimental Workflow

Signaling Pathways in this compound-Induced Cardiotoxicity

This compound-induced cardiotoxicity involves the dysregulation of several key signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Phlpp1_AKT_Bcl2_Pathway This compound This compound Phlpp1 Phlpp1 This compound->Phlpp1 Upregulates AKT AKT (activated) Phlpp1->AKT Dephosphorylates pAKT p-AKT (inactivated) Bcl2 Bcl-2 AKT->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Promotes

Caption: Phlpp1/AKT/Bcl-2 signaling pathway in cardiotoxicity.

TGFB1_p38_MAPK_Pathway This compound This compound (induces ROS) TGF_beta1 TGF-β1 This compound->TGF_beta1 Upregulates TAK1 TAK1 TGF_beta1->TAK1 Activates p38_MAPK p38 MAPK TAK1->p38_MAPK Phosphorylates Caspases Caspase-9, -7, -3 p38_MAPK->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: TGF-β1/p38 MAPK signaling pathway in cardiotoxicity.

Experimental Workflow

A typical experimental workflow for assessing this compound-induced cardiotoxicity is outlined below.

Experimental_Workflow Animal_Model Animal Model Establishment (e.g., Rats, Mice) Drug_Admin This compound Administration (i.v. or i.p.) Animal_Model->Drug_Admin Monitoring In-life Monitoring (Body Weight, Clinical Signs) Drug_Admin->Monitoring Functional_Assessment Functional Assessment Monitoring->Functional_Assessment Terminal_Procedures Terminal Procedures Monitoring->Terminal_Procedures ECG ECG Functional_Assessment->ECG ECHO Echocardiography Functional_Assessment->ECHO Data_Analysis Data Analysis and Interpretation ECG->Data_Analysis ECHO->Data_Analysis Blood_Collection Blood Collection Terminal_Procedures->Blood_Collection Heart_Extraction Heart Extraction Terminal_Procedures->Heart_Extraction Biochemical_Analysis Biochemical Analysis (cTnI, cTnT, CK-MB) Blood_Collection->Biochemical_Analysis Histopathology Histopathological Analysis (H&E, Masson's Trichrome) Heart_Extraction->Histopathology Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for assessing cardiotoxicity.

References

Formulating Pirarubicin for Intravenous Administration in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Pirarubicin (B1684484) for intravenous (IV) administration in a research setting. It covers various formulation strategies, from simple aqueous solutions to advanced nanoparticle systems, and provides comprehensive experimental protocols for their preparation and characterization.

Introduction to this compound

This compound (THP) is a semi-synthetic analog of the anthracycline antibiotic doxorubicin.[1] It is an antineoplastic agent that exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This action disrupts DNA and mRNA synthesis, leading to a blockage of the cell cycle in the G2 phase and subsequent tumor growth inhibition.[1] While effective against a range of cancers, its clinical use, like other anthracyclines, can be limited by dose-dependent cardiotoxicity. Advanced formulations, such as liposomal and nanoparticle-based systems, are being investigated to improve the therapeutic index of this compound by altering its pharmacokinetic profile and reducing systemic toxicity.[3][4]

Simple Intravenous Solution of this compound

For initial in vitro and in vivo screening, a simple intravenous solution of this compound can be prepared. This compound hydrochloride is commercially available as an orange-red freeze-dried powder.[1]

Excipients and Solvents

Commonly used solvents for the reconstitution of this compound hydrochloride for intravenous injection are 5% glucose injection or sterile water for injection.[1] The reconstituted solution can be further diluted with 5% glucose or 0.9% sodium chloride for infusion. It is important to note that the reconstitution of this compound in 0.9% NaCl has been reported to be challenging due to precipitation.[5] The pH of the final solution is a critical parameter for stability, with an optimal range typically between 3.7 and 6.0.[1]

Protocol for Preparation of a Simple IV Solution

Materials:

  • This compound hydrochloride (lyophilized powder)

  • 5% Dextrose Injection or Sterile Water for Injection

  • 0.22 µm sterile syringe filter

  • Sterile vials

Procedure:

  • Aseptically reconstitute the this compound hydrochloride powder with the desired volume of 5% Dextrose Injection or Sterile Water for Injection to achieve the target concentration. For example, dissolve the product in 10ml of 5% glucose injection.[1]

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.

  • Visually inspect the solution for any particulate matter.

  • If further dilution is required for infusion, aseptically withdraw the required volume of the reconstituted solution and add it to an infusion bag containing 5% Dextrose.

  • For sterilization in a research setting, the final solution can be passed through a 0.22 µm sterile syringe filter into a sterile vial.

Advanced Formulations of this compound

To enhance the therapeutic efficacy and reduce the side effects of this compound, advanced formulations such as liposomes and albumin-based nanoparticles have been developed. These formulations can alter the drug's biodistribution, leading to increased accumulation in tumor tissues and reduced exposure to healthy organs like the heart.

Liposomal this compound

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic drugs. Liposomal formulations of this compound have been shown to have a mean diameter of around 220.0 nm, a negative zeta potential of about -33.0 mV, and a high entrapment efficiency of over 93.1%.[3]

ParameterValueReference
Lipid Composition Distearoylphosphatidylcholine (DSPC), Distearoylphosphatidylglycerol (DSPG), Cholesterol[3]
Particle Size ~220.0 nm[3]
Zeta Potential ~ -33.0 mV[3]
Entrapment Efficiency > 93.1%[3]
Albumin-Based this compound Nanoparticles

Human serum albumin (HSA) nanoparticles are biodegradable and non-immunogenic carriers for drug delivery. This compound can be co-delivered with other chemotherapeutic agents, such as paclitaxel, in HSA nanoparticles.[4] These nanoparticles have demonstrated a narrow size distribution around 156.9 ± 3.2 nm and high loading efficiencies for both drugs.[4]

ParameterValueReference
Carrier Human Serum Albumin (HSA)[4]
Particle Size ~156.9 ± 3.2 nm[4]
Polydispersity Index (PDI) 0.16 ± 0.02[4]
This compound Loading Efficiency 87.91 ± 2.85%[4]

Experimental Protocols

Preparation of Liposomal this compound (Thin-Film Hydration Method)

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.

Workflow for Liposomal this compound Preparation

G cluster_0 Preparation cluster_1 Characterization A Dissolve Lipids in Organic Solvent B Rotary Evaporation to Form Thin Film A->B C Hydration of Lipid Film with Drug Solution B->C D Extrusion through Polycarbonate Membranes C->D E Purification (e.g., Dialysis) D->E F Particle Size and Zeta Potential Analysis E->F G Encapsulation Efficiency Determination (HPLC) E->G H In Vitro Drug Release Study E->H

Caption: Workflow for the preparation and characterization of liposomal this compound.

Materials:

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • This compound hydrochloride

  • Chloroform and Methanol (organic solvents)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of DSPC to cholesterol can be optimized, for example, a 55:45 molar ratio is commonly used for liposomal formulations of other anthracyclines.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with a solution of this compound hydrochloride in PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for a specified time (e.g., 1 hour).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome (B1194612) suspension to multiple extrusions (e.g., 10-20 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a high-pressure extruder.

  • Purification:

    • Remove the unencapsulated this compound by dialyzing the liposome suspension against PBS (pH 7.4) using dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa) at 4°C with several buffer changes.

Preparation of Albumin-Bound this compound Nanoparticles

This protocol is based on the desolvation method for preparing albumin nanoparticles.

Workflow for Albumin-Bound this compound Nanoparticle Preparation

G A Prepare this compound Solution C Mix this compound and HSA Solutions A->C B Prepare Human Serum Albumin (HSA) Solution B->C D Add Desolvating Agent (e.g., Ethanol) C->D E Cross-linking (e.g., Glutaraldehyde) D->E F Purification (e.g., Centrifugation/Dialysis) E->F G Characterization (Size, Zeta, EE%) F->G

Caption: General workflow for preparing albumin-bound this compound nanoparticles.

Materials:

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound hydrochloride in deionized water.

    • Dissolve HSA in deionized water.

  • Nanoparticle Formation:

    • Add the this compound solution to the HSA solution under gentle stirring.

    • Slowly add ethanol (as a desolvating agent) to the this compound-HSA mixture under continuous stirring. The addition of the desolvating agent will cause the albumin to precipitate, forming nanoparticles.

  • Cross-linking:

    • To stabilize the nanoparticles, add a cross-linking agent such as glutaraldehyde solution and continue stirring for a specified period (e.g., 24 hours).

  • Purification:

    • Purify the nanoparticle suspension to remove unencapsulated drug, excess cross-linker, and organic solvent. This can be achieved by repeated cycles of centrifugation and resuspension in deionized water or by dialysis.

Lyophilization of this compound Formulations

Lyophilization, or freeze-drying, is a process used to remove water from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from a solid to a vapor. This process enhances the stability of the formulation. A typical lyophilization cycle consists of three stages: freezing, primary drying (sublimation), and secondary drying (desorption).[6][7]

Workflow for Lyophilization

G A Prepare this compound Solution with Cryoprotectant (e.g., Lactose) B Aseptic Filling into Vials A->B C Freezing Stage (e.g., -50°C) B->C D Primary Drying (Sublimation) (e.g., -20°C, under vacuum) C->D E Secondary Drying (Desorption) (e.g., ramp to 25°C, under vacuum) D->E F Stoppering and Capping E->F

Caption: A general workflow for the lyophilization of this compound formulations.

Protocol Outline:

  • Formulation: Prepare an aqueous solution of this compound hydrochloride containing a cryoprotectant/bulking agent such as lactose (B1674315) (e.g., 90 mg per vial). Adjust the pH to an optimal range (e.g., 5.0-6.0).[1]

  • Freezing: The product is cooled to a temperature well below its eutectic point. A typical freezing protocol might involve rapidly reducing the temperature to -50°C, then increasing it to -20°C for a period, and finally cooling back down to -50°C.[1]

  • Primary Drying (Sublimation): A vacuum is applied to the chamber, and the shelf temperature is raised to provide energy for the ice to sublimate. The temperature must be kept below the collapse temperature of the formulation.

  • Secondary Drying (Desorption): The temperature is further raised to remove residual unfrozen water molecules.

Characterization of this compound Formulations

Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which is an indicator of the surface charge and stability of the formulation.

Protocol Outline:

  • Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

  • Perform the measurements in triplicate and report the average values with standard deviation.

Determination of Encapsulation Efficiency and Drug Loading

Principle: The encapsulation efficiency (EE%) and drug loading (DL%) are determined by separating the encapsulated drug from the free drug and quantifying the amount of drug in the formulation. High-Performance Liquid Chromatography (HPLC) is a common method for this quantification.

Protocol for EE% Determination:

  • Separation of Free Drug: Separate the unencapsulated this compound from the formulation. This can be done by:

    • For Liposomes: Ultracentrifugation or size exclusion chromatography.

    • For Nanoparticles: Centrifugal ultrafiltration or dialysis.

  • Quantification of Free Drug: Analyze the amount of this compound in the supernatant/filtrate/dialysate using a validated HPLC method.

  • Quantification of Total Drug: Disrupt the nanoparticles (e.g., by adding a suitable solvent like methanol) to release the encapsulated drug and measure the total amount of this compound.

  • Calculation:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Total weight of nanoparticles] x 100

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

HPLC Parameters for this compound Analysis

ParameterCondition 1Condition 2Reference
Column Shim-pack CLC-ODS (6 mm × 15 cm, 5 µm)C18 column[8]
Mobile Phase Acetonitrile-hydrogen phosphate (B84403) buffer-acetic acid (35:65:0.5)Acetonitrile (22%) and 0.025% trifluoroacetic acid in water (78%)[9]
Flow Rate 1.0 mL/min1.0 mL/min[8][9]
Detection Fluorescence (Excitation: 480 nm, Emission: 560 nm)UV at 234 nm[8][9]
Injection Volume Not specifiedNot specified
Run Time Not specifiedNot specified
In Vitro Drug Release Study

Principle: The dialysis bag method is commonly used to evaluate the in vitro release profile of this compound from nanoparticulate systems. The formulation is placed in a dialysis bag with a specific molecular weight cutoff, which is then immersed in a release medium. The amount of drug released into the medium is measured over time.[10]

Protocol Outline:

  • Place a known amount of the this compound formulation into a dialysis bag (e.g., 10 kDa MWCO).

  • Immerse the sealed dialysis bag in a release medium (e.g., PBS, pH 7.4, or acetate (B1210297) buffer, pH 5.0 to simulate the tumor microenvironment) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

Mechanism of Action: this compound as a Topoisomerase II Inhibitor

This compound, like other anthracyclines, primarily targets DNA topoisomerase II (Topo II). Topo II is a nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand, and then resealing the breaks. This compound intercalates into the DNA and stabilizes the Topo II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[11]

Signaling Pathway of this compound-Induced Cytotoxicity

G This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation TopoII Topoisomerase II This compound->TopoII Cleavage_Complex Stabilization of Topo II-DNA Cleavage Complex DNA_Intercalation->Cleavage_Complex TopoII->Cleavage_Complex DSBs DNA Double-Strand Breaks Cleavage_Complex->DSBs Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis DSBs->Apoptosis

Caption: this compound's mechanism of action leading to cancer cell death.

Conclusion

The formulation of this compound for intravenous administration is a critical aspect of its preclinical and clinical development. While simple aqueous solutions are suitable for initial studies, advanced formulations like liposomes and albumin-based nanoparticles offer the potential to significantly improve the therapeutic index of this potent anticancer agent. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug delivery and cancer therapeutics to develop and characterize various this compound formulations for intravenous administration. Careful optimization of formulation parameters and thorough characterization are essential to ensure the development of safe and effective drug delivery systems.

References

Application Notes and Protocols for Determining IC50 Values of Pirarubicin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirarubicin (B1684484) (THP) is a potent anthracycline antibiotic and a derivative of doxorubicin (B1662922), utilized as an antineoplastic agent in the treatment of various cancers.[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This interference with DNA processes ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[2] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency against different cancer cell lines.

These application notes provide detailed protocols for commonly used in vitro assays to determine the IC50 value of this compound, including the MTT, SRB, and Annexin V assays. Furthermore, an overview of the key signaling pathways affected by this compound is presented.

Data Presentation: IC50 Values of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. It is important to note that these values can vary depending on the cell line, exposure time, and the specific assay used.

Cell LineCancer TypeIC50 Value (µM)AssayReference
M5076Ovarian Sarcoma0.366Tetrazolium dye[3]
Ehrlich Ascites CarcinomaCarcinomaNot specifiedTetrazolium dye[3]
Gynecologic Cancer Cell Lines
Doxorubicin-Resistant
ECC1Endometrial Cancer< 0.2 µg/mlATP-based[1]
HEC1BEndometrial Cancer< 0.2 µg/mlATP-based[1]
BG1Ovarian Cancer< 0.2 µg/mlATP-based[1]
SKOV3Ovarian Cancer< 0.2 µg/mlATP-based[1]
Doxorubicin-Sensitive
AN3Endometrial Cancer< 0.2 µg/mlATP-based[1]
AE7Endometrial Cancer< 0.2 µg/mlATP-based[1]
HEC1AEndometrial Cancer< 0.2 µg/mlATP-based[1]
CAOV3Ovarian Cancer< 0.2 µg/mlATP-based[1]
SKUT1BUterine Sarcoma< 0.2 µg/mlATP-based[1]
ME180Cervical Cancer< 0.2 µg/mlATP-based[1]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range to start with could be 0.01 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Mix gently by pipetting or by placing the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 treatment Add this compound Dilutions incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate (3-4h) add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for MTT Cell Viability Assay.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA) solution (10% w/v in water, cold)[6]

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[7]

  • Washing solution (1% v/v acetic acid)[8]

  • Solubilization buffer (10 mM Tris base, pH 10.5)[8]

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.[6]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[6]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA and unbound dye.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.[7]

    • Incubate at room temperature for 30 minutes.[8]

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[8]

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.[8]

  • Data Analysis:

    • Follow step 6 as described in the MTT assay protocol.

SRB_Assay_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_solubilize_read Solubilization & Reading cluster_analysis Analysis start Seed Cells & Treat with this compound incubation1 Incubate (24-72h) start->incubation1 fix Fix with TCA incubation1->fix wash1 Wash with Acetic Acid fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Add Tris Base wash2->solubilize read Read Absorbance (510 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for SRB Cytotoxicity Assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

    • Combine the detached/suspended cells with the culture supernatant (which may contain apoptotic floating cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

  • Data Analysis:

    • Calculate the percentage of apoptotic cells (early + late) for each this compound concentration.

    • The IC50 can be determined by plotting the percentage of viable cells against the log of the this compound concentration.

AnnexinV_PI_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis start Seed & Treat Cells incubation Incubate start->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubation2 Incubate (15 min) stain->incubation2 analyze Flow Cytometry Analysis incubation2->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

This compound's Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism that primarily targets DNA and cellular processes essential for cancer cell survival and proliferation.

1. DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1] Concurrently, it inhibits topoisomerase II, an enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[11]

2. DNA Damage Response and Cell Cycle Arrest: The accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway.[12] This, in turn, activates cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair.[13] However, if the damage is too extensive, the cell is directed towards apoptosis.

3. Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. The generation of reactive oxygen species (ROS), such as hydrogen peroxide, plays a significant role in initiating the apoptotic cascade.[9] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis. Furthermore, this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis, including the Phlpp1/AKT/Bcl-2 and mTOR pathways.

Pirarubicin_Signaling_Pathway cluster_drug Drug Action cluster_dna DNA Damage cluster_cellular_response Cellular Response cluster_apoptosis_pathway Apoptotic Signaling This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation topo_inhibition Topoisomerase II Inhibition This compound->topo_inhibition ros ROS Generation (H₂O₂) This compound->ros akt_pathway Phlpp1/AKT/Bcl-2 Pathway Modulation This compound->akt_pathway mtor_pathway mTOR Pathway Inhibition This compound->mtor_pathway dna_dsb DNA Double-Strand Breaks dna_intercalation->dna_dsb topo_inhibition->dna_dsb ddr DNA Damage Response (DDR) dna_dsb->ddr cell_cycle_arrest G2/M Cell Cycle Arrest ddr->cell_cycle_arrest apoptosis Apoptosis ddr->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation ros->apoptosis akt_pathway->apoptosis mtor_pathway->apoptosis

Caption: this compound's Mechanism of Action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pirarubicin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on pirarubicin (B1684484) resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm that it has developed resistance?

A1: The most definitive way to confirm this compound resistance is to determine the half-maximal inhibitory concentration (IC50) of the drug in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance. This is typically achieved through a cytotoxicity assay, such as the CCK-8 or MTT assay.

Q2: What are the initial steps to investigate the mechanism of this compound resistance in my cell line?

A2: Once resistance is confirmed, a systematic approach can help elucidate the underlying mechanisms:

  • Assess ABC Transporter Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of anthracycline resistance. Analyze the protein levels of key ABC transporters using Western blotting.[1]

  • Examine Pro-Survival Signaling Pathways: Investigate the activation of signaling pathways known to confer drug resistance. A key pathway implicated in this compound resistance is the PI3K/Akt/mTOR pathway, often driven by the overexpression of Glucose-Regulated Protein 78 (GRP78).[2] Western blot analysis of phosphorylated Akt (p-Akt) and total Akt can reveal the activation status of this pathway.

  • Investigate the Role of Autophagy: Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy. Assess the levels of autophagy markers, such as LC3-II and Beclin-1, by Western blot to determine if a cytoprotective autophagic response is induced by this compound.

Q3: I have identified GRP78 overexpression in my this compound-resistant cells. How can I validate its role in conferring resistance?

A3: To validate the role of GRP78, you can perform a knockdown experiment using small interfering RNA (siRNA) targeting GRP78. A successful knockdown should lead to a resensitization of the resistant cells to this compound, which can be confirmed by a decrease in the IC50 value.

Q4: My cells show increased expression of ABC transporters. How can I confirm their functional involvement in this compound efflux?

A4: To confirm the functional role of ABC transporters, you can perform a co-treatment experiment with a known inhibitor of the specific transporter. For example, verapamil (B1683045) is a known inhibitor of P-glycoprotein. A restoration of sensitivity to this compound in the presence of the inhibitor would strongly suggest that the transporter is actively involved in drug efflux.

Troubleshooting Guides

Guide 1: Establishing a this compound-Resistant Cell Line

This guide outlines the process of generating a this compound-resistant cancer cell line through continuous drug exposure.

Experimental Protocol:

  • Determine the Initial IC50:

    • Seed the parental cancer cell line in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Perform a cell viability assay (e.g., CCK-8) to determine the IC50 value of the parental cells.

  • Initiate Resistance Induction:

    • Culture the parental cells in a flask until they reach 70-80% confluency.

    • Begin by treating the cells with this compound at a concentration equal to the determined IC10 or IC20.

    • A significant amount of cell death is expected initially.

  • Dose Escalation:

    • Once the cells recover and are proliferating steadily, subculture them and gradually increase the concentration of this compound. This process of dose escalation and selection is continued over several months.

    • At each stage of increased drug concentration, allow the cells to stabilize and resume a normal growth rate.

  • Characterization and Maintenance:

    • Periodically assess the IC50 value to monitor the development of resistance. A resistant cell line is generally considered established when its IC50 is significantly higher (e.g., 5-10 fold) than the parental line.

    • Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.

    • It is advisable to cryopreserve cell stocks at different stages of resistance development.

Troubleshooting:

Issue Possible Cause Suggested Solution
Massive cell death after initial drug exposure The initial concentration of this compound is too high.Start with a lower concentration of the drug (e.g., IC5 or IC10).
Inconsistent development of resistance The cell line may be heterogeneous.Consider single-cell cloning to establish a more homogeneous resistant population.
Loss of resistant phenotype over time The resistance may be unstable without continuous drug pressure.Maintain the resistant cell line in a medium containing a maintenance concentration of this compound.
Guide 2: Assessing this compound Sensitivity using a CCK-8 Assay

This guide provides a detailed protocol for determining the IC50 of this compound.

Experimental Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of this compound dilutions in the culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include untreated wells as a control.

    • Incubate the plates for 48-72 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control.

    • Plot a dose-response curve with cell viability versus the logarithm of the this compound concentration.

    • Determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Troubleshooting:

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding or pipetting errors.Ensure a homogeneous cell suspension before seeding and use calibrated pipettes.
Low absorbance readings Insufficient cell number or incubation time with CCK-8.Optimize the initial cell seeding density and increase the incubation time with the CCK-8 reagent.
"Shoulder" effect on the dose-response curve The drug may have cytostatic rather than cytotoxic effects at lower concentrations.Extend the drug incubation time to allow for cell death to occur.
Guide 3: Analyzing Protein Expression by Western Blot

This guide details the procedure for assessing the expression of key proteins involved in this compound resistance, such as GRP78 and phosphorylated Akt.

Experimental Protocol:

  • Cell Lysis and Protein Extraction:

    • After the desired treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-GRP78, anti-p-Akt, anti-Akt) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).

Troubleshooting:

Issue Possible Cause Suggested Solution
Weak or no signal Insufficient protein loading, low antibody concentration, or inactive secondary antibody.Increase the amount of protein loaded, optimize the primary antibody dilution, and use a fresh secondary antibody.
High background Insufficient blocking or washing, or too high antibody concentration.Increase the blocking time and the number of washes, and titrate the primary and secondary antibody concentrations.
Non-specific bands The primary antibody may be cross-reacting with other proteins.Use a more specific antibody or try a different blocking agent.
Guide 4: siRNA-Mediated Knockdown of GRP78

This guide provides a general protocol for transiently knocking down GRP78 expression to study its role in this compound resistance.

Experimental Protocol:

  • Cell Seeding:

    • Seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Prepare the siRNA and transfection reagent complexes according to the manufacturer's instructions (e.g., Lipofectamine).

    • Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).

    • Replace the transfection medium with fresh complete medium.

  • Validation of Knockdown:

    • After 48-72 hours post-transfection, harvest the cells.

    • Assess the knockdown efficiency at the protein level by Western blot analysis of GRP78.

  • Functional Assay:

    • Following confirmation of successful knockdown, treat the cells with this compound and perform a cell viability assay to determine if the sensitivity to the drug is restored.

Troubleshooting:

Issue Possible Cause Suggested Solution
Low transfection efficiency Suboptimal cell density, poor quality of siRNA or transfection reagent.Optimize the cell confluency at the time of transfection and use high-quality reagents.
Inefficient knockdown The siRNA sequence is not effective.Test multiple siRNA sequences targeting different regions of the GRP78 mRNA.
Cell toxicity The transfection reagent or siRNA concentration is too high.Reduce the concentration of the transfection reagent and/or siRNA.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeIC50 (Parental)IC50 (Resistant)Fold ResistanceReference
MDA-MB-231Triple-Negative Breast Cancer0.274 µM1.296 µM~4.7[2]
MG63OsteosarcomaNot specifiedSensitive to THP-[3]
P388Mouse LeukemiaNot specifiedResistant-[1]
HL60LeukemiaNot specifiedResistant-[4]

THP (this compound) was shown to be effective in the multidrug-resistant MG63/DOX osteosarcoma cell line.[3]

Table 2: Reversal of this compound Resistance

Cell LineResistance MechanismReversal StrategyOutcomeReference
MDA-MB-231RUpregulation of GRP78siRNA-mediated knockdown of GRP78Increased sensitivity to this compound[2]
MDA-MB-231RLow miR-495-3p expressionTransfection with miR-495-3p mimicsReversed this compound chemoresistance[2]
P388/ADRP-glycoprotein overexpressionCo-treatment with Rifampicin (B610482)Enhanced cytotoxicity and intracellular accumulation of this compound[1]

Signaling Pathways and Experimental Workflows

Pirarubicin_Resistance_Pathway This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress GRP78 GRP78 (Upregulated) Cell_Stress->GRP78 induces miR_495_3p miR-495-3p miR_495_3p->GRP78 inhibits PI3K PI3K GRP78->PI3K activates Akt Akt PI3K->Akt p_Akt p-Akt (Activated) Akt->p_Akt mTOR mTOR p_Akt->mTOR p_Akt->Inhibition p_mTOR p-mTOR (Activated) mTOR->p_mTOR Resistance This compound Resistance p_mTOR->Resistance Apoptosis Apoptosis Inhibition->Apoptosis

Caption: The miR-495-3p/GRP78/p-Akt/mTOR signaling pathway in this compound resistance.

Experimental_Workflow Start Start with Parental Cancer Cell Line IC50_determination Determine Initial IC50 (CCK-8 Assay) Start->IC50_determination Drug_Exposure Continuous Exposure to Increasing this compound Conc. IC50_determination->Drug_Exposure Monitor_Resistance Monitor Resistance (IC50 Measurement) Drug_Exposure->Monitor_Resistance Resistant_Line Established this compound- Resistant Cell Line Monitor_Resistance->Resistant_Line Mechanism_Investigation Investigate Resistance Mechanisms Resistant_Line->Mechanism_Investigation Reversal_Strategy Test Reversal Strategies Resistant_Line->Reversal_Strategy Western_Blot Western Blot (GRP78, p-Akt) Mechanism_Investigation->Western_Blot qPCR qPCR (ABC Transporters) Mechanism_Investigation->qPCR siRNA siRNA Knockdown of GRP78 Reversal_Strategy->siRNA Inhibitors Co-treatment with Inhibitors Reversal_Strategy->Inhibitors

Caption: Experimental workflow for studying and overcoming this compound resistance.

References

Pirarubicin Solubility and Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for improving the solubility of Pirarubicin (B1684484) for in vitro assays.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and handling of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6] this compound is reported to be insoluble in water and ethanol.[1][2][4] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2][6] For this compound Hydrochloride, using an ultrasonic bath may be necessary to achieve dissolution in DMSO.[5]

Q2: How should I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration. For example, a stock solution of 10 mM can be prepared.[3][5] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A: this compound powder should be stored at -20°C and is stable for up to 3 years.[2][4] Stock solutions in DMSO should be aliquoted and can be stored at -80°C for up to one year or at -20°C for up to one month.[2]

Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?

A: No, it is not recommended to dissolve this compound directly in aqueous solutions. This compound is insoluble in water.[1][2][4] Furthermore, attempts to reconstitute this compound in 0.9% NaCl solution have resulted in precipitation of the compound.[7] The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q5: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What can I do?

A: Precipitation upon dilution into aqueous media can occur if the final concentration of this compound exceeds its solubility limit in the medium or if the DMSO concentration is not sufficient to maintain its solubility. To address this, you can try:

  • Increasing the final DMSO concentration in your culture medium (while ensuring it remains at a non-toxic level for your cells, typically below 0.5%).

  • Lowering the final working concentration of this compound.

  • Preparing an intermediate dilution in a co-solvent system if compatible with your experimental setup. For in vivo studies, formulations with PEG300 and Tween80 have been used.[2][6]

Q6: How stable is this compound in cell culture medium?

A: While specific data on the stability of this compound in cell culture medium is limited, it is known that some anthracyclines can degrade in such conditions.[8] One study observed that this compound in a 5% glucose solution was stable for 5 days but showed degradation thereafter.[7] It is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment.

Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilitySource
DMSO7 mg/mL (11.15 mM)[1]
≥7.65 mg/mL[3]
100 mg/mL (159.32 mM)[2][4][6]
20.83 mg/mL (31.37 mM) for Hydrochloride salt (requires sonication)[5]
WaterInsoluble[1][2][4]
EthanolInsoluble[1][2][4]
0.9% NaClPrecipitation observed[7]

Table 2: Recommended Storage Conditions

FormStorage TemperatureStabilitySource
Powder-20°C3 years[2][4]
Stock Solution in DMSO-80°C1 year[2]
-20°C1 month[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 627.64 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipette

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the required amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.2764 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be applied, especially for the hydrochloride salt.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, sterile tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Troubleshooting and Visual Guides

Troubleshooting Guide: this compound Solubility Issues

G start Start: this compound Solubility Issue check_solvent Is the solvent fresh, anhydrous DMSO? start->check_solvent use_fresh_dmso Action: Use a new, unopened bottle of anhydrous DMSO. check_solvent->use_fresh_dmso No check_dissolution Is the this compound fully dissolved? check_solvent->check_dissolution Yes use_fresh_dmso->check_dissolution sonicate Action: Gently warm or sonicate the solution. check_dissolution->sonicate No check_precipitation Did precipitation occur after dilution in aqueous medium? check_dissolution->check_precipitation Yes sonicate->check_dissolution lower_concentration Troubleshoot: - Lower final this compound concentration. - Increase final DMSO percentage (e.g., <0.5%). - Prepare fresh dilutions. check_precipitation->lower_concentration Yes success Success: this compound is fully dissolved. check_precipitation->success No lower_concentration->success

Caption: Troubleshooting workflow for this compound solubility.

Experimental Workflow: Preparing this compound Working Solution

G start Start: Prepare this compound Working Solution prepare_stock 1. Prepare concentrated stock solution in anhydrous DMSO. start->prepare_stock store_stock 2. Aliquot and store stock solution at -80°C or -20°C. prepare_stock->store_stock thaw_stock 3. Thaw a single aliquot of stock solution. store_stock->thaw_stock dilute_in_medium 4. Serially dilute the stock solution in cell culture medium to the final working concentration. thaw_stock->dilute_in_medium use_immediately 5. Use the working solution immediately for the in vitro assay. dilute_in_medium->use_immediately finish End of Preparation use_immediately->finish G This compound This compound topoisomerase_II Topoisomerase II This compound->topoisomerase_II inhibits cell_cycle Cell Cycle Arrest (G0/G1 or G2/M) This compound->cell_cycle induces apoptosis Apoptosis This compound->apoptosis induces dna_synthesis DNA/RNA Synthesis topoisomerase_II->dna_synthesis required for cyclin_d1_e Cyclin D1, Cyclin E cell_cycle->cyclin_d1_e downregulates bcl2 Bcl-2 apoptosis->bcl2 downregulates bax Bax apoptosis->bax upregulates

References

Navigating Pirarubicin Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pirarubicin, ensuring its stability in experimental solutions is paramount to obtaining accurate and reproducible results. This technical support guide provides a comprehensive overview of this compound's stability in various buffer solutions, complete with troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound, an anthracycline antibiotic, is susceptible to degradation influenced by solvent, pH, temperature, and light. It is a red-colored powder and should be stored appropriately to maintain its integrity. Stock solutions are best prepared fresh, but if storage is necessary, they should be kept at -80°C for up to 6 months or -20°C for up to one month. It is crucial to protect this compound solutions from light and moisture.

Q2: In which common solutions is this compound known to be unstable?

This compound has been observed to be unstable in 0.9% sodium chloride (NaCl) solution, where it can precipitate. Therefore, the use of 0.9% NaCl as a solvent for this compound is not recommended.

Q3: Is this compound stable in glucose solutions?

This compound demonstrates satisfactory stability in a 5% glucose solution. Studies have shown that it remains stable for up to 5 days when stored at 4°C in a 5% glucose solution. However, after this period, degradation to Doxorubicin may occur.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Precipitation in solution Use of an inappropriate solvent (e.g., 0.9% NaCl).Dissolve this compound in a suitable solvent such as 5% glucose solution or an appropriate buffer.
Loss of drug activity or inconsistent results Degradation of this compound due to improper storage, pH instability, or exposure to light.Prepare fresh solutions before each experiment. Store stock solutions at recommended temperatures and protect from light. Verify the pH of your buffer solution.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound into other compounds.Analyze the degradation products to understand the degradation pathway. Adjust experimental conditions (e.g., buffer, pH, temperature) to minimize degradation.

Quantitative Data Summary

Currently, specific quantitative data on the stability of this compound in common laboratory buffers such as Phosphate-Buffered Saline (PBS), citrate (B86180) buffer, and Tris buffer is limited in publicly available literature. However, based on the stability of analogous compounds like Doxorubicin, the following trends can be anticipated:

  • Alkaline Conditions (high pH): this compound is expected to be highly unstable in alkaline solutions.

  • Acidic Conditions (low pH): this compound is likely to exhibit instability in strongly acidic conditions.

  • Neutral pH: Stability is expected to be optimal around a neutral pH, although this can be buffer-dependent.

To provide a clearer understanding, the following table summarizes the known stability of this compound in non-buffered solutions.

SolutionConcentrationTemperatureDurationStabilityDegradation Product(s)
5% GlucoseNot specified4°CUp to 5 daysSatisfactoryDoxorubicin (after 5 days)
0.9% NaClNot specifiedNot specifiedNot applicableUnstable (Precipitates)Not applicable

Experimental Protocols

To assess the stability of this compound in your specific experimental setup, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Optimization of the mobile phase, column, and other parameters may be necessary for your specific application.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for anthracyclines consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation between this compound and its potential degradation products.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: this compound has a characteristic absorbance spectrum and can be detected at around 254 nm or 480 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

2. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water, depending on solubility and stability).

  • Dilute the stock solution with the buffer solution of interest (e.g., PBS, citrate buffer, or Tris buffer at a specific pH) to the desired final concentration.

  • Divide the solution into several aliquots in appropriate vials.

  • Store the vials under different conditions to be tested (e.g., different temperatures, exposure to light).

  • At specified time points, withdraw an aliquot, and if necessary, dilute it with the mobile phase to a suitable concentration for HPLC analysis.

3. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may appear over time, which would indicate degradation products.

  • The stability of this compound can be determined by quantifying the decrease in the peak area of the parent drug over time. The percentage of this compound remaining can be calculated using the following formula:

    % Remaining = (Peak Area at time t / Peak Area at time 0) x 100

Mandatory Visualizations

To aid in understanding the experimental workflow and potential degradation pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution sample This compound in Buffer stock->sample buffer Buffer Solution (PBS, Citrate, Tris) buffer->sample temp Temperature Incubation (e.g., 4°C, 25°C, 37°C) sample->temp light Light Exposure (vs. Dark Control) sample->light hplc HPLC Analysis temp->hplc light->hplc data Data Interpretation (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathway cluster_this compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products This compound This compound acid Acidic pH This compound->acid Hydrolysis base Alkaline pH This compound->base Hydrolysis oxidation Oxidation This compound->oxidation doxorubicin Doxorubicin This compound->doxorubicin In 5% Glucose (after 5 days) aglycone Aglycone (Loss of sugar moiety) acid->aglycone base->aglycone other Other Degradants oxidation->other

Caption: Potential degradation pathways of this compound.

Technical Support Center: Minimizing Off-target Effects of Pirarubicin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Pirarubicin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, an anthracycline antibiotic, primarily exerts its cytotoxic effects through two main mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: this compound inserts itself between the base pairs of DNA and inhibits the enzyme topoisomerase II. This action prevents the proper replication and repair of DNA, ultimately halting cell proliferation.[1][2]

  • Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of ROS such as hydrogen peroxide.[3] This induces oxidative stress, causing further damage to DNA, proteins, and lipids, and contributing to apoptosis.[3]

Q2: What are the known off-target effects of this compound and other anthracyclines in a cell culture context?

While this compound is designed to be less cardiotoxic than its parent compound Doxorubicin, it can still exhibit off-target effects in cell culture that can influence experimental outcomes:

  • Mitochondrial Dysfunction: Anthracyclines are known to accumulate in mitochondria, leading to impaired energy metabolism, altered calcium homeostasis, and increased oxidative stress.[4][5] This can be a significant off-target effect, as it can induce cell death through mechanisms independent of topoisomerase II inhibition.

  • Alterations in Signaling Pathways: this compound has been shown to affect various signaling pathways that may not be directly related to its primary anticancer mechanism. For example, it can suppress the mTOR signaling pathway and modulate the Phlpp1/AKT/Bcl-2 apoptosis signaling pathway.[4][6]

  • Induction of Autophagy: In some cancer cell lines, this compound can induce a cytoprotective autophagic response, which may interfere with its cytotoxic efficacy.[7]

  • Interaction with Assay Reagents: As a fluorescent molecule, this compound has the potential to interfere with fluorescence-based assays. Additionally, its redox activity could potentially interact with colorimetric assays like the MTT assay.[8][9]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:

  • Optimize Drug Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired on-target effect. This can be determined by performing a thorough dose-response and time-course experiment.

  • Use Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO or PBS) to account for any effects of the solvent.

    • Positive and Negative Controls for Off-Target Effects: If you hypothesize a specific off-target effect (e.g., mitochondrial dysfunction), include positive and negative controls for that pathway.

    • Cell Line Controls: Use multiple cell lines to confirm that the observed effects are not cell-line specific.

  • Consider Drug-Free Washout Periods: For certain experimental endpoints, a drug-free washout period after the initial treatment may help to distinguish between direct, on-target effects and longer-term, off-target consequences.

Troubleshooting Guides

This section addresses common issues encountered during this compound cell culture experiments in a question-and-answer format.

Problem 1: High variability in IC50 values between experiments.

  • Q: My IC50 values for this compound are inconsistent across different experimental replicates. What could be the cause?

    • A: Inconsistent IC50 values are a common issue and can stem from several factors:

      • Cell Health and Passage Number: Ensure you are using cells that are healthy, in the exponential growth phase, and within a consistent and low passage number range. Genetic drift can occur at higher passages, altering drug sensitivity.

      • Seeding Density: The initial cell seeding density can significantly impact the apparent drug effect. Optimize the seeding density to ensure cells remain in a logarithmic growth phase throughout the experiment.

      • Drug Stability and Preparation: this compound, like other anthracyclines, can be sensitive to light and pH. Prepare fresh dilutions from a validated stock solution for each experiment and protect them from light. Avoid repeated freeze-thaw cycles of the stock solution.[10]

      • Incubation Time: The cytotoxic effects of this compound are time-dependent. Ensure that the incubation time is consistent across all experiments.

Problem 2: Unexpected or contradictory results from cytotoxicity assays.

  • Q: I'm seeing a discrepancy between my MTT assay results and what I observe under the microscope. What could be happening?

    • A: This could be due to interference of this compound with the assay itself:

      • MTT Assay: this compound's ability to generate ROS could potentially interfere with the reduction of the MTT reagent, leading to inaccurate readings. It's advisable to perform the MTT incubation in a serum- and phenol (B47542) red-free medium to minimize background.[10] As a control, you can run the assay in a cell-free system with this compound to check for direct reduction of MTT.

      • Fluorescence-Based Assays: this compound is a fluorescent molecule, which can lead to high background or quenching in fluorescence-based assays.[8][9] Always include a "drug-only" control (wells with medium and this compound but no cells) to measure the background fluorescence of the compound itself.

Problem 3: Difficulty in interpreting apoptosis data.

  • Q: My Annexin V/PI staining results are ambiguous, with a large population of cells in the late apoptotic/necrotic quadrant even at early time points. Why might this be?

    • A: This could be due to several factors:

      • High Drug Concentration: A very high concentration of this compound might be causing rapid and widespread cell death that bypasses the early stages of apoptosis. Try a lower concentration range.

      • Cell Handling: Over-trypsinization or harsh pipetting during cell harvesting can damage cell membranes, leading to false-positive PI staining.

      • Co-existence of Multiple Death Pathways: this compound can induce both apoptosis and necrosis. The observed cell population might reflect a mix of these cell death modalities.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MG63/DOXMultidrug-Resistant Osteosarcoma48Not specified, but showed dose-dependent inhibition[11]
HeLaCervical Cancer24Not specified, but induced apoptosis in a dose-dependent manner[12]
T24Bladder CancerNot specifiedNot specified, but 100 µg/ml showed significant growth inhibition[13]
HL-60Promyelocytic Leukemia24Apparent cytotoxicity above 0.1 µM[3]

Note: Specific IC50 values for this compound are not as widely reported in the literature as for Doxorubicin. Researchers should empirically determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

Annexin V/PI Apoptosis Assay

This protocol is for differentiating between viable, apoptotic, and necrotic cells after this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[15][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[18]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow cluster_solutions1 IC50 Variability Solutions cluster_solutions2 Cytotoxicity Assay Solutions cluster_solutions3 Apoptosis Assay Solutions start Inconsistent/Unexpected Results with this compound q1 Are IC50 values variable? start->q1 q2 Are cytotoxicity assay results contradictory? start->q2 q3 Is apoptosis data ambiguous? start->q3 sol1a Check cell health, passage number, and seeding density q1->sol1a Yes sol1b Ensure consistent drug preparation and storage q1->sol1b Yes sol2a Use multiple assay types (e.g., MTT and Trypan Blue) q2->sol2a Yes sol2b Include 'drug-only' controls for fluorescence interference q2->sol2b Yes sol3a Optimize drug concentration and incubation time q3->sol3a Yes sol3b Handle cells gently during harvesting q3->sol3b Yes

Caption: Troubleshooting decision tree for common issues in this compound experiments.

G cluster_workflow Experimental Workflow to Assess Off-Target Effects exp_design 1. Experimental Design - Define concentrations - Set time points treatment 2. This compound Treatment - Include vehicle control exp_design->treatment on_target 3. On-Target Effect Assays - Cell Viability (MTT) - Apoptosis (Annexin V/PI) - Cell Cycle (Flow Cytometry) treatment->on_target off_target 4. Off-Target Effect Assays - Mitochondrial Function - ROS Production - Western Blot for specific  signaling pathways treatment->off_target analysis 5. Data Analysis & Interpretation - Correlate on- and off-target effects on_target->analysis off_target->analysis

Caption: A logical workflow for investigating the off-target effects of this compound.

G cluster_pathway Potential Off-Target Signaling Pathways of this compound cluster_mito Mitochondrial Dysfunction cluster_signal Altered Signaling This compound This compound ros Increased ROS This compound->ros ca_handling Altered Ca2+ Handling This compound->ca_handling energy Impaired Energy Metabolism This compound->energy mtor mTOR Pathway (Suppression) This compound->mtor akt Phlpp1/AKT/Bcl-2 Pathway (Modulation) This compound->akt apoptosis Apoptosis ros->apoptosis ca_handling->apoptosis energy->apoptosis autophagy Autophagy mtor->autophagy akt->apoptosis

Caption: Overview of this compound's potential off-target signaling pathways.

References

Technical Support Center: Optimizing Pirarubicin Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pirarubicin (B1684484) concentration for apoptosis induction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range of this compound to induce apoptosis in cancer cell lines?

The optimal concentration of this compound to induce apoptosis is highly dependent on the specific cell line being used. It is crucial to perform a dose-response experiment to determine the effective concentration for your particular cells. However, based on published studies, a general starting range can be from 0.1 µM to 200 µg/mL.

For example, in HL-60 human leukemia cells, cytotoxicity has been observed at concentrations above 0.1 µM, with DNA ladder formation, a hallmark of apoptosis, being detected at 0.1, 0.2, and 0.5 µM after 24 hours of incubation. In T-24 bladder cancer cells, concentrations ranging from 50 to 200 µg/mL have been used to study cytotoxicity.

Q2: How long should I treat my cells with this compound to observe apoptosis?

The ideal treatment time can vary significantly depending on the cell line and the concentration of this compound used. Time-course experiments are essential to determine the optimal incubation period. Generally, apoptotic effects can be observed within 8 to 24 hours of treatment.

Q3: What are the known signaling pathways involved in this compound-induced apoptosis?

This compound has been shown to induce apoptosis through multiple signaling pathways:

  • Generation of Reactive Oxygen Species (ROS): A primary mechanism is the generation of hydrogen peroxide (H₂O₂), which leads to oxidative stress and subsequently triggers the apoptotic cascade[1][2].

  • Mitochondrial Pathway: this compound can induce a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis[2]. This can lead to the release of pro-apoptotic factors from the mitochondria.

  • Regulation of Apoptotic Proteins: this compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2[3].

  • mTOR Signaling Pathway: In some cancer cells, this compound can induce a cytoprotective autophagic response through the suppression of the mTOR signaling pathway[4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low percentage of apoptotic cells This compound concentration is too low.Perform a dose-response curve to determine the optimal concentration for your cell line.
Incubation time is too short.Conduct a time-course experiment to identify the peak of apoptosis.
The cell line is resistant to this compound.Consider using a different cell line or a combination treatment to sensitize the cells.
High cell death, but not apoptotic (necrotic) This compound concentration is too high.High concentrations of this compound can lead to necrosis instead of apoptosis. Lower the concentration.
Contamination of cell culture.Check for microbial contamination in your cell culture.
Inconsistent results between experiments Variation in cell density at the time of treatment.Ensure that you seed the same number of cells for each experiment and that they are in the logarithmic growth phase at the time of treatment.
Reagent variability.Use fresh reagents and ensure proper storage conditions.
High background in Annexin V/PI staining Rough cell handling.Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
Incorrect compensation settings on the flow cytometer.Use single-stained controls to set up proper compensation.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for Cytotoxicity and Apoptosis Induction in Various Cancer Cell Lines

Cell LineConcentration RangeEffect ObservedReference
HL-60 (Human promyelocytic leukemia)> 0.1 µMCytotoxicity[1][2]
HL-60 (Human promyelocytic leukemia)0.1, 0.2, 0.5 µMDNA ladder formation
HP100 (H₂O₂-resistant HL-60)0.2, 0.5 µMDNA ladder formation
T-24 (Human bladder carcinoma)50, 100, 150, 200 µg/mLInhibition of cell growth
EJ (Human bladder cancer)Not specifiedAutophagy induction[4]
J82 (Human bladder cancer)Not specifiedAutophagy induction[4]
MG-63 (Human osteosarcoma)Not specifiedG0/G1 cell cycle arrest[3]

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 ValueIncubation TimeReference
M5076 (Murine ovarian sarcoma)More effective than doxorubicinNot specified[3]
SKUT1B (Human uterine carcinosarcoma)Approx. 2-5 times more potent than AdriamycinNot specified[3]
HEC1A (Human endometrial adenocarcinoma)Approx. 2-5 times more potent than AdriamycinNot specified[3]
BG1 (Human ovarian carcinoma)Approx. 2-5 times more potent than AdriamycinNot specified[3]
Hepatocellular Carcinoma (HCC) cellsVaries with RIPK1 expressionNot specified[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to establish a dose-response curve.

Materials:

  • 96-well plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key apoptotic proteins such as Bcl-2 and Bax.

Materials:

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Treat cells with the desired concentrations of this compound.

  • After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

Visualizations

Pirarubicin_Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Analysis cluster_data Data Interpretation start Seed Cells treat Treat with this compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability flow Flow Cytometry (Annexin V/PI) treat->flow wb Western Blot (Bcl-2, Bax, etc.) treat->wb analysis Analyze Results viability->analysis flow->analysis wb->analysis conclusion Determine Optimal Concentration analysis->conclusion

Caption: Experimental workflow for optimizing this compound concentration.

Pirarubicin_H2O2_Pathway This compound This compound ros ↑ Reactive Oxygen Species (H₂O₂) This compound->ros bax ↑ Bax This compound->bax bcl2 ↓ Bcl-2 This compound->bcl2 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis via H₂O₂ generation.

Pirarubicin_mTOR_Pathway This compound This compound mTOR mTOR Pathway This compound->mTOR Suppression autophagy Autophagy mTOR->autophagy apoptosis Apoptosis autophagy->apoptosis Inhibition of autophagy enhances apoptosis cell_survival Cell Survival autophagy->cell_survival Cytoprotective

Caption: this compound's effect on the mTOR and autophagy pathways.

References

Troubleshooting Pirarubicin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Pirarubicin (B1684484) precipitation in stock solutions.

Troubleshooting Guides

Q1: My this compound precipitated immediately after I added my stock solution to my aqueous buffer. What happened?

A1: This is a common issue known as "solvent shock." this compound is highly soluble in organic solvents like DMSO but has low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the drug to crash out of solution, forming a precipitate.

To avoid this:

  • Use a stepwise dilution method: Instead of adding the DMSO stock directly to your final volume of aqueous buffer, first dilute the stock in a smaller volume of the buffer and then add this intermediate dilution to the final volume.

  • Ensure thorough mixing: Vortex or gently pipette the solution immediately after adding the this compound stock to ensure it is evenly dispersed.

  • Consider the final concentration: Do not exceed the known solubility limit of this compound in your final aqueous solution.

Q2: I've prepared my this compound solution in 0.9% NaCl, and it has turned cloudy. Can I still use it?

A2: No, it is not recommended to use a cloudy or precipitated solution. The reconstitution of this compound in 0.9% NaCl is known to cause precipitation[1]. The presence of a precipitate indicates that the actual concentration of soluble, active this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. It is crucial to ensure complete dissolution for reproducible experiments.

Q3: My this compound solution was clear initially but developed a precipitate after being stored in the refrigerator. Why did this happen?

A3: this compound has limited stability in certain aqueous solutions. While it is stable for up to 5 days at 4°C in a 5% glucose solution, it can degrade and precipitate over time in other buffers[1]. Additionally, temperature changes can affect solubility.

To prevent this:

  • Prepare fresh dilutions: It is best practice to prepare fresh dilutions of this compound for each experiment.

  • Proper storage of stock solutions: Aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

  • Use appropriate buffers: For short-term storage of diluted solutions, consider using a 5% glucose solution instead of saline-based buffers[1].

Q4: How does pH affect the solubility and stability of this compound?

A4: The solubility of anthracyclines like this compound can be pH-dependent. Generally, they are more soluble in acidic conditions and less soluble at physiological or alkaline pH. Cell culture media is typically buffered to a physiological pH (around 7.2-7.4), which can contribute to the precipitation of these compounds. An increase in the pH of the vehicle has been shown to accelerate the photodegradation of similar anthracyclines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).

Q2: What are the recommended storage conditions for this compound?

A2:

  • Solid Form: Store at -20°C for long-term stability (≥ 4 years)[2].

  • DMSO Stock Solution: Aliquot into single-use tubes and store at -80°C for up to one year, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Can I dissolve this compound directly in water or ethanol?

A3: this compound is reported to be insoluble in water and ethanol[3]. Therefore, it is not recommended to use these as primary solvents for creating stock solutions.

Q4: What should I do if I suspect microbial contamination is causing the precipitation in my cell culture media?

A4: If you suspect microbial contamination, you should discard the contaminated culture and media. Visually inspect the culture under a microscope for any signs of bacteria or fungi. Always use sterile techniques when preparing and handling solutions to prevent contamination.

Data Presentation

Table 1: Solubility and Stability of this compound

PropertyValueSolvent/ConditionsSource(s)
Solubility
7 mg/mL (11.15 mM)DMSO[3]
10 mg/mLDMSO[2]
InsolubleWater[3]
InsolubleEthanol[3]
2 mg/mLEthanol[2]
5 mg/mLDMF[2]
Precipitates0.9% NaCl[1]
Stability
Solid Form≥ 4 years-20°C[2]
Stock Solution1 year-80°C in DMSO
1 month-20°C in DMSO
Diluted Solution5 days4°C in 5% Glucose[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

  • Calculate DMSO Volume: Calculate the volume of anhydrous DMSO needed to achieve a 10 mM stock solution. The molecular weight of this compound is 627.64 g/mol .

    • Volume (L) = [Mass (g) / 627.64 g/mol ] / 0.010 mol/L

  • Dissolve: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mix: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and red in color.

  • Aliquot: Dispense the stock solution into smaller, single-use, light-protecting microcentrifuge tubes.

  • Store: Store the aliquots at -20°C or -80°C.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed issue_time When did precipitation occur? start->issue_time immediate Immediately upon dilution in aqueous buffer issue_time->immediate Immediately over_time After some time in solution (e.g., during storage or incubation) issue_time->over_time Over Time cause_immediate Potential Cause: Solvent Shock immediate->cause_immediate cause_over_time Potential Causes: - Poor solvent choice (e.g., 0.9% NaCl) - pH instability - Temperature fluctuation - Degradation over_time->cause_over_time solution_immediate Solution: - Use stepwise dilution - Ensure rapid & thorough mixing - Check final concentration cause_immediate->solution_immediate solution_over_time Solutions: - Use 5% glucose for short-term storage - Prepare fresh solutions for each experiment - Aliquot and freeze stock solutions - Check buffer pH cause_over_time->solution_over_time

Caption: A decision tree for troubleshooting this compound precipitation.

Pirarubicin_MOA This compound Mechanism of Action cluster_cell Cancer Cell cluster_downstream Downstream Effects This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition mTOR_pathway mTOR Signaling Pathway This compound->mTOR_pathway Suppression H2O2 Hydrogen Peroxide (H2O2) Generation This compound->H2O2 Replication_inhibition Inhibition of DNA Replication DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Stabilizes cleavage complex Autophagy Autophagy mTOR_pathway->Autophagy Induction Apoptosis Apoptosis H2O2->Apoptosis DNA_damage->Apoptosis Replication_inhibition->Apoptosis

Caption: this compound's mechanism of action signaling pathway.

References

Technical Support Center: Managing Pirarubicin-Induced Myelosuppression in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing myelosuppression induced by pirarubicin (B1684484) in preclinical animal models. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced myelosuppression?

A1: this compound, an anthracycline antibiotic, primarily induces myelosuppression by inhibiting topoisomerase II.[1][2] This enzyme is critical for DNA replication and repair in rapidly dividing cells. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, this compound leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in highly proliferative cells, such as hematopoietic stem and progenitor cells in the bone marrow.[1][3] This disruption of hematopoiesis results in a decreased production of red blood cells, white blood cells, and platelets.

Q2: What are the typical clinical signs of myelosuppression in animal models treated with this compound?

A2: The most prominent signs of myelosuppression are observed through hematological analysis. Key indicators include:

  • Neutropenia: A significant decrease in neutrophils, increasing the risk of infection.

  • Thrombocytopenia: A reduction in platelet count, leading to an increased risk of bleeding.

  • Anemia: A decrease in red blood cells and hemoglobin, resulting in fatigue and reduced oxygen-carrying capacity.

Clinically, animals may exhibit lethargy, ruffled fur, weight loss, and signs of infection or spontaneous bleeding.[4] Regular monitoring of complete blood counts (CBCs) is essential to quantify the severity of myelosuppression.

Q3: How can this compound-induced neutropenia be managed in animal studies?

A3: The administration of Granulocyte Colony-Stimulating Factor (G-CSF) is a common and effective strategy to ameliorate this compound-induced neutropenia.[5][6] G-CSF is a growth factor that stimulates the proliferation and differentiation of neutrophil progenitor cells in the bone marrow, thereby accelerating the recovery of neutrophil counts.[6][7] Prophylactic or therapeutic administration of G-CSF can help reduce the duration and severity of neutropenia.[5][6]

Q4: When is the optimal time to administer G-CSF in relation to this compound treatment?

A4: It is generally recommended to administer G-CSF 24 to 72 hours after the completion of chemotherapy.[1][6] Administering G-CSF concurrently with myelosuppressive chemotherapy is generally not recommended as it could potentially increase the sensitivity of proliferating myeloid precursors to the cytotoxic effects of the chemotherapy.[6]

Q5: What are the key differences in myelosuppressive potential between this compound and doxorubicin?

A5: While both are anthracyclines, some studies suggest that this compound may have a different toxicity profile compared to doxorubicin. This compound is reported to be taken up by tumor cells more rapidly than doxorubicin.[8][9] In some clinical and preclinical settings, this compound-based regimens have shown similar efficacy to doxorubicin-based regimens but with a potentially better-tolerated side-effect profile, including aspects of myelosuppression, though this can be dose and schedule-dependent.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Highly Variable Myelosuppression Between Animals

Possible CauseTroubleshooting Steps
Inaccurate Dosing Ensure precise and consistent administration of this compound. Use calibrated equipment and appropriate techniques for the chosen route of administration (e.g., intravenous, intraperitoneal).
Animal Variability Use animals of a similar age, weight, and health status. Different strains of mice or rats can exhibit varying sensitivities to chemotherapeutic agents.[4] If possible, use inbred strains to minimize genetic variability.
Stress Minimize animal stress during handling and procedures, as stress can impact physiological responses, including hematopoiesis.
Underlying Health Issues Ensure animals are free from any underlying infections or health conditions that could affect their response to the drug.

Issue 2: Excessive Toxicity and Mortality

Possible CauseTroubleshooting Steps
Dose Miscalculation Double-check all dose calculations, including any conversions (e.g., from mg/m² to mg/kg).
High Dose Sensitivity The selected dose may be too high for the specific animal strain or model. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
Supportive Care Inadequacy Ensure animals have easy access to food and water. Provide nutritional support and hydration as needed. Monitor for signs of distress and provide appropriate veterinary care.

Data Presentation

Table 1: this compound Dose Ranges and Hematological Effects in Rodent Models

Animal ModelThis compound Dose (mg/kg)Route of AdministrationKey Hematological FindingsReference
Mice (BALB/c) 5 - 10IntravenousDose-dependent decrease in WBC, neutrophils, and platelets. Nadir typically observed around day 4-7 post-administration.N/A
Mice (C57BL/6) 5 - 15IntraperitonealSignificant reduction in bone marrow cellularity and peripheral blood counts.N/A
Rats (Sprague-Dawley) 4 (cumulative 16)IntraperitonealAnemia observed after 4 weeks of treatment.[10]
Rats (Wistar) 2 - 6IntravenousDose-dependent myelosuppression.N/A

Note: The data in this table are compiled from various sources and should be used as a general guideline. Optimal doses should be determined empirically for each specific experimental model.

Table 2: G-CSF Dosing for Chemotherapy-Induced Neutropenia in Rodent Models

Animal ModelG-CSF (Filgrastim) DoseRoute of AdministrationAdministration ScheduleExpected OutcomeReference
Mice 5 - 10 µg/kg/daySubcutaneousDaily for 5-7 days, starting 24h after chemotherapy.Accelerated neutrophil recovery.[6]
Rats 5 - 10 µg/kg/daySubcutaneousDaily until neutrophil count recovers.Mitigation of neutropenia severity and duration.N/A

Note: The specific G-CSF product (e.g., filgrastim, pegfilgrastim) and its formulation may require adjustments to the dosing regimen.

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound-Induced Myelosuppression

  • Animal Model: Select an appropriate rodent strain (e.g., BALB/c mice, Sprague-Dawley rats) of a specific age and weight range.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein, saphenous vein) for a complete blood count (CBC) analysis.

  • This compound Administration: Prepare this compound solution in a suitable vehicle (e.g., sterile saline). Administer the desired dose via the chosen route (e.g., intravenous, intraperitoneal). Include a vehicle control group.

  • Post-Treatment Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of infection or bleeding.

  • Serial Blood Collection: Collect blood samples at predetermined time points (e.g., days 3, 7, 10, 14, and 21) to monitor the nadir and recovery of blood cell counts.

  • Hematological Analysis: Analyze blood samples using a calibrated automated hematology analyzer to determine white blood cell (WBC) counts (including differential), red blood cell (RBC) counts, hemoglobin levels, and platelet counts.

  • Data Analysis: Analyze the CBC data to determine the extent and duration of leukopenia, neutropenia, anemia, and thrombocytopenia compared to the control group.

Protocol 2: G-CSF Administration for Amelioration of Neutropenia

  • Induce Myelosuppression: Follow Protocol 1 for this compound administration.

  • G-CSF Preparation: Reconstitute recombinant G-CSF (e.g., filgrastim) according to the manufacturer's instructions in a sterile vehicle.

  • G-CSF Administration: Beginning 24 hours after this compound administration, administer the appropriate dose of G-CSF subcutaneously.[6] Continue daily administration for the recommended duration or until neutrophil counts recover.

  • Monitoring: Continue daily clinical monitoring and serial blood collections as described in Protocol 1.

  • Data Analysis: Compare the hematological parameters of the G-CSF treated group with a group that received this compound but no G-CSF to evaluate the efficacy of the G-CSF intervention.

Mandatory Visualization

Pirarubicin_Mechanism_of_Action This compound This compound DNA_Complex This compound-Topoisomerase II-DNA Covalent Complex This compound->DNA_Complex Intercalates into DNA & stabilizes complex Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Complex DNA DNA DNA->DNA_Complex DNA_Breaks DNA Double-Strand Breaks DNA_Complex->DNA_Breaks Inhibits DNA re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis Triggers Myelosuppression Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) Apoptosis->Myelosuppression Leads to HSCs Hematopoietic Stem Cells (Rapidly Dividing) HSCs->Apoptosis Affected by

Caption: this compound's mechanism leading to myelosuppression.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Monitoring Monitoring Phase cluster_Analysis Analysis Phase Animal_Selection Animal Selection & Acclimatization Baseline_Sampling Baseline Blood Sampling (CBC) Animal_Selection->Baseline_Sampling Pirarubicin_Admin This compound Administration Baseline_Sampling->Pirarubicin_Admin Control_Group Vehicle Control Group Baseline_Sampling->Control_Group GCSF_Group Optional: G-CSF Treatment Group (24h post-pirarubicin) Pirarubicin_Admin->GCSF_Group Daily_Monitoring Daily Clinical Monitoring (Weight, Behavior) Pirarubicin_Admin->Daily_Monitoring Control_Group->Daily_Monitoring GCSF_Group->Daily_Monitoring Serial_Sampling Serial Blood Sampling (e.g., Days 3, 7, 10, 14, 21) Daily_Monitoring->Serial_Sampling Hematology Hematological Analysis (CBC) Serial_Sampling->Hematology Data_Analysis Data Analysis & Interpretation Hematology->Data_Analysis Endpoint Endpoint Analysis (e.g., Bone Marrow Histopathology) Data_Analysis->Endpoint

Caption: Experimental workflow for this compound studies.

Troubleshooting_Logic Start Inconsistent Myelosuppression Observed Check_Dosing Review Dosing Protocol Start->Check_Dosing Check_Animals Assess Animal Homogeneity Start->Check_Animals Check_Technique Evaluate Handling & Sampling Technique Start->Check_Technique Dosing_OK Dosing Accurate? Check_Dosing->Dosing_OK Animals_OK Animals Homogeneous? Check_Animals->Animals_OK Technique_OK Technique Standardized? Check_Technique->Technique_OK Dosing_OK->Check_Animals Yes Revise_Dosing Revise Dosing Procedure Dosing_OK->Revise_Dosing No Animals_OK->Check_Technique Yes Refine_Selection Refine Animal Selection Criteria Animals_OK->Refine_Selection No Standardize_Technique Standardize Handling & Sampling Technique_OK->Standardize_Technique No Consider_Strain Consider Strain-Specific Sensitivity Technique_OK->Consider_Strain Yes

Caption: Troubleshooting logic for inconsistent myelosuppression.

References

Technical Support Center: Enhancing the Therapeutic Index of Pirarubicin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical guidance, troubleshooting for common experimental issues, and detailed protocols related to enhancing the therapeutic index of Pirarubicin (B1684484) (THP).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A: this compound, an analogue of doxorubicin (B1662922), exerts its anticancer effects primarily through two mechanisms. It intercalates into the DNA of cancer cells and disrupts the function of topoisomerase II, an enzyme essential for DNA replication and cell division. This action halts cell proliferation. Additionally, this compound can generate reactive oxygen species, which cause further DNA damage and lead to programmed cell death (apoptosis).[1]

Q2: What is the "therapeutic index" and why is it crucial for this compound?

A: The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces toxicity and the dose that produces a therapeutic effect. A higher therapeutic index indicates a wider margin of safety. For potent chemotherapeutic agents like this compound, enhancing this index is critical. The goal is to maximize its tumor-killing efficacy while minimizing dose-limiting toxicities, such as cardiotoxicity and myelosuppression, thereby improving patient outcomes.[2]

Q3: What are the main dose-limiting toxicities associated with this compound?

A: Like other anthracyclines, this compound's primary dose-limiting toxicity is cardiotoxicity, although it is generally considered less cardiotoxic than its parent compound, doxorubicin.[3][4] Myelosuppression (a decrease in the production of blood cells), particularly leukocytopenia (a reduction in white blood cells), is also a significant adverse effect.[5]

Q4: What are the leading strategies to enhance the therapeutic index of this compound?

A: The main strategies focus on improving drug delivery to tumor tissues while sparing healthy organs. Key approaches include:

  • Advanced Drug Delivery Systems (DDS): Encapsulating this compound in nanoparticles or liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect and reducing uptake by organs like the heart.[4][6]

  • Combination Therapies: Using this compound in combination with other chemotherapeutic agents can create synergistic effects, allowing for lower, less toxic doses of each drug while achieving a potent antitumor response.[7][8]

Q5: Is this compound effective against doxorubicin-resistant cancers?

A: There is evidence to suggest that this compound may be effective in some doxorubicin-resistant cancer models.[9] Its chemical structure may allow it to partially overcome resistance mechanisms, such as the efflux of the drug by P-glycoprotein (P-gp).[10] Furthermore, studies in multidrug-resistant (MDR) osteosarcoma cells show that this compound can inhibit proliferation by inducing G2/M phase cell cycle arrest.[9][11]

Section 2: Troubleshooting Guides for Common Experimental Issues

Issue 1: High Cardiotoxicity Observed in Preclinical Animal Models
  • Possible Cause: Systemic exposure to free this compound leads to significant accumulation in cardiac tissue, a known issue with anthracyclines.[3]

  • Suggested Solution: Employ a liposomal drug delivery system. Encapsulating this compound can dramatically reduce its accumulation in the heart, thereby lowering cardiotoxicity and improving the therapeutic index.[4]

Formulation Reduction in Heart Accumulation (vs. Free THP) Reference
Liposomal THP (L-THP)81.2% in mice[4][12]
Issue 2: Poor Tumor Accumulation and Suboptimal Efficacy
  • Possible Cause: The pharmacokinetics of free this compound may not be optimal for achieving high concentrations within the tumor microenvironment.

  • Suggested Solution: Develop a nanoparticle-based delivery system to leverage the EPR effect. Polymer-conjugated formulations or albumin-based nanoparticles can increase circulation time and promote passive targeting to solid tumors.[13][14] Hydroxypropyl-acrylamide polymer-conjugated this compound (P-THP), for example, is designed for tumor-selective targeting via the EPR effect.[6][14]

G Workflow for Nanoparticle Formulation Development cluster_0 Problem Identification cluster_1 Formulation & Characterization cluster_2 In Vitro Testing cluster_3 In Vivo Evaluation A High Systemic Toxicity or Low Tumor Accumulation B Select Delivery Vehicle (e.g., Liposomes, HSA-NP, Polymer) A->B Hypothesize DDS solution C Prepare Formulation (e.g., Antisolvent Precipitation) B->C D Characterize Nanoparticles (Size, Zeta Potential, Drug Load) C->D QC E Cytotoxicity Assay (MTT) on Cancer Cell Lines D->E Test biological activity F Cellular Uptake Studies E->F G Pharmacokinetic & Biodistribution Studies F->G Validate in animal model H Efficacy in Xenograft Model (Tumor Growth Inhibition) G->H I Toxicity Assessment (Histopathology, Bloodwork) H->I

Caption: Workflow for nanoparticle formulation.
Issue 3: Development of Drug Resistance in Cell Culture Models

  • Possible Cause: Cancer cells may develop resistance by upregulating ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-Associated Protein (MRP/ABCC1), which actively pump this compound out of the cell.[10][15] Another mechanism involves alterations in cell cycle regulation or apoptotic pathways.[16]

  • Suggested Solution:

    • Confirm Mechanism: Use Western Blot or qPCR to quantify the expression of ABCB1 and ABCC1 in resistant vs. sensitive cell lines.

    • Investigate Cell Cycle: Perform flow cytometry to determine if this compound is still inducing G2/M arrest. Analyze key regulatory proteins like Cyclin B1 and Cdc2 via Western Blot.[11]

    • Explore Combination Therapy: Test this compound in combination with agents that target different pathways. For example, co-administering with paclitaxel (B517696) in a nanoparticle formulation has shown synergistic effects.[17][18]

G This compound Action and Resistance Pathways THP_ext This compound (Extracellular) THP_int This compound (Intracellular) THP_ext->THP_int Cellular Uptake DNA Nuclear DNA THP_int->DNA Intercalation TopoII Topoisomerase II THP_int->TopoII Inhibition Pgp P-glycoprotein (P-gp / ABCB1) THP_int->Pgp Efflux MRP MRP1 (ABCC1) THP_int->MRP Efflux DNA_damage DNA Damage & Replication Block DNA->DNA_damage TopoII->DNA_damage G2M G2/M Phase Arrest DNA_damage->G2M Apoptosis Apoptosis G2M->Apoptosis Pgp->THP_ext MRP->THP_ext

Caption: this compound's mechanism and resistance.
Issue 4: Suboptimal Efficacy with Monotherapy in a Specific Cancer Model

  • Possible Cause: The tumor may possess intrinsic or acquired resistance, or the targeted pathway may not be the primary driver of proliferation in that specific cancer type.

  • Suggested Solution: Evaluate this compound in combination with other chemotherapeutic agents. Synergistic combinations can enhance efficacy and may allow for dose reductions, further improving the therapeutic index.

Combination Regimen Cancer Type Key Findings Reference
THP-COP (THP, Cyclophosphamide, Vincristine, Prednisone)Non-Hodgkin's LymphomaComparable efficacy to standard CHOP regimen with significantly lower rates of alopecia and gastrointestinal toxicities.[19]
THP + HDMTX, DDP, IFO OsteosarcomaHigher 5-year disease-free survival rate (70.2% vs. 53.1%) and lower toxicity (nausea, mucositis) compared to doxorubicin-based regimen.[20]
THP + Paclitaxel (in HSA Nanoparticles) Breast CancerSuperior antitumor effect compared to single-drug formulations and reduced systemic toxicities.[17][18][21]
THP + Oxaliplatin (in TACE) Hepatocellular CarcinomaUsed as a chemotherapeutic emulsion in postoperative adjuvant transcatheter arterial chemoembolization.[22]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of this compound and Paclitaxel Co-loaded Human Serum Albumin (HSA) Nanoparticles

This protocol is adapted from methodologies described for albumin-based nanoparticle preparation.[17][18][21]

  • Preparation of Drug Solutions:

    • Dissolve this compound (THP) and Paclitaxel (PTX) in ethanol (B145695) at a desired molar ratio (e.g., 1:2).

  • Preparation of Albumin Solution:

    • Prepare an aqueous solution of human serum albumin (e.g., 2% w/v) in ultrapure water.

  • Nanoparticle Formation (Antisolvent Precipitation):

    • Under constant stirring, inject the ethanolic drug solution into the HSA solution. The ethanol acts as a solvent for the drugs, and the aqueous HSA solution acts as an antisolvent, causing the drugs and protein to co-precipitate into nanoparticles.

  • Solvent Removal:

    • Remove the ethanol from the nanoparticle suspension using a rotary evaporator under reduced pressure.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing free drug and unassembled protein.

    • Resuspend the pellet in a suitable buffer (e.g., PBS) and repeat the washing step two more times.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine drug loading efficiency by lysing a known quantity of nanoparticles, and quantifying the encapsulated THP and PTX using LC/MS/MS.[18]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cell-killing capability of this compound formulations.

  • Cell Seeding:

    • Seed cancer cells (e.g., 4T1 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of free this compound, nanoparticle-encapsulated this compound, and a drug-free nanoparticle control.

    • Replace the cell culture medium with medium containing the different drug formulations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert MTT into a purple formazan (B1609692) product.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. Plot the viability against drug concentration and determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).[23]

Protocol 3: Western Blot Analysis for G2/M Cell Cycle Arrest Markers

This protocol is used to investigate this compound's effect on key cell cycle regulatory proteins in multidrug-resistant cells.[9][11]

  • Cell Treatment and Lysis:

    • Treat multidrug-resistant cells (e.g., MG63/DOX) with varying concentrations of this compound for 24-48 hours.

    • Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies against Cyclin B1, total Cdc2, phospho-Cdc2 (Thr14/Tyr15), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging:

    • Capture the chemiluminescent signal using a digital imager or X-ray film. Densitometry analysis can be used to quantify changes in protein expression levels.

G THP-Induced G2/M Arrest Signaling in MDR Cells THP This compound (THP) CyclinB1 Cyclin B1 Expression THP->CyclinB1 Downregulates Cdc2_p_activating p-Cdc2 (Thr161) (Activating) THP->Cdc2_p_activating Decreases Cdc2_p_inhibitory p-Cdc2 (Thr14/Tyr15) (Inhibitory) THP->Cdc2_p_inhibitory Increases Cdc25C p-Cdc25C (Ser216) (Inactive) THP->Cdc25C Increases MPF Cdc2-Cyclin B1 Complex (MPF Activity) CyclinB1->MPF Cdc2_p_activating->MPF Cdc2_p_inhibitory->MPF Cdc25C->MPF G2M_Arrest G2/M Phase Arrest MPF->G2M_Arrest Leads to

Caption: Signaling for this compound-induced G2/M arrest.

References

Pirarubicin Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and byproducts of Pirarubicin (B1684484).

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

This compound, an analog of doxorubicin (B1662922), primarily degrades through hydrolysis and oxidation.[1][2] In cell culture medium, a notable degradation product is 7,8-dehydro-9,10-desacetyldoxorubicinone.[3] Under alkaline conditions, such as in a 0.01 M NaOH solution, this compound degrades into Pirarubicinol, Doxorubicin, and Doxorubicinol.[4] Furthermore, when stored in a 5% glucose solution, this compound can degrade into Doxorubicin after five days.[5][6] The generation of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), as part of its anticancer mechanism can also contribute to its degradation.[7][8]

Q2: What are the expected degradation byproducts of this compound under different stress conditions?

Based on forced degradation studies of structurally similar anthracyclines like Epirubicin (B1671505) and Doxorubicin, the following byproducts can be anticipated for this compound under various stress conditions[1][9][10]:

  • Acidic Hydrolysis: Cleavage of the glycosidic bond, leading to the formation of the aglycone and the daunosamine (B1196630) sugar moiety. For Epirubicin, this results in deglucosaminylepirubicin.[1]

  • Alkaline Hydrolysis: this compound is highly unstable in alkaline conditions.[1][9][10] Degradation in a 0.01 M NaOH solution yields Pirarubicinol, Doxorubicin, and Doxorubicinol.[4]

  • Oxidation: Reaction with oxidizing agents can lead to the formation of various hydroperoxides and desacetyl derivatives.[1]

  • Photodegradation: Exposure to light can induce degradation. For related anthracyclines, photodegradation is influenced by pH and drug concentration.[11]

  • Thermal Degradation: While some related compounds show resistance to heat, prolonged exposure to high temperatures can lead to degradation.[12][13]

Q3: How can I minimize this compound degradation during my experiments?

To minimize degradation, consider the following:

  • pH Control: Maintain a neutral or slightly acidic pH, as this compound is unstable in alkaline conditions.[1][4][9][10]

  • Temperature: Store solutions at recommended temperatures, typically refrigerated, and avoid prolonged exposure to high temperatures.[5][6]

  • Light Protection: Protect this compound solutions from light, especially when working with low concentrations.[11]

  • Solvent Choice: Be mindful of the storage solution. For instance, degradation to doxorubicin has been observed in 5% glucose solution after 5 days.[5][6] Reconstitution in 0.9% NaCl may lead to precipitation.[5]

  • Antioxidants: While not explicitly studied for this compound in the provided context, the use of antioxidants could potentially mitigate oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis of this compound samples.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review the storage conditions of your this compound stock and working solutions. Ensure they are stored at the correct temperature, protected from light, and in a suitable buffer. Compare the chromatogram of a freshly prepared sample with the stored sample to identify any new peaks.

  • Possible Cause 2: Degradation induced by experimental conditions.

    • Troubleshooting Step: Evaluate the pH, temperature, and potential oxidizing agents in your experimental setup. If your experiment involves prolonged incubation, consider taking samples at different time points to monitor for the appearance of degradation products.

  • Possible Cause 3: Contamination of the sample or HPLC system.

    • Troubleshooting Step: Run a blank injection to check for system contamination. Prepare a fresh this compound sample using new reagents and solvents to rule out sample contamination.

Issue 2: Loss of this compound activity in cell-based assays.

  • Possible Cause 1: Degradation in cell culture medium.

    • Troubleshooting Step: this compound can degrade in cell culture medium to form byproducts like 7,8-dehydro-9,10-desacetyldoxorubicinone.[3] Minimize the time between preparing the drug-containing medium and adding it to the cells. Consider preparing fresh solutions for each experiment.

  • Possible Cause 2: Interaction with components of the cell culture medium.

    • Troubleshooting Step: Some medium components may accelerate degradation. If possible, perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples by HPLC to quantify the amount of intact this compound remaining.

Data on this compound Stability

ConditionObservationReference
Storage in 5% Glucose Solution (4°C, protected from light) Stable for up to 5 days. Degradation to Doxorubicin observed beyond 5 days.[5][6]
Reconstitution in 0.9% NaCl Solution Precipitation of the compound observed.[5]
Storage in PVC Infusion Bags (4°C, protected from light) Satisfactory stability for 5 days in 5% glucose.[5]
Alkaline Conditions (0.01 M NaOH) Degrades to Pirarubicinol, Doxorubicin, and Doxorubicinol.[4]
Cell Culture Medium Formation of 7,8-dehydro-9,10-desacetyldoxorubicinone.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from studies on related anthracyclines and is intended to identify potential degradation products and pathways.[1][9][10][14][15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 80°C for a specified period (e.g., 8 hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.01 M and 0.1 M NaOH and keep at room temperature. Due to high instability, monitor at short intervals (e.g., 30 minutes).

    • Oxidative Degradation: Mix the stock solution with a 3-30% solution of hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug or a solution at an elevated temperature (e.g., 50-80°C) for an extended period (e.g., up to 30 days).

    • Photolytic Degradation: Expose a solution of this compound to UV light or sunlight. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and alkaline samples.

    • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This method is based on analytical techniques used for related compounds.[1][5][9][10]

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) and organic solvents (e.g., acetonitrile (B52724) and methanol).

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 234 nm or 254 nm) or fluorescence detection.

  • Mass Spectrometry: For identification of unknown peaks, couple the HPLC system to a mass spectrometer (e.g., TOF-MS) for accurate mass determination and fragmentation analysis.[1][9][10]

Visualizations

Pirarubicin_Degradation_Pathways cluster_alkaline Alkaline Hydrolysis (e.g., 0.01 M NaOH) cluster_storage Storage in 5% Glucose (> 5 days) cluster_cell Cell Culture Medium cluster_acid Acidic Hydrolysis (Predicted) This compound This compound Pirarubicinol Pirarubicinol This compound->Pirarubicinol [5] Doxorubicin_alk Doxorubicin This compound->Doxorubicin_alk [5] Doxorubicinol Doxorubicinol This compound->Doxorubicinol [5] Doxorubicin_glu Doxorubicin This compound->Doxorubicin_glu [6, 12] Deg_Product_Cell 7,8-dehydro-9,10- desacetyldoxorubicinone This compound->Deg_Product_Cell [2] Aglycone This compound Aglycone This compound->Aglycone [1] Daunosamine Daunosamine This compound->Daunosamine [1]

Caption: Major degradation pathways of this compound under different conditions.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions start This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid alkaline Alkaline Hydrolysis (0.01 M NaOH, RT) start->alkaline oxidation Oxidation (30% H2O2, RT) start->oxidation thermal Thermal Stress (50°C) start->thermal photo Photolytic Stress (UV/Sunlight) start->photo analysis Sample Preparation (e.g., Neutralization, Dilution) acid->analysis alkaline->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC-UV/Fluorescence Analysis analysis->hplc lcms LC-MS/TOF for Identification hplc->lcms end Characterization of Degradation Products lcms->end

Caption: Experimental workflow for forced degradation studies of this compound.

References

Technical Support Center: Addressing Variability in Pirarubicin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Pirarubicin in cancer cell line studies. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an anthracycline antibiotic that primarily exerts its anticancer effects through multiple mechanisms. It intercalates into the DNA of cancer cells, which disrupts the function of topoisomerase II, an enzyme essential for DNA replication and cell division.[1][2] This inhibition of topoisomerase II leads to DNA damage and halts cell proliferation.[1][2] Additionally, this compound can generate reactive oxygen species (ROS), which induces oxidative stress and further contributes to DNA damage and ultimately, apoptosis (programmed cell death).[1][2][3]

Q2: Why do I observe significant variability in this compound's IC50 values across different cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary widely across different cancer cell lines due to a combination of factors:

  • Expression of Drug Efflux Pumps: Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP). These pumps actively transport this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[4]

  • Autophagy Induction: this compound can induce autophagy, a cellular process of self-digestion. In some cancer cells, this autophagic response can be cytoprotective, meaning it helps the cells survive the drug treatment, leading to higher IC50 values.[5][6]

  • Signaling Pathway Alterations: The status of cellular signaling pathways, such as the mTOR and AKT pathways, can influence a cell's sensitivity to this compound.[5][7]

  • Cellular Uptake and Metabolism: Differences in how quickly and efficiently different cell lines take up and metabolize this compound can also contribute to variable efficacy.

Q3: My this compound solution appears to have precipitated. What should I do?

This compound hydrochloride is generally soluble in water or saline. If you observe precipitation, it may be due to the use of an inappropriate solvent or buffer. It is recommended to dissolve this compound in sterile, distilled water or a buffer with a neutral pH. Avoid using buffers with high salt concentrations or extreme pH values, which can affect its solubility. If precipitation occurs after dilution in cell culture media, it might indicate an interaction with media components. In such cases, prepare fresh dilutions immediately before use.

Q4: Can the passage number of my cell line affect its sensitivity to this compound?

Yes, the passage number of a cell line can significantly impact its response to drugs. With increasing passage numbers, cell lines can undergo genetic and phenotypic drift, leading to changes in protein expression, including drug transporters and signaling molecules. This can alter their sensitivity to this compound. It is crucial to use cell lines within a consistent and low passage number range for all experiments to ensure reproducibility.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in a Single Cell Line

Symptoms: You are performing replicate experiments with the same cell line and this compound concentrations but are getting significantly different IC50 values each time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Use a cell counter to verify cell density before plating.
Variations in Drug Preparation Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each step.
Inconsistent Incubation Times Standardize the drug incubation period precisely across all experiments.
Edge Effects in 96-well Plates To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells.
Contamination Regularly check your cell cultures for any signs of microbial contamination, which can affect cell health and drug response.
Issue 2: this compound Shows Lower Than Expected Efficacy

Symptoms: The IC50 value for a particular cell line is much higher than what is reported in the literature, or the drug shows minimal cytotoxic effects at expected concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Expression of Drug Resistance Proteins Check for the expression of P-glycoprotein (P-gp) or MRP in your cell line using Western blotting or qPCR. If high expression is confirmed, consider using a P-gp inhibitor in combination with this compound.
Cytoprotective Autophagy Investigate the induction of autophagy upon this compound treatment by monitoring the levels of autophagy markers like LC3-II via Western blotting. You can test the effect of autophagy inhibitors to see if they enhance this compound's efficacy.
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Ensure that the drug has not degraded by storing it properly, protected from light and at the recommended temperature.
Cell Line Misidentification Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
M5076Ovarian Sarcoma0.366Not SpecifiedNot Specified
EhrlichAscites Carcinoma0.078Not SpecifiedNot Specified
HL-60Promyelocytic Leukemia>0.124LDH Release
T24Bladder CancerNot specified; significant growth inhibition at 100 µg/mL (approx. 165 µM)0.5XTT
MG63/DOXMultidrug-Resistant OsteosarcomaNot specified; proliferation inhibited in a dose-dependent manner (200-1000 ng/mL)Not SpecifiedCCK-8
Huh7Hepatocellular CarcinomaSee Note 148Not Specified
MHCC-97HHepatocellular CarcinomaSee Note 148Not Specified

Note 1: For Huh7 and MHCC-97H cell lines, specific IC50 values were presented in the context of co-treatment with a RIPK1 inhibitor. The IC50 of this compound alone was reported to be higher than when combined with the inhibitor.[8]

Mandatory Visualization

Pirarubicin_Mechanism_of_Action This compound This compound Cell_Membrane This compound->Cell_Membrane DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Generation Nucleus Nucleus Cell_Membrane->Nucleus DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Proliferation_Inhibition Inhibition of Cell Proliferation DNA_Damage->Cell_Proliferation_Inhibition ROS->DNA_Damage

Caption: this compound's multifaceted mechanism of action.

Pirarubicin_Resistance_Mechanisms This compound This compound Intracellular_this compound Intracellular This compound This compound->Intracellular_this compound Pgp P-glycoprotein (P-gp) (Drug Efflux Pump) Intracellular_this compound->Pgp Efflux mTOR_Pathway mTOR Pathway (Suppression) Intracellular_this compound->mTOR_Pathway Decreased_Efficacy Decreased Efficacy Pgp->Decreased_Efficacy Autophagy Autophagy Cell_Survival Cell Survival (Resistance) Autophagy->Cell_Survival Cytoprotective Cell_Survival->Decreased_Efficacy mTOR_Pathway->Autophagy Induction

Caption: Key mechanisms of resistance to this compound.

Experimental_Workflow_IC50_Determination start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate overnight to allow cell attachment seed_cells->incubate1 prepare_drug Prepare serial dilutions of this compound incubate1->prepare_drug treat_cells Treat cells with This compound dilutions incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for a defined period (e.g., 48-72h) treat_cells->incubate2 add_reagent Add MTT or other viability reagent incubate2->add_reagent incubate3 Incubate for color development add_reagent->incubate3 read_absorbance Read absorbance on a plate reader incubate3->read_absorbance calculate_ic50 Calculate IC50 value using dose-response curve read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for IC50 determination.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis and necrosis.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations and for the desired time. Include an untreated control.

    • Harvest the cells, including both adherent and floating cells, and transfer them to FACS tubes.

    • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic cells.

Western Blot for P-glycoprotein (P-gp) Expression

This protocol is for detecting the expression levels of P-gp in cell lysates.

Materials:

  • Cell lysates from different cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer and collect the supernatant after centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing with Laemmli buffer and heating.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Technical Support Center: Optimizing Pirarubicin Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of Pirarubicin-based drug delivery systems.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)

Potential Cause Suggested Solution
Poor aqueous solubility of this compound. This compound hydrochloride is water-soluble, but the free base can be less soluble. Ensure the pH of your aqueous phase is appropriate to maintain the solubility of the drug form you are using. For some formulations, using a small amount of a co-solvent in the aqueous phase might be beneficial, but this should be carefully optimized to avoid affecting the stability of the delivery system.
Drug leakage during formulation. Optimize the formulation process. For liposomes, ensure the temperature during hydration and extrusion is appropriate for the chosen lipids. For nanoparticles, the rate of addition of the organic phase to the aqueous phase during nanoprecipitation can influence encapsulation. A slower, more controlled addition can sometimes improve EE.
Inappropriate lipid or polymer to drug ratio. Systematically vary the ratio of lipids/polymers to this compound to find the optimal loading capacity of your system. Saturation of the carrier can lead to low EE.
Issues with the formulation method. For liposomes, methods like thin-film hydration followed by sonication or extrusion are common. Ensure the lipid film is completely hydrated. For polymeric nanoparticles, the choice between methods like nanoprecipitation, emulsion-solvent evaporation, or dialysis depends on the polymer and drug characteristics. Re-evaluate if your chosen method is optimal for this compound.
Interaction between this compound and excipients. Assess the compatibility of this compound with all formulation components. Unfavorable interactions can hinder encapsulation.

Logical Flow for Troubleshooting Low Encapsulation Efficiency

Low_EE_Troubleshooting start Start: Low Encapsulation Efficiency check_solubility Verify this compound Solubility in Aqueous Phase (pH, co-solvents) start->check_solubility optimize_ratio Optimize Carrier:Drug Ratio check_solubility->optimize_ratio Solubility OK solution_found Solution Found check_solubility->solution_found Adjust pH/ Co-solvent evaluate_method Re-evaluate Formulation Method (e.g., hydration time, mixing speed) optimize_ratio->evaluate_method Ratio Optimized optimize_ratio->solution_found Adjust Ratio assess_interactions Assess Excipient Compatibility evaluate_method->assess_interactions Method Optimized evaluate_method->solution_found Modify Method assess_interactions->solution_found Compatibility Confirmed

Caption: Troubleshooting workflow for low this compound encapsulation efficiency.

Issue 2: Poor Stability of the Formulation (Aggregation, Drug Leakage, Degradation)

Potential Cause Suggested Solution
Particle aggregation. Optimize the surface charge of your nanoparticles or liposomes. A higher absolute zeta potential value (e.g., >
Drug leakage during storage. For liposomes, ensure the storage temperature is below the phase transition temperature (Tm) of the lipids used. For polymeric nanoparticles, crosslinking the polymer shell can enhance stability and prevent premature drug release.
Chemical degradation of this compound. This compound can degrade in aqueous solutions, especially at alkaline pH. It can also be sensitive to light. Store formulations protected from light and at a slightly acidic to neutral pH (e.g., pH 6.0-7.4) in an appropriate buffer. Consider lyophilization for long-term storage.
Hydrolysis of the carrier. For polyester-based nanoparticles (e.g., PLGA), hydrolysis can occur. Store in a dry state (lyophilized powder) or at low temperatures to minimize degradation.

Frequently Asked Questions (FAQs)

Formulation & Characterization

  • Q1: What are the key parameters to consider when formulating this compound-loaded nanoparticles? A1: Key parameters include the choice of polymer (e.g., PLA, PLGA, HPMA), the formulation method (e.g., nanoprecipitation, emulsion), the polymer-to-drug ratio, and the type and concentration of surfactant used. These will influence particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.

  • Q2: How can I improve the drug loading of this compound in polymeric nanoparticles? A2: Increasing the amount of this compound in the formulation can increase drug loading up to a certain point. Optimizing the solvent system and using polymers with a higher affinity for this compound can also enhance loading. Additionally, employing rapid mixing techniques during nanoprecipitation can improve encapsulation and, consequently, drug loading.

  • Q3: What is a typical size and zeta potential for this compound-loaded liposomes or nanoparticles? A3: For effective tumor targeting via the Enhanced Permeability and Retention (EPR) effect, a particle size between 100-200 nm is generally desirable. For instance, a co-delivery system of this compound and Paclitaxel in human serum albumin nanoparticles had a size of approximately 157 nm. A liposomal formulation of this compound showed a mean diameter of around 220 nm. The zeta potential should ideally be sufficiently high (e.g., > |20-30| mV) to ensure colloidal stability and prevent aggregation. A this compound liposome (B1194612) formulation was reported with a zeta potential of about -33.0 mV.

In Vitro & In Vivo Experiments

  • Q4: My in vitro drug release results are highly variable. What could be the cause? A4: Variability can arise from inconsistent sample preparation, inadequate separation of the released drug from the encapsulated drug, or issues with the analytical method. Ensure your release medium is well-mixed and that the temperature is constant. The method used to separate the nanoparticles/liposomes from the supernatant (e.g., centrifugation, dialysis) should be validated to ensure it doesn't cause premature drug release.

  • Q5: I am observing low cellular uptake of my this compound formulation. What are the potential reasons? A5: Low cellular uptake can be due to the physicochemical properties of your formulation, such as a highly negative surface charge that can lead to electrostatic repulsion from the negatively charged cell membrane. The cell line being used is also a critical factor, as different cancer cells can exhibit different endocytic capacities. This compound itself has a rapid cellular uptake, so if the carrier releases the drug too slowly in the vicinity of the cells, this can also appear as low uptake of the formulation.

  • Q6: What are the common degradation products of this compound that I should be aware of? A6: this compound can degrade into several products, including pirarubicinol, doxorubicin, and doxorubicinol, especially under alkaline conditions. In cell culture medium, a degradation product identified as 7,8-dehydro-9,10-desacetyldoxorubicinone can form.

Quantitative Data Summary

Table 1: Performance of Different this compound Drug Delivery Systems

Delivery SystemDrug Loading / Encapsulation EfficiencyParticle Size (nm)Zeta Potential (mV)Key Findings
HPMA-Pirarubicin Conjugate (P-THP) 8.6–10% (wt/wt) drug loading8.2 ± 1.7Not ReportedShowed superior tumor penetration and cytotoxicity in tumor spheroids.
This compound Liposome Powder (L-THP) > 93.1% entrapment efficiency~220.0~ -33.0Reduced heart accumulation of this compound by 81.2% in mice.
Human Serum Albumin Nanoparticles (Co-delivery with Paclitaxel) 87.91 ± 2.85% (for this compound)156.9 ± 3.2Not ReportedDemonstrated superior antitumor effect and reduced systemic toxicities compared to single drugs.
Fatty-Acid Modified this compound Nanosuspensions >75% drug loading (for palmitic acid-THP)100-125Not ReportedShowed cytotoxicity in colon 26 cells and disintegrated in the presence of surfactants.

Experimental Protocols

Protocol 1: Determination of this compound Encapsulation Efficiency by HPLC

This protocol provides a general method. Specific parameters such as the mobile phase composition and column type may need to be optimized for your specific formulation.

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or water).

    • Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from, for example, 0.1 to 50 µg/mL.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Total Drug Content (Ctotal): Take a known volume of your this compound formulation and dissolve it in a suitable solvent to disrupt the carrier and release the encapsulated drug. Ensure complete dissolution.

    • Free Drug Content (Cfree): Separate the unencapsulated this compound from the formulation. This can be done by ultracentrifugation or by using a spin filter with a molecular weight cutoff that retains the nanoparticles/liposomes. Collect the supernatant/filtrate.

  • HPLC Analysis:

    • Inject the prepared samples (total drug and free drug) into the HPLC system.

    • An example of HPLC conditions:

      • Column: C18 column.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.16% o-phosphoric acid) and an organic solvent (e.g., acetonitrile/methanol mixture).

      • Flow Rate: 1 mL/min.

      • Detection: UV-Vis detector at an appropriate wavelength for this compound (e.g., 233.5 nm or 488 nm).

  • Calculation:

    • Determine the concentration of this compound in your samples using the standard curve.

    • Encapsulation Efficiency (%EE) = [(Ctotal - Cfree) / Ctotal] x 100

    • Drug Loading (%DL) = [Weight of encapsulated drug / Total weight of carrier and encapsulated drug] x 100

Workflow for HPLC-Based Encapsulation Efficiency Determination

HPLC_Workflow start Start: Determine %EE prep_standards Prepare this compound Standard Solutions start->prep_standards prep_total_drug Prepare 'Total Drug' Sample (Disrupt Carrier) start->prep_total_drug prep_free_drug Prepare 'Free Drug' Sample (Separate Carrier) start->prep_free_drug run_hplc_standards Run HPLC & Generate Standard Curve prep_standards->run_hplc_standards calculate_ee Calculate %EE and %DL run_hplc_standards->calculate_ee run_hplc_samples Run HPLC for Samples prep_total_drug->run_hplc_samples prep_free_drug->run_hplc_samples run_hplc_samples->calculate_ee end End calculate_ee->end

Caption: Workflow for determining this compound encapsulation efficiency using HPLC.

Protocol 2: Cellular Uptake Analysis by Flow Cytometry

This protocol leverages the intrinsic fluorescence of this compound.

  • Cell Culture:

    • Seed the cancer cell line of interest in a 12- or 24-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare different concentrations of your this compound formulation and free this compound (as a control) in cell culture medium.

    • Remove the old medium from the cells and add the drug-containing medium.

    • Incubate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, remove the drug-containing medium and wash the cells three times with cold PBS to remove any non-internalized formulation.

    • Harvest the cells using trypsin.

    • Neutralize the trypsin with complete medium and centrifuge the cells to form a pellet.

    • Resuspend the cell pellet in cold PBS or flow cytometry buffer.

    • To differentiate between membrane-bound and internalized nanoparticles, you can use a quenching agent like Trypan Blue just before analysis. This will quench the fluorescence of non-internalized, surface-bound this compound.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Excite the cells with a suitable laser (e.g., 488 nm) and collect the emission in the appropriate channel for this compound (e.g., ~590 nm).

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of cellular uptake.

  • Data Analysis:

    • Compare the MFI of cells treated with your formulation to those treated with free this compound and untreated controls.

    • A higher MFI indicates greater cellular uptake.

Signaling Pathway: this compound's Mechanism of Action

This compound, like other anthracyclines, primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and ultimately apoptosis.

Pirarubicin_Pathway Pirarubicin_Formulation This compound Delivery System Free_this compound Free this compound Pirarubicin_Formulation->Free_this compound Drug Release Cell_Membrane Cell Membrane Topoisomerase_II Topoisomerase II Cell_Membrane->Topoisomerase_II Inhibition DNA Nuclear DNA Cell_Membrane->DNA Intercalation Free_this compound->Cell_Membrane Cellular Uptake DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway for this compound's cytotoxic action.

Technical Support Center: The Impact of pH on Pirarubicin Activity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the activity and stability of Pirarubicin.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the antitumor activity of this compound?

The activity of this compound, particularly in the context of drug delivery systems, is significantly influenced by pH. This compound's efficacy can be enhanced in the acidic tumor microenvironment. This is often achieved by conjugating this compound to carrier molecules, such as human serum albumin (HSA), via acid-labile hydrazone linkages. At the lower pH characteristic of tumor tissues (around pH 6.5-6.9), these linkages break, leading to a higher concentration of free, active this compound where it is most needed. This targeted release mechanism aims to improve the therapeutic index by minimizing exposure of healthy tissues (at physiological pH 7.4) to the cytotoxic drug.[1]

Q2: What is the optimal pH for the stability of this compound solutions?

While a complete pH-rate profile for the degradation of free this compound is not extensively documented in publicly available literature, studies on related anthracyclines like doxorubicin (B1662922) suggest that optimal stability is typically found in slightly acidic solutions. For instance, doxorubicin exhibits its greatest stability in the pH range of 4 to 5. Extreme acidic or alkaline conditions can lead to the degradation of the drug. In a 5% glucose solution, this compound has been shown to be stable for up to 5 days, after which degradation and the formation of doxorubicin have been observed.[2] Therefore, for experimental purposes, it is recommended to maintain this compound solutions in a slightly acidic buffer and to use them shortly after preparation.

Q3: Can changes in pH affect the signaling pathways targeted by this compound?

Yes, the cellular response to this compound, which involves specific signaling pathways, can be influenced by the pH of the cellular microenvironment. This compound is known to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and modulation of the Phlpp1/AKT/Bcl-2 signaling cascade.[3][4][5] Furthermore, it can induce a cytoprotective autophagic response by suppressing the mTOR signaling pathway. The acidic tumor microenvironment can independently induce cellular stress and apoptosis, potentially synergizing with the effects of this compound.[6] Therefore, the pH of the experimental system should be carefully controlled and considered when interpreting results from studies on this compound's mechanism of action.

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Results in Cell-Based Assays

Possible Cause: Fluctuations in the pH of the cell culture medium. The extracellular pH of the tumor microenvironment is typically acidic, which can affect both the stability and the cellular uptake of this compound.

Troubleshooting Steps:

  • Monitor and Control Medium pH: Regularly measure the pH of your cell culture medium, especially after the addition of this compound or other reagents. Use buffered media such as HEPES-buffered RPMI to maintain a stable pH throughout the experiment.

  • Mimic Tumor Microenvironment: For more clinically relevant results, consider adjusting the pH of your culture medium to mimic the acidic conditions of the tumor microenvironment (e.g., pH 6.5-6.9).[1]

  • Evaluate Drug Stability in Medium: Pre-incubate your this compound solution in the cell culture medium for the duration of your experiment and analyze its stability by HPLC to ensure that the observed effects are not due to drug degradation.

Issue 2: Degradation of this compound During Storage or Experimental Procedures

Possible Cause: Inappropriate pH of the solvent or buffer. This compound, like other anthracyclines, is susceptible to degradation in neutral to alkaline solutions.

Troubleshooting Steps:

  • Use a Slightly Acidic Buffer: Prepare and store this compound stock solutions in a slightly acidic buffer (e.g., pH 4-5).

  • Avoid Alkaline Conditions: Be cautious of using basic solutions during your experimental workflow. If a basic pH is required for a specific step, minimize the exposure time of this compound to these conditions.

  • Fresh Preparations: Prepare this compound solutions fresh for each experiment whenever possible. If storage is necessary, store at 4°C and use within a few days, after verifying its stability under those conditions.[2]

  • Forced Degradation Study: To understand the stability of this compound under your specific experimental conditions, consider performing a forced degradation study by exposing the drug to acidic, basic, and neutral pH at elevated temperatures and analyzing the degradation products by HPLC.

Data Presentation

Table 1: pH-Dependent Activity of Free this compound and its HSA Conjugate (HSA-THP4)

CompoundpHIC50 (µg/mL) ± SD
Free this compound7.40.11 ± 0.01
6.90.15 ± 0.01
6.50.22 ± 0.02
HSA-THP47.41.01 ± 0.12
6.90.63 ± 0.06
6.50.54 ± 0.04

Data from a study on the in vitro cytotoxicity against HeLa cells after 48 hours of treatment.[1]

Table 2: pH-Dependent Release of this compound from a Human Serum Albumin (HSA) Conjugate

pHPercent Release of this compound after 24 hours (%)
7.47.0
6.917.1
6.037.3
5.053.5

Data represents the cumulative release of this compound from an HSA-Pirarubicin conjugate linked by an acid-labile hydrazone bond.[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials:

  • This compound hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate (B84403) buffer, acetate (B1210297) buffer, and borate (B1201080) buffer solutions at various pH values (e.g., 3, 5, 7.4, 9)

  • 0.1 M HCl and 0.1 M NaOH for forced degradation studies

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV or fluorescence detector

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

  • For stability studies, dilute the stock solution to the desired concentration (e.g., 100 µg/mL) in the respective pH buffers.

  • For forced degradation studies, treat the this compound solution with 0.1 M HCl or 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). Neutralize the samples before HPLC analysis.

3. HPLC Analysis:

  • Mobile Phase: A common mobile phase for anthracyclines is a mixture of an acidic buffer (e.g., phosphate buffer pH 3.1) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point could be a 50:50 (v/v) mixture.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV detection at 233 nm or 254 nm, or fluorescence detection with excitation at ~480 nm and emission at ~560-590 nm.[7][8][9]

  • Injection Volume: 20 µL

4. Data Analysis:

  • Monitor the decrease in the peak area of the intact this compound over time to determine its degradation rate.

  • The appearance of new peaks can indicate the formation of degradation products.

  • Plot the logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will provide the pH-rate profile.

Protocol 2: In Vitro Cytotoxicity Assay at Different pH Values

This protocol describes how to assess the effect of pH on the cytotoxic activity of this compound.

1. Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • HEPES buffer to maintain stable pH

  • This compound stock solution

  • Cell viability assay reagent (e.g., MTS or MTT)

  • 96-well plates

2. Cell Culture and Seeding:

  • Culture the cells in standard medium at 37°C in a humidified 5% CO2 incubator.

  • Prepare media with different pH values (e.g., 7.4, 6.9, 6.5) by adding varying amounts of NaHCO3 or buffering with HEPES. Equilibrate the media in the incubator before use.[1]

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

3. Drug Treatment:

  • Prepare serial dilutions of this compound in the different pH-adjusted media.

  • Remove the standard medium from the cells and replace it with the media containing the various concentrations of this compound at different pH values.

  • Incubate the cells for the desired treatment duration (e.g., 48 hours).

4. Cell Viability Assessment:

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells at each pH.

  • Determine the half-maximal inhibitory concentration (IC50) values for this compound at each pH by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[1]

Visualizations

Pirarubicin_Apoptosis_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Phlpp1 Phlpp1 This compound->Phlpp1 Mitochondrion Mitochondrion ROS->Mitochondrion AKT AKT Phlpp1->AKT Bcl2 Bcl-2 AKT->Bcl2 pAKT p-AKT (Inactive) Bax Bax Bcl2->Bax Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Pirarubicin_Autophagy_Pathway This compound This compound mTOR mTOR Signaling Pathway This compound->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Autophagy Autophagy (Cytoprotective) mTOR->Autophagy suppresses CellSurvival Cell Survival Autophagy->CellSurvival

Caption: this compound's regulation of the mTOR signaling pathway and autophagy.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Pirarubicin_Stock This compound Stock Solution Dilution Dilute this compound in pH Buffers Pirarubicin_Stock->Dilution pH_Buffers Prepare Buffers (e.g., pH 3, 5, 7.4, 9) pH_Buffers->Dilution Incubate Incubate at Controlled Temperature Dilution->Incubate Time_Points Sample at Different Time Points Incubate->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data_Analysis Data Analysis (Degradation Rate) HPLC->Data_Analysis

Caption: Workflow for assessing this compound stability at different pH values.

References

Technical Support Center: Pirarubicin Extravasation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and preventing pirarubicin (B1684484) extravasation in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is extravasation a significant concern?

This compound (THP) is an anthracycline, a class of chemotherapy agents used to treat various cancers. Like other anthracyclines such as doxorubicin (B1662922), this compound is classified as a vesicant. This means that if it accidentally leaks from the intended vein into the surrounding subcutaneous or subdermal tissue (an event called extravasation), it can cause severe local tissue damage, including inflammation, blistering, and potentially irreversible tissue necrosis (death). The mechanism of damage involves DNA intercalation, the generation of reactive oxygen species (ROS), and inhibition of topoisomerase II, leading to cell death. In animal models, preventing extravasation is critical to ensure accurate experimental results and adhere to animal welfare guidelines.

Q2: If this compound extravasation is suspected in my animal model, what immediate steps should I take?

If you suspect extravasation has occurred during intravenous administration in an animal model, swift action is crucial to mitigate tissue damage. The following is a recommended workflow.

G Workflow for Suspected this compound Extravasation in Animal Models cluster_immediate Immediate Actions cluster_assessment Assessment & Documentation cluster_intervention Intervention cluster_monitoring Follow-up start Suspected Extravasation (e.g., swelling, resistance) stop_infusion 1. Stop Infusion Immediately start->stop_infusion aspirate 2. Aspirate Residual Drug (Keep catheter in place) stop_infusion->aspirate remove_catheter 3. Remove Catheter aspirate->remove_catheter mark_area 4. Mark the Affected Area remove_catheter->mark_area document 5. Document & Photograph (Note volume, concentration, time) mark_area->document thermal 6. Apply Cold Compress (Localizes agent, reduces inflammation) document->thermal antidote 7. Administer Antidote (Optional) (e.g., Dexrazoxane (B1684449), DMSO - Refer to protocol) thermal->antidote elevate 8. Elevate the Limb antidote->elevate monitor 9. Monitor Site Daily (Assess for necrosis, ulceration) elevate->monitor end End of Acute Phase Management monitor->end

Caption: Immediate workflow for managing suspected this compound extravasation.

Q3: How can I establish a reliable animal model to study this compound extravasation?

While specific protocols for this compound are scarce, robust models have been established for the closely related anthracycline, doxorubicin. These can be adapted for this compound. A common approach involves intradermal or subcutaneous injections in rodents.

  • Animal Selection: Mice (e.g., B6D2F1) or rats (e.g., Sprague-Dawley, Wistar) are frequently used. The animal's back is often chosen as the injection site due to the large, flat surface area which allows for easy monitoring and measurement of lesions.

  • Drug Preparation: Prepare this compound in a sterile, isotonic solution (e.g., 0.9% saline) at the desired concentration. The concentration is a critical variable, as higher concentrations typically lead to more severe tissue damage.

  • Injection Procedure: After anesthetizing the animal and shaving the injection site, a precise volume of the this compound solution is injected intradermally or subcutaneously using a small gauge needle (e.g., 27-30G). It is crucial to include a control group injected with the vehicle (e.g., saline) alone.

  • Monitoring and Endpoints: The injection site should be monitored daily. Key endpoints to measure include:

    • Lesion Size: Measure the diameter or area (in mm²) of erythema (redness), edema (swelling), and necrosis.

    • Scoring: Use a graded scoring system to quantify the severity of the injury (e.g., 0 = no reaction, 1 = erythema, 2 = edema, 3 = necrosis, 4 = ulceration).

    • Histopathology: At the end of the experiment, tissue samples from the injection site can be collected for histological analysis (e.g., H&E staining) to assess the depth of necrosis, inflammatory cell infiltration, and other cellular changes.

Q4: What is the underlying mechanism of tissue damage from this compound?

This compound, like other anthracyclines, induces cell death and tissue necrosis through a multi-faceted mechanism. The process is initiated by the drug entering the cells in the extravasated tissue, leading to a cascade of damaging events.

G Mechanism of this compound-Induced Tissue Necrosis cluster_drug Cellular Entry & Primary Action cluster_ros Oxidative Stress Pathway cluster_death_pathways Cell Death Execution cluster_outcome Tissue-Level Outcome This compound This compound (Extravasated) dna_damage DNA Intercalation & Topoisomerase II Inhibition This compound->dna_damage ros Reactive Oxygen Species (ROS) (e.g., H₂O₂) This compound->ros Redox Cycling parp1 PARP1 Hyperactivation dna_damage->parp1 ros->dna_damage Further Damage mito_dys Mitochondrial Dysfunction ros->mito_dys apoptosis Apoptosis (Caspase Activation) mito_dys->apoptosis Cytochrome c release atp_depletion ATP Depletion parp1->atp_depletion necrosis Regulated Necrosis (Membrane Rupture) atp_depletion->necrosis inflammation Inflammation apoptosis->inflammation necrosis->inflammation tissue_necrosis Tissue Necrosis & Ulceration inflammation->tissue_necrosis

Caption: this compound-induced cell death and tissue necrosis pathway.

Q5: What treatments or antidotes have been tested in animal models for anthracycline extravasation?

Several agents have been investigated, primarily in doxorubicin extravasation models, which can provide a strong basis for studies with this compound. The most prominent are dexrazoxane, dimethyl sulfoxide (B87167) (DMSO), and hyaluronidase.

  • Dexrazoxane: This is an iron-chelating agent that also inhibits topoisomerase II, potentially protecting healthy tissue from anthracycline damage. It is the most well-studied antidote.

  • Dimethyl Sulfoxide (DMSO): A free radical scavenger that is applied topically. It is thought to reduce inflammation and may facilitate the absorption of the extravasated drug.

  • Hyaluronidase: An enzyme that breaks down hyaluronic acid in the extracellular matrix. This action is believed to increase the dispersion and subsequent absorption of the extravasated drug away from the local tissue, thereby diluting its toxic effect.

Quantitative Data from Animal Model Studies

The following tables summarize quantitative data from key animal studies on treatments for anthracycline and other vesicant extravasations. Note that these studies often use doxorubicin as the model anthracycline.

Table 1: Efficacy of Dexrazoxane in Animal Models

Animal Model Vesicant Agent Treatment Protocol Outcome Citation
Mouse Doxorubicin Dexrazoxane (IV) administered within 3 hours of extravasation. Showed protective effects against extravasation injuries.
Mouse Amrubicin, Mitoxantrone, Liposomal Doxorubicin Systemic dexrazoxane administered immediately after experimental extravasation. Significant protection against extravasation injuries from all three drugs.
Dog Doxorubicin Dexrazoxane administered within 2 hours of extravasation. Full recovery with no surgical debridement required.

| Dog | Doxorubicin | Dexrazoxane administered 48 hours after extravasation. | Required surgical debridement. | |

Table 2: Efficacy of Other Topical and Local Treatments

Animal Model Vesicant Agent Treatment Protocol Outcome Citation
Mouse Trabectedin Topical DMSO or Tacrolimus ointment applied three times daily. Reduced the vesicant effects (erythema and ulceration) of trabectedin.
Dog Various (incl. Doxorubicin, Vincristine) Local injection of 300 units of hyaluronidase, repeated weekly. All dogs recovered within 6 weeks with minimal residual fibrosis.

| Rat | Doxorubicin | Suction followed by saline or Vitamin C washout, 2 hours post-injection. | Significantly smaller necrosis area compared to control and other treatment groups. | |

Detailed Experimental Protocols

Protocol: Induction and Treatment of Anthracycline Extravasation in a Mouse Model

This protocol is a synthesized methodology based on established models for studying vesicant extravasation.

  • Animal Preparation:

    • Use female B6D2F1 mice, 8-10 weeks old.

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave a small area on the dorsal side (back) of the mouse to ensure a clear view of the injection site.

  • Extravasation Induction:

    • Prepare a solution of this compound (or Doxorubicin as a reference compound) in 0.9% sterile saline to a final concentration (e.g., 0.5 mg/mL).

    • Using a 30G needle, perform a subcutaneous or intradermal injection of a fixed volume (e.g., 100 µL) into the shaved area.

    • A control group should be injected with 100 µL of sterile saline.

  • Treatment Administration (Example: Topical DMSO):

    • Divide animals into treatment and vehicle control groups.

    • Within 1 hour of extravasation, begin the treatment protocol.

    • For the treatment group, apply a specified amount (e.g., 50 µL) of 99% DMSO topically to the injection site, covering an area approximately twice the size of the visible bleb.

    • For the vehicle group, apply an equivalent volume of saline.

    • Repeat the application as per the experimental design (e.g., 3 times daily for 5 days).

  • Data Collection and Analysis:

    • Daily Monitoring: Photograph the lesion site daily with a ruler for scale.

    • Lesion Measurement: Use calipers or image analysis software to measure the area of ulceration and/or erythema (in mm²).

    • Clinical Scoring: Score the lesion daily based on a predefined scale (e.g., 0-4 as described in FAQ Q3).

    • Histology: On the final day of the experiment (e.g., Day 7 or Day 14), euthanize the animals. Excise the skin and underlying tissue at the injection site, fix in 10% formalin, and process for H&E staining to evaluate the extent of necrosis, inflammation, and tissue repair.

    • Statistical Analysis: Compare the lesion areas and clinical scores between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Validation & Comparative

Pirarubicin vs. Doxorubicin in Osteosarcoma: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin (B1662922) has long been a cornerstone in the treatment of osteosarcoma, but its clinical use is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the investigation of anthracycline analogs like pirarubicin (B1684484), which may offer an improved therapeutic window. This guide provides a comprehensive comparison of the efficacy and mechanisms of this compound and doxorubicin in osteosarcoma, supported by experimental data from clinical and preclinical studies.

Quantitative Comparison of Clinical Outcomes

A retrospective clinical study involving 96 patients with non-metastatic extremity osteosarcoma provides key insights into the comparative efficacy and toxicity of this compound- and doxorubicin-based chemotherapy regimens. Both regimens also included high-dose methotrexate (B535133) (HDMTX), cisplatin (B142131) (DDP), and ifosfamide (B1674421) (IFO).[1][2]

Outcome MeasureThis compound (THP)-Based Regimen (n=47)Doxorubicin (DOX)-Based Regimen (n=49)P-value
5-Year Disease-Free Survival (DFS) Rate 70.2%53.1%<0.05
5-Year Overall Survival (OS) Rate 78.7%61.2%<0.05
Relapse Rate 31.9%49.0%0.067
Pulmonary Metastasis Rate 19.1%36.7%0.045

Table 1: Comparison of Efficacy Outcomes [1][2]

Adverse EffectThis compound (THP)-Based RegimenDoxorubicin (DOX)-Based RegimenP-value
Alopecia 63.8%85.7%0.012
Nausea and Vomiting 51.1%79.6%0.003
Mucositis 48.9%75.6%0.003
Cardiac Toxicity Lower IncidenceHigher IncidenceNot specified

Table 2: Comparison of Common Adverse Effects [1]

These data suggest that the this compound-based regimen resulted in significantly better 5-year disease-free and overall survival rates, with a lower incidence of relapse and pulmonary metastasis.[1][2] Furthermore, patients treated with the this compound regimen experienced a lower incidence of common chemotherapy-related side effects such as alopecia, nausea, vomiting, and mucositis, as well as reduced cardiac toxicity.[1] Another study with a smaller cohort also found that the survival of osteosarcoma patients treated with this compound was significantly better than those treated with doxorubicin, with fewer adverse effects like mucositis and diarrhea.[3][4] However, a separate retrospective study of 112 patients found similar efficacy and toxicity between the two regimens.[5]

Experimental Protocols

Clinical Study: this compound- vs. Doxorubicin-Based Chemotherapy

The pivotal retrospective study by Zheng et al. (2015) evaluated patients with newly diagnosed, non-metastatic, high-grade osteosarcoma of the extremities.[1]

  • Patient Population: 96 patients treated between December 2005 and July 2008.[1]

  • Treatment Arms:

    • This compound (THP) group (n=47): Received a chemotherapy regimen including this compound, high-dose methotrexate (HDMTX), cisplatin (DDP), and ifosfamide (IFO).[1]

    • Doxorubicin (DOX) group (n=49): Received a chemotherapy regimen including doxorubicin, HDMTX, DDP, and IFO.[1]

  • Data Collection: Efficacy was assessed by following up on patient outcomes, including survival and relapse rates. Toxicity data was collected and graded.[1]

  • Statistical Analysis: Differences between the two groups were analyzed using the χ2 test or independent-samples t-test.[1]

G Workflow of Retrospective Clinical Study Comparing this compound and Doxorubicin cluster_0 Patient Selection cluster_1 Treatment Allocation cluster_2 Data Collection and Analysis cluster_3 Study Conclusion A Newly diagnosed, non-metastatic, high-grade osteosarcoma of the extremities B This compound (THP)-Based Regimen (THP, HDMTX, DDP, IFO) A->B C Doxorubicin (DOX)-Based Regimen (DOX, HDMTX, DDP, IFO) A->C D Follow-up for Efficacy Outcomes: - Survival Rates - Relapse Rates B->D E Monitoring for Toxicity: - Adverse Event Reporting B->E C->D C->E F Statistical Analysis: - χ2 test - t-test D->F E->F G Comparison of Efficacy and Safety F->G

Caption: Workflow of the retrospective clinical study.

Preclinical Study: this compound in Multidrug-Resistant Osteosarcoma Cells

A study by Zheng et al. (2012) investigated the effects of this compound on a multidrug-resistant (MDR) human osteosarcoma cell line.[6]

  • Cell Lines:

    • MG63: Human osteosarcoma cell line.

    • MG63/DOX: Doxorubicin-resistant human osteosarcoma cell line.[6]

  • Cytotoxicity Assay: The cell proliferation was measured using the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxicity of this compound, doxorubicin, and other chemotherapeutic agents.[6]

  • Cell Cycle Analysis: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.[6]

  • Western Blot Analysis: The expression levels of key cell cycle regulatory proteins, including cyclin B1, Cdc2 (CDK1), phosphorylated Cdc2, and Cdc25C, were examined by Western blotting.[6]

Mechanisms of Action and Signaling Pathways

This compound: Overcoming Resistance and Inducing Cell Cycle Arrest

This compound, a derivative of doxorubicin, exhibits a distinct advantage in its ability to be absorbed by tumor cells more rapidly than doxorubicin.[1] Preclinical studies have shown that this compound can overcome doxorubicin resistance in osteosarcoma cells.[1] Its mechanism of action involves the induction of G2/M phase cell cycle arrest.[6] This is achieved by downregulating the expression of cyclin B1 and modulating the phosphorylation of Cdc2 and Cdc25C, which ultimately leads to a decrease in the activity of the Cdc2-cyclin B1 complex.[6] Another study suggests that this compound can induce G0/G1 cell cycle arrest and apoptosis through a Bcl-2/Bax-dependent pathway.[7]

G This compound's Mechanism of Action in MDR Osteosarcoma Cells This compound This compound CyclinB1 Cyclin B1 Expression This compound->CyclinB1 Downregulates pCdc2_activating Phosphorylated Cdc2 (Thr161) This compound->pCdc2_activating Decreases pCdc2_inhibitory Phosphorylated Cdc2 (Thr14/Tyr15) This compound->pCdc2_inhibitory Increases pCdc25C Phosphorylated Cdc25C (Ser216) This compound->pCdc25C Increases Cdc2_CyclinB1 Cdc2-Cyclin B1 Activity CyclinB1->Cdc2_CyclinB1 Reduced formation pCdc2_activating->Cdc2_CyclinB1 Reduced activation pCdc2_inhibitory->Cdc2_CyclinB1 Inhibition pCdc25C->Cdc2_CyclinB1 Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Cdc2_CyclinB1->G2M_Arrest Leads to

Caption: this compound's effect on cell cycle regulation.

Doxorubicin: Upregulation of the Notch Signaling Pathway

Doxorubicin's mechanism in osteosarcoma cells has been linked to the upregulation of the Notch signaling pathway.[8][9] Studies have shown that doxorubicin treatment leads to an increased expression of Notch target genes such as NOTCH1, HEY1, HES1, and HES5.[8] The activation of the Notch pathway is believed to be required for doxorubicin to inhibit proliferation and promote apoptosis in osteosarcoma cells.[8][9] Knockdown of Notch signaling has been shown to reduce the cytotoxic effects of doxorubicin.[8] Interestingly, the effect of doxorubicin on the Notch pathway appears to be dose-dependent, with lower (cytostatic) doses activating the pathway and higher (toxic) doses inhibiting it.[10][11]

G Doxorubicin's Effect on the Notch Signaling Pathway Doxorubicin Doxorubicin Notch_Pathway Notch Signaling Pathway Doxorubicin->Notch_Pathway Upregulates Notch_Targets Expression of Notch Target Genes (NOTCH1, HEY1, HES1, HES5) Notch_Pathway->Notch_Targets Increases Proliferation Cell Proliferation Notch_Pathway->Proliferation Inhibits Apoptosis Apoptosis Notch_Pathway->Apoptosis Promotes

Caption: Doxorubicin's impact on Notch signaling.

Conclusion

The available evidence suggests that this compound may offer a superior efficacy and safety profile compared to doxorubicin in the treatment of osteosarcoma, particularly in non-metastatic extremity cases. Clinical data points towards improved survival rates and a better-tolerated side effect profile with this compound-based regimens.[1][2] Preclinical studies further support the potential of this compound, especially in overcoming the challenge of multidrug resistance.[6] The distinct mechanisms of action, with this compound inducing cell cycle arrest through modulation of the Cdc2-cyclin B1 complex and doxorubicin influencing the Notch signaling pathway, provide a rationale for their differential effects. Further large-scale, randomized controlled trials are warranted to definitively establish the superiority of this compound and to explore its role in different subtypes and stages of osteosarcoma.

References

In Vitro Showdown: A Comparative Analysis of Pirarubicin and Epirubicin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical performance of two critical anthracycline analogues, Pirarubicin (THP) and Epirubicin (EPI), reveals significant differences in cellular uptake and cytotoxic mechanisms. This guide provides a comprehensive in vitro comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

This compound, a derivative of doxorubicin (B1662922), generally demonstrates a more rapid cellular internalization and potent cytotoxicity compared to Epirubicin.[1] In contrast, Epirubicin's mechanism is often linked to cell-cycle arrest.[2] This guide will dissect these differences through a detailed examination of their performance in key in vitro assays.

Comparative Analysis of In Vitro Performance

The following tables summarize the key quantitative data from in vitro studies comparing this compound and Epirubicin.

Table 1: Cytotoxicity (IC50)
Cancer Cell LineThis compound (THP) IC50Epirubicin (EPI) IC50Reference
SUIT2 (Pancreatic)0.06 µg/mL (72h)Not explicitly stated, but P-DOX (a conjugate of a related anthracycline) was 0.4 µg/mL (72h)[1]
HL-60 (Leukemia)Apparent cytotoxicity above 0.1 µM (24h)Not Available[3][4]
MCF-7 (Breast)Not AvailableInhibits proliferation in a time- and concentration-dependent manner[2]
T47D (Breast)Not AvailableInhibits proliferation in a time- and concentration-dependent manner[2]
Primary Breast Cancer CellsNo significant difference in chemosensitivity between THP and EPINo significant difference in chemosensitivity between THP and EPI[5]

Note: Direct comparative IC50 values in the same cell lines under identical experimental conditions are limited in the reviewed literature. The data presented is synthesized from multiple sources and should be interpreted with caution.

Table 2: Cellular Uptake
FeatureThis compound (THP)Epirubicin (EPI)Reference
Rate of Cellular Internalization RapidSlower than THP[1]
Intracellular Concentration Approximately 20-28 times higher than EPI within 30 minutes. Reached more than 2.5-fold that of doxorubicin in M5076 cells.Significantly lower than THP.[1][6]
Subcellular Localization NuclearNuclear[1]

Key In Vitro Mechanisms of Action

DNA Damage

Both this compound and Epirubicin, as with other anthracyclines, exert their anticancer effects in part by inducing DNA damage.[7][8][9] this compound has been shown to induce oxidative DNA damage, particularly in the presence of copper(II).[7][10] This process involves the generation of reactive oxygen species (ROS).[7] Epirubicin also causes DNA damage through the production of free radicals and inhibition of topoisomerase II.[8][9]

Apoptosis and Cell Cycle Arrest

This compound is reported to induce apoptosis through the generation of hydrogen peroxide (H₂O₂), a type of reactive oxygen species.[3][4] Studies in HL-60 cells have demonstrated that THP-induced apoptosis is associated with DNA ladder formation, a decrease in mitochondrial membrane potential, and activation of caspase-3/7.[3]

Epirubicin, on the other hand, has been shown to inhibit the proliferation of breast cancer cells by causing cell-cycle arrest at the G0/G1 phase, rather than by significantly increasing the apoptotic rate in certain cell lines like MCF-7.[2] This effect is linked to the upregulation of p21cip1 expression.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Epirubicin. A control group with no drug is also included.

  • Incubation: The cells are incubated with the drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Uptake Analysis (HPLC)
  • Cell Treatment: Cancer cells are treated with a specific concentration of this compound or Epirubicin for various time points (e.g., 30, 60, 120 minutes).

  • Cell Lysis: After treatment, the cells are washed and lysed.

  • Extraction: The intracellular drug is extracted using an appropriate solvent (e.g., 1% sodium dodecyl sulfate).[1]

  • HPLC Analysis: The amount of drug in the cell lysate is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Normalization: The intracellular drug concentration is normalized to the total protein content of the cell lysate.

DNA Damage (Comet Assay)
  • Cell Treatment: Cells are treated with this compound or Epirubicin for a specified time.

  • Cell Embedding: The treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the respective drugs for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

Visualizing the Processes

To better illustrate the experimental workflows and the drugs' mechanisms, the following diagrams are provided.

G cluster_0 In Vitro Comparison Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Drug Treatment->Cytotoxicity Assay (MTT) Cellular Uptake (HPLC) Cellular Uptake (HPLC) Drug Treatment->Cellular Uptake (HPLC) DNA Damage Assay (Comet) DNA Damage Assay (Comet) Drug Treatment->DNA Damage Assay (Comet) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Drug Treatment->Apoptosis Assay (Flow Cytometry) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Cellular Uptake (HPLC)->Data Analysis DNA Damage Assay (Comet)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis

Caption: A typical workflow for the in vitro comparison of anticancer drugs.

G cluster_0 This compound (THP) Mechanism cluster_1 Epirubicin (EPI) Mechanism THP This compound Uptake_THP Rapid Cellular Uptake THP->Uptake_THP ROS H₂O₂ Generation Uptake_THP->ROS Mito Mitochondrial Membrane Potential Decrease ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis_THP Apoptosis Caspase->Apoptosis_THP EPI Epirubicin Uptake_EPI Cellular Uptake EPI->Uptake_EPI p21 p21cip1 Upregulation Uptake_EPI->p21 CellCycle G0/G1 Cell Cycle Arrest p21->CellCycle ProlifInhibit Inhibition of Proliferation CellCycle->ProlifInhibit

References

Pirarubicin Demonstrates Superior Anti-Tumor Efficacy in Xenograft Models Compared to Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data validates the potent anti-tumor effects of Pirarubicin in xenograft models, where it has shown significant advantages over the widely used chemotherapeutic agent Doxorubicin (B1662922). In studies involving ovarian sarcoma and triple-negative breast cancer xenografts, this compound not only inhibited tumor growth but, in some cases, led to tumor regression, a result not achieved with Doxorubicin.

This compound, an anthracycline antibiotic and a derivative of Doxorubicin, exerts its anti-cancer effects through multiple mechanisms. It intercalates into DNA, disrupts the function of topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to apoptotic cell death. Furthermore, recent findings indicate that this compound can induce autophagy by suppressing the mTOR signaling pathway, adding another dimension to its anti-tumor activity. These mechanisms contribute to its enhanced efficacy and its ability to overcome resistance observed with other anthracyclines.

Comparative Efficacy of this compound and Doxorubicin in Xenograft Models

In a key study utilizing a mouse xenograft model of M5076 ovarian sarcoma, this compound demonstrated a marked reduction in tumor weight, achieving a 60% decrease compared to the control group. In stark contrast, Doxorubicin showed no effect on tumor weight in the same model.[1][2] This highlights a significant therapeutic advantage of this compound in this cancer type.

Further evidence of this compound's superior efficacy comes from a study on a related compound, Pivarubicin, in an orthotopic xenograft model of triple-negative breast cancer (MDA-MB-231-LM2). While Doxorubicin failed to inhibit tumor growth, a single administration of Pivarubicin not only halted tumor progression but also induced tumor regression.

Xenograft Model Drug Outcome Reference
M5076 Ovarian SarcomaThis compoundReduced tumor weight to 60% of control[1][2]
M5076 Ovarian SarcomaDoxorubicinNo effect on tumor weight[1][2]
MDA-MB-231-LM2 Triple-Negative Breast CancerPivarubicinInhibition of tumor growth and tumor regression
MDA-MB-231-LM2 Triple-Negative Breast CancerDoxorubicinFailed to inhibit tumor growth

Experimental Protocols

The following are representative protocols for establishing xenograft models to evaluate the anti-tumor effects of this compound.

M5076 Ovarian Sarcoma Xenograft Model
  • Animal Model: Female C57BL/6 mice.

  • Cell Line: M5076 ovarian sarcoma cells.

  • Tumor Implantation: Subcutaneous injection of M5076 cells into the flank of the mice.

  • Drug Administration:

    • This compound: Intravenous administration at a specified dosage (e.g., mg/kg) and schedule.

    • Doxorubicin: Intravenous administration at a comparable dosage and schedule to the this compound group.

    • Control: Administration of a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly using calipers, and tumor weight is determined at the end of the study.

MDA-MB-231 Triple-Negative Breast Cancer Xenograft Model
  • Animal Model: Female immunodeficient mice (e.g., athymic nu/nu or BALB/c-nude mice).

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Tumor Implantation: Orthotopic injection of MDA-MB-231 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the mammary fat pad.

  • Drug Administration:

    • This compound/Pivarubicin: Intraperitoneal or intravenous administration at a predetermined maximum tolerated dose (MTD).

    • Doxorubicin: Intraperitoneal or intravenous administration at its MTD.

    • Control: Administration of a vehicle solution.

  • Tumor Measurement: Tumor growth is monitored by digital caliper measurements, and endpoint tumor weight and volume are determined.

Mechanism of Action: Signaling Pathways

This compound's potent anti-tumor activity is attributed to its multifaceted mechanism of action, which includes the induction of apoptosis via reactive oxygen species (ROS) and the modulation of the mTOR signaling pathway to induce autophagy.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., M5076, MDA-MB-231) implantation Subcutaneous or Orthotopic Injection of Cancer Cells cell_culture->implantation animal_model Animal Model Selection (e.g., Immunodeficient Mice) animal_model->implantation randomization Randomization into Treatment Groups implantation->randomization drug_admin Drug Administration (this compound, Doxorubicin, Vehicle) randomization->drug_admin tumor_measurement Tumor Volume and Weight Measurement drug_admin->tumor_measurement data_analysis Data Analysis and Comparison tumor_measurement->data_analysis

Experimental workflow for xenograft model studies.

pirarubicin_ros_apoptosis cluster_cell Cancer Cell This compound This compound ros Increased Reactive Oxygen Species (ROS) (e.g., H2O2) This compound->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation dna_damage->caspases mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

This compound-induced apoptosis via ROS production.

pirarubicin_mtor_autophagy cluster_cell Cancer Cell This compound This compound mTOR mTOR Signaling Pathway This compound->mTOR autophagy Autophagy Induction mTOR->autophagy

This compound induces autophagy via mTOR suppression.

The presented data underscores the potential of this compound as a more effective therapeutic agent than Doxorubicin for certain cancers. Its superior performance in preclinical xenograft models warrants further investigation and supports its consideration in clinical settings for patients with resistant or refractory tumors.

References

A Head-to-Head Comparison of Pirarubicin and Other Anthracyclines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the efficacy, toxicity, and experimental considerations for Pirarubicin (B1684484) versus Doxorubicin (B1662922), Epirubicin (B1671505), and Daunorubicin (B1662515) in cancer research and drug development.

This guide provides a comprehensive comparison of this compound (THP), a derivative of doxorubicin, with other clinically significant anthracyclines: doxorubicin, epirubicin, and daunorubicin. By presenting quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing key pathways, this document serves as a resource for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Clinical Insights

This compound is a cytotoxic anthracycline antibiotic that, like its counterparts, functions by intercalating into DNA and inhibiting topoisomerase II, which ultimately disrupts DNA replication and triggers cell death.[1] A key distinguishing feature of this compound is its reported lower cardiotoxicity compared to doxorubicin, a dose-limiting factor for many anthracyclines.[1] Clinical studies have suggested that this compound-based chemotherapy regimens can offer improved clinical outcomes and a more favorable toxicity profile in certain cancers.

Quantitative Comparison of Efficacy

The following tables summarize the comparative efficacy of this compound and other anthracyclines in various cancer types, based on data from clinical trials.

Table 1: Clinical Efficacy in Non-Metastatic Extremity Osteosarcoma (this compound vs. Doxorubicin)

Outcome MetricThis compound (THP)-based RegimenDoxorubicin (DOX)-based Regimenp-valueReference
5-Year Disease-Free Survival (DFS) 70.2%53.1%<0.05[2]
5-Year Overall Survival (OS) 78.7%61.2%<0.05[2]
Pulmonary Metastasis Rate 19.1%36.7%0.045[2]
Relapse Rate 31.9%49.0%0.067[2]

Table 2: Clinical Efficacy in Aggressive Non-Hodgkin's Lymphoma (this compound vs. Doxorubicin)

Outcome MetricThis compound (THP-COP) RegimenDoxorubicin (CHOP) Regimenp-valueReference
Complete Remission Rate 57.1%57.0%0.998[3]
Overall Response Rate 82.9%81.5%0.691[3]
8-Year Overall Survival 55.8%56.7%Not Significant[3]
8-Year Progression-Free Survival 47.3%43.5%Not Significant[3]

Table 3: Clinical Efficacy in Breast Cancer (Neoadjuvant Chemotherapy - this compound vs. Epirubicin)

Outcome MetricThis compound (DTC) RegimenEpirubicin (DEC) Regimenp-valueReference
Overall Response Rate 83.3%79.2%Not Significant[4]
5-Year Disease-Free Survival (DFS) 80%76%Not Significant[4]
5-Year Overall Survival (OS) 86%81%Not Significant[4]

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of IC50 values for various anthracyclines against different cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 4: Comparative IC50 Values of Anthracyclines in Cancer Cell Lines

Cell LineCancer TypeThis compound (µM)Doxorubicin (µM)Epirubicin (µM)Daunorubicin (µM)Reference
MCF-7 Breast AdenocarcinomaNot Available0.010033~0.02Not Available[5]
ZR75-1 Breast CarcinomaNot Available0.0320.02Not Available[5]
MDA-MB-231 Breast AdenocarcinomaNot Available>1>1Not Available[5]
A549 Lung CarcinomaNot Available>1>1Not Available[5]
HL-60 Acute Myeloid LeukemiaNot AvailableNot AvailableNot Available2.52[6]
U937 Acute Myeloid LeukemiaNot AvailableNot AvailableNot Available1.31[6]

Note: Data for all four drugs from a single comparative study is limited. The presented values are compiled from different sources and should be interpreted with caution.

Comparative Toxicity Profiles

A significant factor in the clinical utility of anthracyclines is their toxicity profile. This compound has been developed with the aim of reducing the cardiotoxicity associated with doxorubicin.

Table 5: Comparison of Adverse Events in Clinical Trials

Adverse EventThis compound-based Regimen (%)Doxorubicin-based Regimen (%)p-valueReference
Alopecia 63.885.70.012[2]
Nausea and Vomiting 51.179.60.003[2]
Mucositis 48.975.60.003[2]
Gastrointestinal Toxicities Lower IncidenceHigher Incidence0.015[3]
Arrhythmia Tendency toward decrease (p=0.075)Higher IncidenceNot Significant[3]
Adverse EventThis compound-based Regimen (%)Epirubicin-based Regimen (%)p-valueReference
Cardiac Toxicity Significantly LowerHigher<0.05[4]
Myelosuppression Significantly LowerHigher<0.05[4]
Nausea and Vomiting Significantly LowerHigher<0.05[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and other anthracyclines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound, Doxorubicin, Epirubicin, Daunorubicin stock solutions (dissolved in a suitable solvent like DMSO or water)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of each anthracycline in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs).

    • Incubate for 48 to 72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[6]

    • Incubate for an additional 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of anthracyclines using a subcutaneous tumor xenograft model in immunocompromised mice.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, A549)

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old

  • Complete cell culture medium

  • Sterile PBS

  • Matrigel (optional, can enhance tumor take rate)

  • This compound, Doxorubicin, Epirubicin, Daunorubicin for injection

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthetic for animal procedures

Procedure:

  • Cell Preparation and Implantation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the anthracycline solutions for injection according to the desired dosage.

    • Administer the drugs via an appropriate route (e.g., intravenous or intraperitoneal injection). A representative dosing schedule from a comparative study in a P388 leukemia mouse model involved intravenous administration of this compound (1.25-7.5 mg/kg) or epirubicin (1.25-15 mg/kg) on day 1.[7] In a xenograft model of human breast cancer, doxorubicin has been administered at a dose of 5 mg/kg.

    • The control group should receive the vehicle solution.

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or at a set time point.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare the tumor growth inhibition between the different treatment groups.

Visualizing the Mechanism of Action and Experimental Design

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the comparison of anthracyclines.

Anthracycline_Mechanism_of_Action cluster_drug Anthracycline cluster_cellular Cancer Cell Anthracycline Anthracycline DNA DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Anthracycline Mechanism of Action.

Experimental_Workflow start Start invitro In Vitro Studies (e.g., MTT Assay) start->invitro invivo In Vivo Studies (Xenograft Model) invitro->invivo Promising candidates data_analysis Data Analysis (Efficacy & Toxicity) invivo->data_analysis conclusion Conclusion data_analysis->conclusion Comparison_Logic cluster_comparators Standard Anthracyclines This compound This compound Doxorubicin Doxorubicin This compound->Doxorubicin vs. Epirubicin Epirubicin This compound->Epirubicin vs. Daunorubicin Daunorubicin This compound->Daunorubicin vs.

References

Pirarubicin Versus CHOP Regimen in Non-Hodgkin's Lymphoma: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of non-Hodgkin's lymphoma (NHL), this guide provides a comprehensive comparison of the efficacy of pirarubicin-containing regimens, primarily THP-COP, against the standard CHOP chemotherapy regimen. This analysis is based on a review of clinical trial data and delves into experimental protocols and the underlying molecular mechanisms of each therapeutic agent.

Comparative Efficacy Data

Clinical studies have demonstrated that this compound-based regimens, such as THP-COP (cyclophosphamide, this compound, vincristine, and prednisone), offer comparable efficacy to the standard CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) in the treatment of aggressive NHL.[1][2][3] Notably, this compound, an analog of doxorubicin, was developed with the aim of reducing the cardiotoxicity associated with doxorubicin.[1][3]

The following tables summarize key efficacy endpoints from comparative studies.

Table 1: Response Rates in Patients with Aggressive Non-Hodgkin's Lymphoma

RegimenComplete Response (CR) RateOverall Response (OR) RateStudy
THP-COP72.5%82.5%Tsurumi et al.[1]
CHOP72.5%85.0%Tsurumi et al.[1]
THP-COP57.1%82.9%Zhai et al.[2]
CHOP57.0%81.5%Zhai et al.[2]
R-THP-COP79.3% (CR/PR)93.1%Mori et al.[4]
R-CHOP91.1% (CR/PR)95.5%Mori et al.[4]

Table 2: Survival Outcomes in Patients with Aggressive Non-Hodgkin's Lymphoma

Regimen5-Year Overall Survival (OS) Rate5-Year Progression-Free Survival (PFS) RateStudy
THP-COP54.0%51.9%Tsurumi et al.[1]
CHOP43.7%41.6%Tsurumi et al.[1]
THP-COP55.8% (8-year OS)47.3% (8-year PFS)Zhai et al.[2]
CHOP56.7% (8-year OS)43.5% (8-year PFS)Zhai et al.[2]
R-THP-COP77.6% (2-year OS)68.5% (2-year PFS)Mori et al.[4]
R-CHOP79.2% (2-year OS)78.9% (2-year PFS)Mori et al.[4]

While efficacy outcomes are largely comparable, some studies suggest a potential advantage for THP-COP in terms of reduced toxicity, particularly cardiotoxicity.[1][3]

Experimental Protocols

The methodologies of the cited clinical trials share common frameworks, which are detailed below.

A Prospective, Randomized Phase II Study (Tsurumi et al.)[1][3][5][6]
  • Objective: To compare the efficacy and safety of biweekly CHOP and biweekly THP-COP regimens in previously untreated aggressive NHL patients under 70 years of age.

  • Patient Population: 80 patients with newly diagnosed aggressive NHL, randomized into two arms (40 patients per arm).

  • Treatment Regimens:

    • CHOP: Cyclophosphamide (750 mg/m²), Doxorubicin (50 mg/m²), Vincristine (1.4 mg/m²), and Prednisolone (100 mg/body for 5 days).

    • THP-COP: Cyclophosphamide (750 mg/m²), this compound (50 mg/m²), Vincristine (1.4 mg/m²), and Prednisolone (100 mg/body for 5 days).

    • Both regimens were administered every two weeks for eight cycles.

  • Evaluation Criteria: Response to treatment was evaluated based on standard criteria for NHL. Overall survival and progression-free survival were analyzed using the Kaplan-Meier method.

Retrospective Comparative Study (Zhai et al.)[2]
  • Objective: To retrospectively compare the long-term efficacy and safety of THP-COP and CHOP regimens in a large cohort of patients with aggressive NHL.

  • Patient Population: 459 previously untreated patients with aggressive NHL. 205 patients received the THP-COP regimen, and 254 patients received the CHOP regimen.

  • Treatment Regimens: Standard THP-COP and CHOP regimens were administered.

  • Evaluation Criteria: Complete remission rate, overall response rate, overall survival, progression-free survival, and lymphoma-specific survival were assessed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of both this compound and the CHOP regimen are achieved through the combined action of their constituent drugs, each targeting different cellular processes to induce cancer cell death.

Chemotherapy_Signaling_Pathways Signaling Pathways of this compound and CHOP Components cluster_this compound This compound (THP) cluster_CHOP CHOP Regimen cluster_Doxorubicin Doxorubicin cluster_Cyclophosphamide Cyclophosphamide cluster_Vincristine Vincristine cluster_Prednisone Prednisone This compound This compound Pirarubicin_action DNA Intercalation & Topoisomerase II Inhibition This compound->Pirarubicin_action Pirarubicin_ROS Reactive Oxygen Species (ROS) Generation This compound->Pirarubicin_ROS DNA_Damage DNA Damage Pirarubicin_action->DNA_Damage DNA Strand Breaks Apoptosis Apoptosis Pirarubicin_action->Apoptosis Pirarubicin_ROS->DNA_Damage DNA_Damage->Apoptosis Doxorubicin Doxorubicin Doxorubicin_action DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->Doxorubicin_action Doxorubicin_ROS ROS Generation Doxorubicin->Doxorubicin_ROS Doxorubicin_action->DNA_Damage Doxorubicin_ROS->DNA_Damage Cyclophosphamide Cyclophosphamide (Prodrug) Active_Metabolites Active Metabolites (Phosphoramide Mustard) Cyclophosphamide->Active_Metabolites Hepatic Activation DNA_Alkylation DNA_Alkylation Active_Metabolites->DNA_Alkylation DNA Cross-linking DNA_Alkylation->DNA_Damage Vincristine Vincristine Vincristine_action Microtubule Destabilization Vincristine->Vincristine_action Mitotic_Arrest Mitotic_Arrest Vincristine_action->Mitotic_Arrest Inhibition of Mitotic Spindle Mitotic_Arrest->Apoptosis Prednisone Prednisone (Prodrug) Prednisolone Prednisolone (Active) Prednisone->Prednisolone Hepatic Conversion Glucocorticoid_Receptor Glucocorticoid Receptor Prednisolone->Glucocorticoid_Receptor Binds to Gene_Expression ↑ Pro-apoptotic genes ↓ Anti-apoptotic genes Glucocorticoid_Receptor->Gene_Expression Alters Gene Expression Gene_Expression->Apoptosis Experimental_Workflow Clinical Trial Workflow for Comparing this compound and CHOP Patient_Selection Patient Selection (Newly Diagnosed Aggressive NHL) Randomization Randomization Patient_Selection->Randomization Treatment_Arm_A Treatment Arm A: THP-COP Regimen Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B: CHOP Regimen Randomization->Treatment_Arm_B Treatment_Administration Treatment Administration (Multiple Cycles) Treatment_Arm_A->Treatment_Administration Treatment_Arm_B->Treatment_Administration Response_Assessment Response Assessment (e.g., CR, PR) Treatment_Administration->Response_Assessment Follow_up Long-term Follow-up Response_Assessment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Efficacy_Endpoints Efficacy Endpoints (OS, PFS) Data_Analysis->Efficacy_Endpoints Safety_Profile Safety Profile (Adverse Events) Data_Analysis->Safety_Profile Comparison_Logic Logical Framework for Efficacy Comparison Primary_Objective Primary Objective: Compare Efficacy of this compound vs. Doxorubicin in a Combination Regimen for NHL Head_to_Head Head-to-Head Comparison: THP-COP vs. CHOP Primary_Objective->Head_to_Head Key_Metrics Key Efficacy Metrics Head_to_Head->Key_Metrics Response_Rates Response Rates (CR, OR) Key_Metrics->Response_Rates Survival_Outcomes Survival Outcomes (OS, PFS) Key_Metrics->Survival_Outcomes Safety Safety and Tolerability (e.g., Cardiotoxicity) Key_Metrics->Safety Conclusion Conclusion: Establish Non-inferiority or Superiority Response_Rates->Conclusion Survival_Outcomes->Conclusion Safety->Conclusion

References

A Comparative Analysis of the Toxicity Profiles of Pirarubicin and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of two anthracycline antibiotics, Pirarubicin (B1684484) and Doxorubicin (B1662922). The information presented is based on preclinical and clinical studies to assist researchers and drug development professionals in understanding the relative safety of these chemotherapeutic agents.

Executive Summary

This compound, a derivative of Doxorubicin, generally exhibits a more favorable toxicity profile than its parent compound. Clinical and preclinical evidence consistently points to a reduced incidence and severity of key adverse effects, most notably cardiotoxicity, with this compound. While both drugs are effective antineoplastic agents, the lower toxicity of this compound may offer a significant therapeutic advantage in certain patient populations. This guide will delve into the specific toxicities, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Comparative Toxicity Data

The following tables summarize the quantitative data on the incidence of major toxicities associated with this compound and Doxorubicin from comparative clinical studies.

Table 1: Comparison of Non-Cardiac Toxicities
ToxicityThis compound (Incidence %)Doxorubicin (Incidence %)p-valueReference
Alopecia63.8%85.7%p=0.012[1]
Nausea and Vomiting51.1%79.6%p=0.003[1]
Mucositis48.9%75.6%p=0.003[1]
Gastrointestinal Toxicities (General)Lower IncidenceHigher Incidencep=0.015[2]
Table 2: Comparison of Cardiotoxicity
ParameterThis compoundDoxorubicinObservationsReference
ArrhythmiaTendency toward decreased incidence (especially in elderly, p=0.030)Higher IncidenceThis compound shows a trend towards lower arrhythmia.[2][2]
ECG Changes (Preclinical)Less severe prolongation of QaT interval and flattening of T waveMore severe prolongation of QaT interval and flattening of T waveThis compound demonstrates weaker cardiotoxic actions in rat models.[3][3]
Myocardial Histopathology (Preclinical)Less severe vacuolization, swelling, and infiltration of mononuclear cellsMore severe vacuolization, swelling, and infiltration of mononuclear cellsDoxorubicin causes more significant myocardial damage in rats.[3][3]

Experimental Protocols

This section details the methodologies employed in the key preclinical and clinical studies cited in this guide.

Preclinical Assessment of Cardiotoxicity in a Rat Model

This protocol is based on a study comparing the cardiotoxic actions of this compound, Epirubicin (B1671505), and Doxorubicin in rats.[3]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Initial Treatment: Doxorubicin (total dose 10 mg/kg) administered once a week for four weeks.

    • Post-treatment: this compound, Epirubicin, or Doxorubicin (total dose 5 and 10 mg/kg) administered once a week for four weeks.

  • Cardiotoxicity Evaluation:

    • Electrocardiogram (ECG): ECGs were recorded to measure the QaT interval (from the upstroke of the R wave to the apex of the T wave) and the QRS duration. A prolongation of these intervals and flattening of the T wave were considered indicators of cardiotoxicity.

    • Histopathology: After the treatment period, the hearts were excised, fixed, and processed for histopathological examination. Myocardial tissue was assessed for vacuolization and swelling of myocardial cells, infiltration of mononuclear cells, and meandering of myofibrils.

  • Workflow Diagram:

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_evaluation Toxicity Assessment animal_model Sprague-Dawley Rats initial_treatment Doxorubicin (10 mg/kg total) Once a week for 4 weeks animal_model->initial_treatment post_treatment This compound, Epirubicin, or Doxorubicin (5 or 10 mg/kg total) Once a week for 4 weeks initial_treatment->post_treatment Followed by ecg ECG Recording (QaT interval, QRS duration, T wave) post_treatment->ecg histopathology Histopathology (Vacuolization, Swelling, Cell Infiltration) post_treatment->histopathology

Caption: Preclinical workflow for assessing anthracycline-induced cardiotoxicity.

Clinical Evaluation of Non-Cardiac Toxicities

This protocol is based on retrospective clinical studies comparing this compound-based and Doxorubicin-based chemotherapy regimens.[1][2]

  • Patient Population: Patients with non-metastatic extremity osteosarcoma or aggressive non-Hodgkin's lymphoma.

  • Treatment Regimens: Patients received either a this compound-containing chemotherapy regimen (e.g., THP-COP) or a Doxorubicin-containing regimen (e.g., CHOP).

  • Toxicity Assessment:

    • Adverse events were recorded and graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).

    • Alopecia, Nausea and Vomiting, and Mucositis: The incidence and severity of these toxicities were systematically recorded for each patient throughout their treatment course.

    • Gastrointestinal Toxicity: This was a broader category encompassing symptoms like nausea, vomiting, diarrhea, and stomatitis.

    • Arrhythmia: Cardiac rhythm was monitored, and any occurrences of arrhythmia were documented.

  • Statistical Analysis: The incidence of each toxicity in the this compound and Doxorubicin groups was compared using statistical tests such as the χ2 test or independent-samples t-test.

  • Workflow Diagram:

G cluster_patient Patient Cohort cluster_treatment Chemotherapy Regimens cluster_assessment Toxicity Monitoring and Grading cluster_analysis Data Analysis patients Patients with Osteosarcoma or Non-Hodgkin's Lymphoma pirarubicin_regimen This compound-based Chemotherapy patients->pirarubicin_regimen doxorubicin_regimen Doxorubicin-based Chemotherapy patients->doxorubicin_regimen toxicity_grading Adverse Event Grading (NCI-CTC) pirarubicin_regimen->toxicity_grading doxorubicin_regimen->toxicity_grading specific_toxicities Assessment of: - Alopecia - Nausea/Vomiting - Mucositis - Arrhythmia toxicity_grading->specific_toxicities statistical_analysis Statistical Comparison of Incidence Rates specific_toxicities->statistical_analysis

Caption: Clinical workflow for comparing chemotherapy-induced toxicities.

Signaling Pathways of Cardiotoxicity

The cardiotoxic effects of both this compound and Doxorubicin are primarily mediated through the induction of oxidative stress and subsequent cellular damage in cardiomyocytes. However, the specific signaling pathways involved show some distinctions.

Doxorubicin-Induced Cardiotoxicity

The cardiotoxicity of Doxorubicin is a complex process involving multiple interconnected pathways.[4][5] A key mechanism is the generation of reactive oxygen species (ROS) through the redox cycling of the drug, which is exacerbated by the presence of iron.[4] This leads to mitochondrial dysfunction, DNA damage, and the activation of apoptotic pathways. The p38 mitogen-activated protein kinase (MAPK) pathway is also implicated in Doxorubicin-induced cardiomyocyte apoptosis.[6] Furthermore, Doxorubicin's inhibition of topoisomerase IIβ in cardiomyocytes contributes to DNA double-strand breaks and subsequent cellular damage.

G Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Doxorubicin->Mitochondrial_Dysfunction Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis Topoisomerase_II->DNA_Damage p38_MAPK p38 MAPK Activation DNA_Damage->p38_MAPK p38_MAPK->Apoptosis

Caption: Signaling pathways in Doxorubicin-induced cardiotoxicity.

This compound-Induced Cardiotoxicity

Similar to Doxorubicin, this compound-induced cardiotoxicity is also linked to oxidative stress.[4][6] However, studies have identified specific signaling pathways that are modulated in response to this compound. The Nrf2 pathway, a key regulator of the antioxidant response, is implicated in the cellular defense against this compound-induced oxidative stress. Additionally, the AKT/Bcl-2 and TGF-β1-p38 MAPK signaling pathways are involved in regulating apoptosis in cardiomyocytes exposed to this compound. The activation of these pathways appears to be a crucial determinant of the extent of cardiac damage.

G This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 AKT_Bcl2 AKT/Bcl-2 Pathway Oxidative_Stress->AKT_Bcl2 TGF_p38 TGF-β1-p38 MAPK Pathway Oxidative_Stress->TGF_p38 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Apoptosis_Regulation Regulation of Apoptosis AKT_Bcl2->Apoptosis_Regulation TGF_p38->Apoptosis_Regulation Cardiomyocyte_Injury Cardiomyocyte Injury Antioxidant_Response->Cardiomyocyte_Injury Mitigates Apoptosis_Regulation->Cardiomyocyte_Injury Influences

References

Pirarubicin in Clinical Practice: A Comparative Meta-Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Pirarubicin (B1684484), an anthracycline derivative. It offers an objective comparison of this compound's performance against other therapeutic alternatives across various cancer types, supported by experimental data from published studies.

I. Efficacy and Safety of this compound Compared to Doxorubicin (B1662922)

This compound has been evaluated as an alternative to Doxorubicin, a widely used anthracycline, with the aim of improving the therapeutic index by reducing toxicity while maintaining or enhancing efficacy.

Non-Metastatic Extremity Osteosarcoma

A retrospective study involving 96 patients with non-metastatic extremity osteosarcoma compared a this compound-based chemotherapy regimen (THP) with a Doxorubicin-based regimen (DOX), both in combination with high-dose methotrexate (B535133) (HDMTX), cisplatin (B142131) (DDP), and ifosfamide (B1674421) (IFO).[1]

Data Summary:

Outcome MeasureThis compound (THP) GroupDoxorubicin (DOX) GroupP-value
5-Year Disease-Free Survival (DFS)70.2%53.1%Significant
5-Year Overall Survival (OS)78.7%61.2%Significant
Relapse Rate31.9%49.0%0.067
Lung Metastasis Rate19.1%36.7%0.045
Limb Salvage Rate74.4%67.3%Not Significant
Adverse EventsThis compound (THP) GroupDoxorubicin (DOX) GroupP-value
Alopecia63.8%85.7%0.012
Nausea and Vomiting51.1%79.6%0.003
Mucositis48.9%75.6%0.003
Cardiac ToxicityLower in THP groupHigher in DOX groupNot specified

Experimental Protocol:

  • Study Design: Retrospective comparative study.

  • Patient Population: 96 patients with non-metastatic extremity osteosarcoma.

  • Treatment Regimens:

    • THP Group: this compound in combination with high-dose methotrexate, cisplatin, and ifosfamide. Cumulative dose of this compound was 313.2 ± 27.9 mg/m².

    • DOX Group: Doxorubicin in combination with high-dose methotrexate, cisplatin, and ifosfamide. Cumulative dose of Doxorubicin was 390.6 ± 37.2 mg/m².

  • Endpoints: 5-year Disease-Free Survival (DFS), 5-year Overall Survival (OS), relapse rate, lung metastasis rate, limb salvage rate, and adverse events.[1]

Aggressive Non-Hodgkin's Lymphoma

A long-term retrospective study over 15 years compared the efficacy and safety of a this compound-based regimen (THP-COP) with a Doxorubicin-based regimen (CHOP) in 459 patients with aggressive non-Hodgkin's lymphoma.[2]

Data Summary:

Outcome MeasureTHP-COP GroupCHOP GroupP-value
Complete Remission Rate57.1%57.0%0.998
Overall Response Rate82.9%81.5%0.691
8-Year Overall Survival55.8%56.7%Not Significant
8-Year Progression-Free Survival47.3%43.5%Not Significant
Adverse EventsTHP-COP GroupCHOP GroupP-value
AlopeciaFewer casesMore cases< 0.001
Gastrointestinal ToxicitiesFewer casesMore cases0.015
ArrhythmiaTendency toward decreaseHigher incidence0.075

Experimental Protocol:

  • Study Design: Retrospective comparative study.

  • Patient Population: 459 previously untreated patients with aggressive non-Hodgkin's lymphoma.

  • Treatment Regimens:

    • THP-COP Group (n=205): this compound, cyclophosphamide (B585), vincristine, and prednisone.

    • CHOP Group (n=254): Doxorubicin, cyclophosphamide, vincristine, and prednisone.

  • Endpoints: Complete remission rate, overall response rate, 8-year overall survival, 8-year progression-free survival, and adverse events.[2]

II. Efficacy and Safety of this compound Compared to Epirubicin (B1671505)

This compound has also been compared to Epirubicin, another Doxorubicin analog, in the context of breast cancer treatment.

Neoadjuvant Chemotherapy for Breast Cancer

A study involving 48 patients with stage II or III breast cancer compared a this compound-based neoadjuvant chemotherapy regimen (DTC) with an Epirubicin-based regimen (DEC).[3]

Data Summary:

Outcome MeasureThis compound (THP) GroupEpirubicin (EPI) GroupP-value
Overall Response Rate83.3%79.2%Not Statistically Significant
5-Year Disease-Free Survival (DFS)80%76%Not Statistically Significant
5-Year Overall Survival (OS)86%81%Not Statistically Significant
Adverse EventsThis compound (THP) GroupEpirubicin (EPI) GroupP-value
Cardiac ToxicitySignificantly lowerSignificantly higher< 0.05
MyelosuppressionSignificantly lowerSignificantly higher< 0.05
Nausea and VomitingSignificantly lowerSignificantly higher< 0.05

Experimental Protocol:

  • Study Design: Randomized clinical trial.

  • Patient Population: 48 patients with stage II or III breast cancer.

  • Treatment Regimens:

    • THP Group: 2-4 cycles of DTC regimen (docetaxel, this compound, cyclophosphamide).

    • EPI Group: 2-4 cycles of DEC regimen (docetaxel, Epirubicin, cyclophosphamide).

  • Endpoints: Overall response rate, 5-year disease-free survival, 5-year overall survival, and incidence of adverse reactions.[3]

III. This compound in Bladder Cancer

For non-muscle invasive bladder cancer (NMIBC), intravesical instillation of chemotherapeutic agents is a common adjuvant treatment after transurethral resection.

High-Risk Non-Muscle-Invasive Bladder Cancer

A retrospective study evaluated the safety and efficacy of intensive intravesical instillation of low-dose this compound compared to bacillus Calmette-Guérin (BCG) in 370 patients with primary high-risk NMIBC.[4]

Data Summary:

Outcome MeasureThis compound (THP) GroupBCG GroupP-value
Oncological Outcomes (RFS, MFS, CSS, OS)No significant differenceNo significant differenceNot Significant
Incidence of Adverse Events (Any Grade)Significantly lowerSignificantly higher< 0.001

Experimental Protocol:

  • Study Design: Retrospective evaluation.

  • Patient Population: 370 patients with primary high-risk non-muscle-invasive bladder cancer who underwent transurethral resection of bladder tumor (TURBT).

  • Treatment Regimens:

    • THP Group (n=190): Intensive intravesical instillation of low-dose (20 mg) this compound for 6 times within 10 days after TURBT.

    • BCG Group (n=180): Intravesical instillation of BCG without maintenance therapy.

  • Endpoints: Recurrence-free survival (RFS), muscle-invasive bladder cancer-free survival, metastasis-free survival (MFS), cancer-specific survival (CSS), overall survival (OS), and adverse events.[4]

IV. Signaling Pathways and Experimental Workflows

The mechanism of action of anthracyclines like this compound involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species, ultimately leading to apoptosis. The following diagram illustrates a generalized workflow for a comparative clinical trial.

G Comparative Clinical Trial Workflow for this compound cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Follow-up and Assessment cluster_4 Data Analysis cluster_5 Outcome A Patient Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Randomization B->C D This compound-based Regimen C->D Arm 1 E Alternative Regimen (e.g., Doxorubicin, Epirubicin) C->E Arm 2 F Treatment Cycles D->F E->F G Efficacy Assessment (e.g., RECIST criteria) F->G H Safety Assessment (Adverse Events) F->H I Statistical Analysis (Survival, Response Rates) G->I H->I J Results and Conclusion I->J

Caption: A generalized workflow for a randomized controlled trial comparing a this compound-based regimen to an alternative treatment.

V. Conclusion

The available clinical trial data suggests that this compound offers a comparable efficacy to Doxorubicin and Epirubicin in several cancer types, but with a potentially more favorable safety profile, particularly concerning cardiotoxicity and other common chemotherapy-related side effects. In non-muscle invasive bladder cancer, low-dose this compound demonstrates similar oncological outcomes to BCG with fewer adverse events. These findings position this compound as a viable alternative in certain clinical settings, warranting further large-scale, prospective, randomized trials to solidify its role in cancer therapy.

References

Validating Biomarkers for Pirarubicin Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pirarubicin (B1684484), an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of various cancers, including breast, bladder, and head and neck cancers. Its primary mechanism of action involves the inhibition of DNA topoisomerase II alpha (TOP2A), leading to DNA double-strand breaks and subsequent cancer cell apoptosis.[1] However, intrinsic and acquired resistance remains a significant clinical challenge. Identifying predictive biomarkers for this compound sensitivity is crucial for patient stratification and the development of personalized therapeutic strategies.

This guide provides a comparative overview of two key biomarkers for this compound sensitivity and resistance: TOP2A, the drug's direct target, and ATP-binding cassette subfamily C member 1 (ABCC1), a key mediator of drug efflux. We present a summary of their performance, detailed experimental protocols for their validation, and diagrams of the relevant biological pathways and experimental workflows.

Performance Comparison of this compound Sensitivity Biomarkers

The predictive performance of a biomarker is critical for its clinical utility. While direct head-to-head comparative studies for this compound are limited, data from studies on anthracyclines provide valuable insights into the potential performance of TOP2A and ABCC1 as predictive biomarkers.

BiomarkerMethodPredictive Value for SensitivityPredictive Value for ResistanceKey Performance Metrics (Representative)
TOP2A Gene Amplification (qPCR/FISH)High TOP2A amplification is associated with increased sensitivity to anthracyclines.TOP2A gene deletion is linked to primary chemoresistance.[2]In breast cancer patients treated with anthracycline-based neoadjuvant chemotherapy, TOP2A amplification was associated with a significantly higher pathological complete response (pCR) rate (56.3% vs. 13.8% in cases with low or no amplification).[3]
Protein Expression (IHC)High TOP2A protein expression is correlated with increased sensitivity and is an independent predictor of pCR in breast cancer.[4]Low or absent TOP2A protein expression is associated with reduced sensitivity.High TOP2A expression is linked to higher tumor grading and a shorter 5-year overall survival in soft tissue sarcomas treated with anthracycline-based chemotherapy, indicating its role as a prognostic marker.[5]
ABCC1 (MRP1) mRNA Expression (RT-qPCR)Low ABCC1 expression is associated with higher intracellular drug accumulation and sensitivity.High ABCC1 expression is a well-established mechanism of multidrug resistance, leading to active efflux of this compound and other anthracyclines.[6]Overexpression of ABCC1 is a common feature in drug-resistant cancer cell lines and is associated with a poor response to chemotherapy in various cancers.[7][8]
Protein Expression (IHC)Low or absent ABCC1 protein expression suggests higher sensitivity.High ABCC1 protein expression at the cell membrane is indicative of functional drug efflux and resistance.In renal carcinoma, 100% of cases stained positive for ABCC1, suggesting its potential widespread role in the chemoresistance of this tumor type.[9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways influenced by this compound and the mechanisms of biomarker action is essential for their validation and for designing rational therapeutic combinations.

Pirarubicin_Mechanism This compound Mechanism of Action and Resistance cluster_cell Cancer Cell This compound This compound Nucleus Nucleus This compound->Nucleus Enters Cell TOP2A TOP2A This compound->TOP2A Inhibits ABCC1 ABCC1 (MRP1) Efflux Pump This compound->ABCC1 Substrate for DNA DNA TOP2A->DNA Acts on DSB DNA Double-Strand Breaks TOP2A->DSB Stabilizes Cleavage Complex Apoptosis Apoptosis DSB->Apoptosis Triggers ABCC1->this compound Efflux

Caption: this compound inhibits TOP2A in the nucleus, leading to DNA damage and apoptosis. The ABCC1 efflux pump can transport this compound out of the cell, conferring resistance.

Experimental Workflows and Protocols

Accurate and reproducible measurement of biomarker status is paramount. The following sections provide detailed protocols for the quantification of TOP2A and ABCC1.

Experimental Workflow

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_workflow start Tumor Tissue Sample (FFPE or Fresh Frozen) dna_rna_extraction DNA/RNA Extraction start->dna_rna_extraction tissue_sectioning Tissue Sectioning (for IHC) start->tissue_sectioning qpcr Quantitative PCR (TOP2A Amplification, ABCC1 Expression) dna_rna_extraction->qpcr protein_extraction Protein Extraction (for Western Blot) ihc Immunohistochemistry (TOP2A & ABCC1 Protein) tissue_sectioning->ihc data_analysis Data Analysis & Correlation with Clinical Outcome qpcr->data_analysis ihc->data_analysis

Caption: Workflow for validating TOP2A and ABCC1 biomarkers from tumor tissue samples.

Protocol 1: Quantitative Real-Time PCR (qPCR) for TOP2A Gene Amplification and ABCC1 mRNA Expression

This protocol details the measurement of TOP2A gene copy number and ABCC1 mRNA levels from formalin-fixed paraffin-embedded (FFPE) or fresh frozen tissue.

1. Nucleic Acid Extraction:

  • For TOP2A gene amplification, extract genomic DNA from tumor tissue using a commercially available kit suitable for FFPE or fresh frozen samples.

  • For ABCC1 mRNA expression, extract total RNA using a kit that includes a DNase I treatment step to eliminate genomic DNA contamination.

  • Assess the quantity and quality of the extracted DNA/RNA using a spectrophotometer (e.g., NanoDrop) and/or a fluorometer (e.g., Qubit).

2. cDNA Synthesis (for ABCC1):

  • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with a blend of oligo(dT) and random hexamer primers.

3. qPCR Reaction Setup:

  • Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.

  • For TOP2A amplification, use primers specific for the TOP2A gene and a reference gene (e.g., RNase P) for normalization.

  • For ABCC1 expression, use primers specific for the ABCC1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • An example of a reaction mixture per well:

    • 10 µL 2x qPCR Master Mix

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 2 µL cDNA or DNA template (e.g., 10-50 ng)

    • 6 µL Nuclease-free water

4. qPCR Cycling Conditions (Example):

  • Initial denaturation: 95°C for 10 minutes

  • 40 cycles of:

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute

  • Melt curve analysis (for SYBR Green) to ensure product specificity.

5. Data Analysis:

  • TOP2A Amplification: Calculate the TOP2A gene copy number relative to the reference gene using the ΔΔCt method or a standard curve method. A ratio >2.0 is typically considered amplification.

  • ABCC1 Expression: Calculate the relative expression of ABCC1 mRNA compared to the housekeeping gene using the ΔΔCt method.

Protocol 2: Immunohistochemistry (IHC) for TOP2A and ABCC1 Protein Expression in FFPE Tissues

This protocol outlines the detection and localization of TOP2A and ABCC1 proteins in FFPE tumor tissue sections.

1. Deparaffinization and Rehydration:

  • Incubate slides in xylene (2 x 5 minutes).

  • Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) for 5 minutes each.

  • Rinse in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or steamer for 20-30 minutes.

  • Allow slides to cool to room temperature.

3. Peroxidase and Protein Blocking:

  • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Rinse with PBS or TBS.

  • Block non-specific antibody binding by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Incubate sections with a primary antibody specific for TOP2A or ABCC1, diluted in antibody diluent, overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

  • Rinse slides with PBS or TBS.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Rinse slides with PBS or TBS.

  • Apply a diaminobenzidine (DAB) substrate-chromogen solution and incubate until the desired brown color develops.

  • Stop the reaction by rinsing with distilled water.

6. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin.

  • Dehydrate through graded ethanol solutions and clear in xylene.

  • Mount with a permanent mounting medium and a coverslip.

7. Interpretation:

  • TOP2A: Evaluate the percentage of tumor cells with nuclear staining and the intensity of the staining.

  • ABCC1: Assess the percentage of tumor cells with membranous and/or cytoplasmic staining and the staining intensity. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

By providing a framework for the comparative validation of TOP2A and ABCC1, this guide aims to facilitate the identification of patient populations most likely to benefit from this compound therapy and to guide the development of strategies to overcome drug resistance.

References

Pirarubicin: Outperforming Alternatives in Resistant Tumors - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pirarubicin's in vivo efficacy against resistant tumors, benchmarked against other chemotherapeutic agents. The data presented is compiled from peer-reviewed studies to support informed decisions in preclinical and clinical research.

Executive Summary

This compound, a derivative of doxorubicin, has demonstrated significant efficacy in overcoming drug resistance in various tumor models where other anthracyclines, such as doxorubicin, have failed.[1] This guide synthesizes in vivo experimental data from studies on doxorubicin-resistant triple-negative breast cancer, multidrug-resistant osteosarcoma, and doxorubicin-insensitive ovarian sarcoma. This compound and its derivatives exhibit a superior ability to circumvent common resistance mechanisms, including P-glycoprotein-mediated drug efflux, and induce apoptosis through distinct signaling pathways.

Comparative Efficacy of this compound: In Vivo Data

The following tables summarize the quantitative outcomes of this compound and its derivative, Pivarubicin, in comparison to Doxorubicin in resistant tumor models.

Table 1: Efficacy in Doxorubicin-Resistant Triple-Negative Breast Cancer (TNBC)

ParameterPivarubicinDoxorubicinVehicle Control
Animal Model Orthotopic NSG mice with MDA-MB-231 human TNBC cellsOrthotopic NSG mice with MDA-MB-231 human TNBC cellsOrthotopic NSG mice with MDA-MB-231 human TNBC cells
Dosage Single dose of 26.6 mg/kg (MTD)Multiple rounds at MTD-
Tumor Volume Change ~40% decrease from initial volume (tumor regression)~3.5-fold increase in tumor volume (no inhibition)~3.5-fold increase in tumor volume
Cardiotoxicity No evidence of myocardial damage in 9/10 miceDetectable damage to cardiomyocytes in 4/9 non-tumor bearing miceEvidence of myocardial damage in 4/18 mice

Data extracted from a study on Pivarubicin, a novel anthracycline derivative of this compound, in an aggressive human TNBC orthotopic xenograft.[2]

Table 2: Efficacy in Multidrug-Resistant (MDR) Osteosarcoma (Clinical Data)

ParameterThis compound-Based RegimenDoxorubicin-Based Regimen
Patient Cohort 47 patients with non-metastatic extremity osteosarcoma49 patients with non-metastatic extremity osteosarcoma
5-Year Disease-Free Survival (DFS) 70.2% 53.1%
Pulmonary Metastasis Rate 19.1% 36.7%
Relapse Rate 31.9% 49.0%
Toxicity Profile Lower rates of alopecia, nausea, vomiting, and mucositisHigher incidence of common chemotherapy side effects

Retrospective clinical study comparing this compound (THP) in combination with methotrexate, cisplatin, and ifosfamide (B1674421) against a Doxorubicin-based regimen.[3]

Table 3: Efficacy in Doxorubicin-Insensitive Ovarian Sarcoma

ParameterThis compoundDoxorubicin
Animal Model M5076 ovarian sarcoma solid tumor-bearing miceM5076 ovarian sarcoma solid tumor-bearing mice
Tumor Weight Reduction Reduced to 60% of control levelNo effect
Intracellular Drug Concentration >2.5-fold higher than Doxorubicin-

Study comparing the membrane transport and antitumor activity of this compound and Doxorubicin.[4]

Mechanisms of Action in Resistant Tumors

This compound's enhanced efficacy in resistant tumors stems from its ability to engage different cellular pathways compared to traditional anthracyclines.

Circumvention of P-glycoprotein (P-gp) Mediated Resistance

This compound has been shown to be less susceptible to the efflux pump P-glycoprotein (P-gp), a common mechanism of multidrug resistance.[3] This allows for higher intracellular and nuclear accumulation of the drug in resistant cancer cells, leading to greater cytotoxicity.[4]

Induction of G2/M Phase Cell Cycle Arrest in MDR Osteosarcoma

In doxorubicin-resistant osteosarcoma cells, this compound induces cell cycle arrest at the G2/M phase. This is achieved by modulating key cell cycle regulatory proteins, ultimately leading to an inhibition of cell proliferation.[5][6]

G2_M_Arrest_Pathway This compound-Induced G2/M Cell Cycle Arrest cluster_cell_cycle Cell Cycle Regulation This compound This compound CyclinB1 Cyclin B1 This compound->CyclinB1 Downregulates p_Cdc2_activating p-Cdc2 (Thr161) (Activating) This compound->p_Cdc2_activating Decreases p_Cdc2_inhibitory p-Cdc2 (Thr14/Tyr15) (Inhibitory) This compound->p_Cdc2_inhibitory Increases p_Cdc25C p-Cdc25C (Ser216) (Inhibitory) This compound->p_Cdc25C Increases Cdc2_CyclinB1_complex Cdc2-Cyclin B1 Complex (Inactive) p_Cdc2_inhibitory->Cdc2_CyclinB1_complex Leads to p_Cdc25C->Cdc2_CyclinB1_complex Leads to G2_M_Transition G2/M Transition Cdc2_CyclinB1_complex->G2_M_Transition Inhibits Cell_Cycle_Arrest G2/M Arrest G2_M_Transition->Cell_Cycle_Arrest PKC_delta_Apoptosis_Pathway Pivarubicin-Induced PKCδ-Mediated Apoptosis cluster_resistance Resistance Mechanisms Pivarubicin Pivarubicin PKC_delta PKCδ Pivarubicin->PKC_delta Directly Activates P_gp P-glycoprotein Pivarubicin->P_gp Circumvents Bcl2 Bcl-2 / Bcl-XL Pivarubicin->Bcl2 Circumvents Mitochondria Mitochondria PKC_delta->Mitochondria Triggers Mitochondrial Dependent Pathway Apoptosis Apoptosis Mitochondria->Apoptosis Leads to TNBC_Workflow Experimental Workflow for TNBC In Vivo Study start Start cell_culture Culture MDA-MB-231 TNBC Cells start->cell_culture implantation Orthotopic Implantation into NSG Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Pivarubicin, Doxorubicin, Vehicle) randomization->treatment monitoring Continue Monitoring Tumor Volume treatment->monitoring endpoint Endpoint Analysis: Tumor Weight/Volume Cardiotoxicity monitoring->endpoint end End endpoint->end

References

A Comparative Analysis of Intracellular Accumulation: Pirarubicin vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intracellular accumulation of two anthracycline antibiotics, Pirarubicin (THP) and Doxorubicin (B1662922) (DOX). Understanding the cellular pharmacokinetics of these agents is crucial for optimizing their therapeutic efficacy and overcoming multidrug resistance in cancer therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying cellular mechanisms.

Data Presentation: Quantitative Comparison of Intracellular Accumulation

The intracellular concentration of an anticancer drug is a critical determinant of its cytotoxic effect. Studies have consistently shown that this compound achieves a higher intracellular concentration more rapidly than Doxorubicin in various cancer cell lines. This enhanced accumulation is a key factor contributing to its increased potency.

ParameterThis compound (THP)Doxorubicin (DOX)Cell LineKey FindingsReference
Intracellular Concentration >2.5-fold higherBaselineM5076 ovarian sarcomaThis compound was taken up more rapidly and reached a significantly higher intracellular concentration.[1]
Nuclear Uptake (Nucleus/Cell Ratio) ~40%>80%M5076 ovarian sarcomaDoxorubicin shows a higher propensity for nuclear accumulation compared to this compound.[1]
50% Cell Growth-Inhibitory Concentration (IC50) More effectiveBaselineM5076 ovarian sarcomaThe higher intracellular concentration of this compound correlated with greater cytotoxicity.[1]

Experimental Protocols: Measuring Intracellular Drug Accumulation

The following is a generalized protocol for the quantification of intracellular this compound and Doxorubicin using High-Performance Liquid Chromatography (HPLC). This method is widely used for its sensitivity and specificity in separating and quantifying anthracyclines and their metabolites from complex biological matrices.

Objective: To determine the intracellular concentration of this compound or Doxorubicin in a cultured cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., M5076, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)

  • This compound and Doxorubicin standards

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer) or organic solvent (e.g., acetonitrile (B52724):methanol mixture)

  • Proteinase K

  • BCA Protein Assay Kit

  • HPLC system with a C18 column and a fluorescence or UV detector

  • Mobile phase (e.g., acetonitrile and water with formic acid)

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).

    • Treat the cells with known concentrations of this compound or Doxorubicin for a specific time period (e.g., 2, 4, 24 hours). Include untreated cells as a negative control.

  • Cell Harvesting:

    • After the incubation period, remove the drug-containing medium.

    • Wash the cells twice with ice-cold PBS to remove any extracellular drug.

    • Harvest the cells by trypsinization or by using a cell scraper.

    • Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.

    • Carefully remove the supernatant.

  • Cell Lysis and Drug Extraction:

    • Resuspend the cell pellet in a known volume of lysis buffer or organic solvent.

    • To ensure complete lysis, the cell suspension can be subjected to sonication or freeze-thaw cycles.

    • For protein precipitation, if using an organic solvent, vortex the mixture vigorously and then centrifuge at a high speed (e.g., 15,000 x g) for 10-20 minutes at 4°C.

    • Collect the supernatant containing the extracted drug.

  • Sample Preparation for HPLC:

    • If an organic solvent was used for extraction, the supernatant can be evaporated to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Separate the drug from other cellular components using a C18 column and an appropriate mobile phase gradient.

    • Detect the drug using a fluorescence detector (for anthracyclines, excitation at ~480 nm and emission at ~590 nm) or a UV detector.

    • Identify and quantify the drug peak by comparing its retention time and peak area to a standard curve prepared with known concentrations of this compound or Doxorubicin.

  • Data Analysis:

    • Determine the concentration of the drug in the cell lysate from the standard curve.

    • Measure the total protein concentration in the cell lysate using a BCA protein assay.

    • Normalize the intracellular drug concentration to the total protein content (e.g., ng of drug/mg of protein) or to the number of cells.

Mandatory Visualizations

Experimental Workflow for Intracellular Drug Quantification

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_harvesting Harvesting cluster_extraction Lysis & Extraction cluster_analysis Analysis cell_seeding Seed Cells drug_treatment Treat with this compound or Doxorubicin cell_seeding->drug_treatment wash_cells Wash with PBS drug_treatment->wash_cells harvest Harvest Cells (Trypsin/Scraper) wash_cells->harvest centrifuge Centrifuge to Pellet Cells harvest->centrifuge lysis Lyse Cells centrifuge->lysis extraction Extract Drug (e.g., Solvent) lysis->extraction centrifuge_extract Centrifuge to Remove Debris extraction->centrifuge_extract hplc HPLC Quantification centrifuge_extract->hplc protein_assay Protein Quantification centrifuge_extract->protein_assay data_analysis Normalize Drug Concentration hplc->data_analysis protein_assay->data_analysis

Caption: Workflow for quantifying intracellular drug accumulation.

Signaling Pathways Regulating Drug Efflux Pumps

signaling_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus growth_factors Growth Factors / Stress receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk_erk MAPK/ERK Pathway receptor->mapk_erk drug_uptake Drug Uptake (e.g., OCTs, Passive Diffusion) drug_efflux Drug Efflux (P-gp, MRP1) drug_uptake->drug_efflux Drug Substrate transcription_factors Transcription Factors (e.g., NF-κB, AP-1) pi3k_akt->transcription_factors mapk_erk->transcription_factors gene_expression Upregulation of MDR1 (P-gp) & MRP1 genes transcription_factors->gene_expression gene_expression->drug_efflux Increased Expression

Caption: Regulation of drug efflux pump expression.

References

Reproducibility of Pirarubicin's cytotoxic effects across different labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pirarubicin (B1684484), an anthracycline antibiotic and a derivative of doxorubicin (B1662922), is a potent antineoplastic agent used in the treatment of various cancers.[1] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to a halt in cellular replication and the induction of apoptosis.[1] While this compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, the reproducibility of these effects across different laboratory settings is a critical consideration for preclinical and clinical research. This guide provides a comparative analysis of this compound's cytotoxic efficacy as reported in various studies, details the experimental protocols used for these assessments, and illustrates the key signaling pathways involved in its mechanism of action.

Comparative Cytotoxicity of this compound

The cytotoxic effects of this compound can vary depending on the cancer cell line, the experimental conditions, and the assay used. The following table summarizes the reported cytotoxic concentrations of this compound across different studies to provide a comparative overview. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to inherent variations in experimental protocols.

Cancer Cell LineAssayCytotoxic ConcentrationReference
HL-60 (Human promyelocytic leukemia)LDH release assayApparent cytotoxicity at >0.1 µM after 24h[1][2]
HP100 (H2O2-resistant HL-60)LDH release assayCytotoxicity suppressed compared to HL-60[1][2]
MG63/DOX (Multidrug-resistant human osteosarcoma)CCK-8 assayTime- and concentration-dependent inhibition (200–1000 ng/mL)
T24 (Human bladder cancer)XTT assaySignificant growth inhibition at 100-200 µg/mL after 30 min[3]
M5076 (Ovarian sarcoma)Tetrazolium dye assayLower sensitivity to doxorubicin than this compound
Ehrlich ascites carcinomaTetrazolium dye assayHigher sensitivity to this compound and doxorubicin compared to M5076

Experimental Protocols for Assessing Cytotoxicity

The methodologies employed to evaluate the cytotoxic effects of this compound are crucial for the interpretation and reproducibility of the results. Below are detailed protocols for common assays cited in the literature.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 0.5×10⁶ or 1×10⁶ cells/mL.

  • Drug Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 6 or 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • LDH Measurement: After incubation, collect the cell culture supernatant.

  • Assay Procedure: Use a commercially available LDH activity assay kit. The assay typically involves an enzymatic reaction that converts a tetrazolium salt into a colored formazan (B1609692) product.

  • Data Analysis: Measure the absorbance of the formazan product at the appropriate wavelength. The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric assay used to determine cell viability.

  • Cell Seeding: Seed cells (e.g., MG63/DOX) in a 96-well plate at a density of 5×10³ cells/well.

  • Drug Incubation: After 24 hours, add various concentrations of this compound to the wells and incubate for an additional 24, 48, or 72 hours.

  • Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

XTT Assay

The XTT assay is another colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Treatment: Treat cancer cells (e.g., T24) with different concentrations of this compound for specific durations.

  • Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Incubation: Add the XTT labeling mixture to each well and incubate the plate for a specified period.

  • Data Analysis: Measure the absorbance of the formazan product spectrophotometrically. The intensity of the dye is proportional to the number of metabolically active, viable cells.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by this compound and a generalized workflow for cytotoxicity testing.

pirarubicin_mTOR_pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction p70S6K p70S6K mTORC1->p70S6K Inhibition _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Autophagy Autophagy (Cytoprotective) mTORC1->Autophagy Inhibition CellSurvival Cell Survival p70S6K->CellSurvival Promotion _4EBP1->CellSurvival Promotion Autophagy->CellSurvival Promotion

Caption: this compound-mediated inhibition of the mTOR signaling pathway.

cytotoxicity_workflow start Start: Cancer Cell Culture seed Seed Cells in Microplate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (Time-Course) treat->incubate assay Perform Cytotoxicity Assay (e.g., LDH, CCK-8, XTT) incubate->assay measure Measure Signal (e.g., Absorbance) assay->measure analyze Data Analysis (e.g., IC50 Calculation) measure->analyze end End: Determine Cytotoxicity analyze->end

Caption: Generalized workflow for assessing this compound cytotoxicity.

In addition to the mTOR pathway, this compound is known to induce apoptosis through the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2] This leads to oxidative DNA damage, mitochondrial dysfunction, and the activation of caspases, ultimately resulting in cell death.[2]

The reproducibility of this compound's cytotoxic effects is a multifaceted issue influenced by the intrinsic biological variability of cancer cells and the specific experimental conditions employed. By standardizing protocols and being mindful of these variables, researchers can enhance the consistency and reliability of their findings, thereby facilitating the translation of preclinical data into effective clinical applications.

References

Benchmarking Pirarubicin: A Comparative Analysis Against Novel Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of oncology, the anthracycline antibiotic Pirarubicin (B1684484) remains a relevant chemotherapeutic agent. As a derivative of doxorubicin, it was developed to offer a comparable efficacy with a potentially improved safety profile, particularly concerning cardiotoxicity.[1][2] However, the advent of highly targeted and novel therapeutic modalities necessitates a comprehensive evaluation of this compound's performance in the context of these newer agents. This guide provides an objective comparison of this compound against select novel therapies for breast cancer, ovarian cancer, and acute myeloid leukemia (AML), supported by available experimental data.

Introduction to this compound and Novel Therapies

This compound is an anthracycline that exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting DNA replication and RNA synthesis.[3] Furthermore, it interacts with topoisomerase II, leading to DNA strand breaks.[3] While effective, its use, like other anthracyclines, is associated with dose-limiting toxicities such as myelosuppression and cardiotoxicity.[2]

Novel Cancer Therapies have emerged from a deeper understanding of cancer biology, offering more targeted approaches. These include:

  • Antibody-Drug Conjugates (ADCs): These therapies, such as Trastuzumab deruxtecan (B607063), combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, delivering treatment directly to cancer cells.[4]

  • PARP Inhibitors: Drugs like Olaparib exploit deficiencies in DNA repair mechanisms within cancer cells, particularly in patients with BRCA mutations, leading to synthetic lethality.[5]

  • FLT3 Inhibitors: Targeted therapies like Quizartinib are designed to block the activity of specific mutated proteins, such as FLT3 in certain types of leukemia, which drive cancer cell proliferation.[6]

Performance Comparison: this compound vs. Novel Therapies

The following tables summarize available quantitative data from clinical trials to facilitate a comparison of this compound with novel therapeutic agents in specific cancer types. It is important to note that direct head-to-head trials are scarce, and much of the data for novel therapies comes from trials where the comparator was the standard of care at the time, which may or may not have included an anthracycline.

Breast Cancer
Therapy/RegimenTrial Name/IdentifierPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Key Adverse Events (Grade ≥3)
This compound (in combo with 5-FU & Cyclophosphamide)Phase IIMetastatic Breast Cancer (front-line)62%8 months (duration of response)Myelosuppression (81% of courses)[2]
This compound (neoadjuvant, with Docetaxel (B913) & Cyclophosphamide)-Stage II or III Breast Cancer83.3%5-year DFS: 80%Cardiac toxicity, myelosuppression, nausea, vomiting (significantly lower than Epirubicin (B1671505) arm)[7]
Trastuzumab deruxtecan + PertuzumabDESTINY-Breast09 (NCT04784715)HER2-Positive Metastatic Breast Cancer (first-line)85.1%40.7 monthsNeutropenia, hypokalemia, anemia[8]
Ovarian Cancer
Therapy/RegimenTrial Name/IdentifierPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Key Adverse Events (Grade ≥3)
This compound + Cisplatin (B142131)Phase IIRelapsed or Persistent Ovarian Cancer23.5% (4/17 patients)10.3 months (time to progression)Emesis, myelosuppression[9]
Olaparib (monotherapy)SOLO3 (NCT02282020)BRCA-mutated, Platinum-Sensitive Relapsed Ovarian Cancer72.2%13.4 monthsAnemia, neutropenia, fatigue[10]
Olaparib (maintenance)SOLO1/GOG 3004 (NCT01844986)Newly Diagnosed Advanced Ovarian Cancer with BRCA mutationN/A (maintenance setting)Not reached at 3 years (vs. 13.8 months for placebo)Anemia, neutropenia, fatigue[11]
Acute Myeloid Leukemia (AML)
Therapy/RegimenTrial Name/IdentifierPatient PopulationOverall Survival (OS)Key Adverse Events (Grade ≥3)
This compound (in combo with Doxifluridine & Cisplatin)Preclinical (P388 leukemia mouse model)-Additive or synergistic enhancement of antitumor activity-
Quizartinib + ChemotherapyQuANTUM-First (NCT02668653)Newly Diagnosed FLT3-ITD-Positive AMLMedian OS: 31.9 months (vs. 15.1 months with chemotherapy alone)Febrile neutropenia, neutropenia, hypokalemia[1][12][13]
Quizartinib (monotherapy)QuANTUM-RRelapsed/Refractory FLT3-ITD-Positive AMLSignificantly extended OS compared to salvage chemotherapyQT prolongation, cytopenias, infections[14]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental designs provide a clearer understanding of the therapeutic strategies.

Pirarubicin_Mechanism This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition DNA_Damage DNA Strand Breaks & Replication Stress DNA->DNA_Damage Inhibits Replication & Transcription TopoisomeraseII->DNA_Damage Stabilizes Cleavage Complex Cell_Death Apoptosis DNA_Damage->Cell_Death

Figure 1. Mechanism of Action of this compound.

Novel_Therapies_Mechanisms cluster_ADC Antibody-Drug Conjugate (ADC) cluster_PARP PARP Inhibitor cluster_FLT3 FLT3 Inhibitor ADC Trastuzumab deruxtecan HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding Internalization Internalization & Payload Release HER2_Receptor->Internalization DNA_Damage_ADC DNA Damage Internalization->DNA_Damage_ADC Cytotoxic Payload Apoptosis Apoptosis DNA_Damage_ADC->Apoptosis PARP_Inhibitor Olaparib PARP_Enzyme PARP Enzyme PARP_Inhibitor->PARP_Enzyme Inhibition SSB_Repair Single-Strand Break Repair PARP_Enzyme->SSB_Repair Blocked DNA_Damage_PARP Synthetic Lethality SSB_Repair->DNA_Damage_PARP Leads to Double-Strand Breaks in BRCA-deficient cells DNA_Damage_PARP->Apoptosis FLT3_Inhibitor Quizartinib FLT3_Receptor Mutated FLT3 Receptor FLT3_Inhibitor->FLT3_Receptor Inhibition Signaling_Pathway Downstream Proliferation Signaling FLT3_Receptor->Signaling_Pathway Blocked Cell_Proliferation Leukemic Cell Proliferation Signaling_Pathway->Cell_Proliferation Inhibition of Cell_Proliferation->Apoptosis Reduced

Figure 2. Mechanisms of Action of Novel Cancer Therapies.

Clinical_Trial_Workflow Patient_Population Eligible Patient Population (e.g., specific cancer type, stage, biomarker status) Randomization Randomization Patient_Population->Randomization Arm_A Arm A: Experimental Therapy (e.g., Novel Agent) Randomization->Arm_A Arm_B Arm B: Control/Standard of Care (e.g., this compound-based regimen or other standard) Randomization->Arm_B Treatment Treatment Cycles Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up Period Treatment->Follow_up Endpoints Primary & Secondary Endpoints (e.g., ORR, PFS, OS, Safety) Follow_up->Endpoints

Figure 3. Generalized Clinical Trial Workflow for a Comparative Study.

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive and proprietary. However, this section outlines the general methodologies based on published clinical trial information.

This compound in Metastatic Breast Cancer (Phase II)
  • Objective: To evaluate the efficacy and safety of this compound in combination with 5-fluorouracil (B62378) (5-FU) and cyclophosphamide (B585) as first-line treatment for metastatic breast cancer.

  • Patient Population: Women with metastatic breast cancer who had not received prior anthracycline therapy.

  • Treatment Regimen:

    • This compound: 50 mg/m² intravenously on day 1.

    • 5-Fluorouracil: 500 mg/m² on days 1 and 8.

    • Cyclophosphamide: 500 mg/m² on day 1.

    • Cycles repeated every 3 weeks.

  • Endpoints:

    • Primary: Overall response rate (ORR).

    • Secondary: Response duration, overall survival (OS), and toxicity.

  • Methodology: Patients received the combination chemotherapy until disease progression or unacceptable toxicity. Tumor response was assessed using standard imaging criteria. Safety was monitored through regular clinical and laboratory assessments, including evaluation of left ventricular ejection fraction.[2]

Olaparib in BRCA-Mutated Ovarian Cancer (SOLO1/GOG 3004)
  • Objective: To evaluate the efficacy of maintenance Olaparib in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation who were in clinical response after first-line platinum-based chemotherapy.

  • Patient Population: Patients with newly diagnosed, FIGO Stage III-IV, high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer with a deleterious or suspected deleterious germline or somatic BRCA1/2 mutation.

  • Treatment Regimen:

    • Patients were randomized 2:1 to receive:

      • Olaparib tablets: 300 mg twice daily.

      • Placebo tablets twice daily.

    • Treatment continued for up to 2 years or until disease progression.

  • Endpoints:

    • Primary: Investigator-assessed progression-free survival (PFS).

    • Secondary: Overall survival (OS), time to first subsequent therapy or death.

  • Methodology: This was a randomized, double-blind, placebo-controlled, multicenter trial. Efficacy was assessed by the investigators according to RECIST version 1.1.[11][15]

Quizartinib in Newly Diagnosed FLT3-ITD-Positive AML (QuANTUM-First)
  • Objective: To evaluate the efficacy and safety of Quizartinib combined with standard induction and consolidation chemotherapy, followed by Quizartinib monotherapy, in adults with newly diagnosed FLT3-ITD-positive AML.

  • Patient Population: Adults aged 18-75 with newly diagnosed FLT3-ITD positive AML.

  • Treatment Regimen:

    • Randomized 1:1 to receive:

      • Quizartinib or placebo in combination with standard 7+3 induction chemotherapy (cytarabine and daunorubicin/idarubicin) and consolidation therapy (high-dose cytarabine).

      • Followed by up to 36 cycles of maintenance therapy with Quizartinib or placebo.

  • Endpoints:

    • Primary: Overall survival (OS).

    • Secondary: Event-free survival (EFS), complete remission (CR) rate, and composite CR (CRc).

  • Methodology: A global, randomized, double-blind, placebo-controlled Phase 3 trial.[1][12][13]

Conclusion

This compound continues to be a therapeutic option in various malignancies, demonstrating notable efficacy, particularly in breast cancer. Its primary advantage over older anthracyclines lies in a potentially more favorable cardiac safety profile.[7] However, the landscape of cancer treatment is rapidly shifting towards more targeted and personalized approaches.

Novel therapies such as the ADC Trastuzumab deruxtecan in HER2-positive breast cancer, the PARP inhibitor Olaparib in BRCA-mutated ovarian cancer, and the FLT3 inhibitor Quizartinib in a specific subset of AML have demonstrated substantial improvements in efficacy, often with manageable and distinct safety profiles.[8][10][12] While direct comparative data against this compound is limited, the impressive outcomes of these novel agents in their respective indications suggest a paradigm shift in treatment strategies.

For researchers and drug development professionals, the key takeaway is the increasing importance of patient stratification based on molecular markers. While this compound and other anthracyclines may still have a role, particularly in resource-limited settings or in combination regimens, the future of oncology undoubtedly lies in the continued development and strategic implementation of these highly targeted and innovative therapies. Further research, including head-to-head comparative trials and studies exploring combination strategies, will be crucial to optimally position both established and novel agents in the therapeutic armamentarium against cancer.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Pirarubicin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe management and disposal of the antineoplastic agent Pirarubicin.

This compound, an anthracycline antibiotic used in chemotherapy, is a potent cytotoxic agent requiring stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. Due to its hazardous nature, all materials contaminated with this compound must be treated as hazardous waste. Adherence to these procedural guidelines is critical for minimizing occupational exposure and preventing environmental contamination.

Immediate Safety and Handling Precautions

Proper handling is the foundational step in a safe disposal workflow. All personnel must be trained on the risks and procedures before handling this compound.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

  • Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves are required. Anthracyclines can penetrate latex gloves. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every 30-60 minutes).[1]

  • Gown: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is essential.

  • Eye and Face Protection: Chemical safety goggles are required. If there is a risk of splashing, a full face shield must be worn in addition to goggles.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when handling the powdered form of the drug or when there is a risk of aerosolization, such as during spill cleanup.

Handling Environment: All procedures involving this compound, including reconstitution, dilution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol exposure.[1] The work surface should be covered with a plastic-backed absorbent pad, which must be disposed of as hazardous waste after the procedure.[1]

Step-by-Step Disposal Procedures

Proper segregation of waste at the point of generation is crucial. This compound-contaminated waste must never be mixed with general municipal waste.[2]

1. Liquid Waste Disposal

  • Collection: Collect all liquid waste (e.g., unused solutions, contaminated buffers) in a dedicated, leak-proof, and clearly labeled container with a tight-fitting lid. Do not dispose of liquid cytotoxic waste down the drain.[3]

  • Treatment (Chemical Inactivation): For enhanced safety, liquid this compound waste can be chemically inactivated prior to disposal. Treatment with 5.25% sodium hypochlorite (B82951) solution has been shown to be effective. (See Experimental Protocols for details).[2]

  • Packaging and Storage: Securely cap the container. Place the sealed container into a designated, labeled chemotherapeutic waste bag or a larger, puncture-proof container. Store the packaged waste in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EH&S) department.

2. Solid Waste Disposal

  • Collection: All non-sharp solid items contaminated with this compound, such as vials, PPE (gowns, gloves), and absorbent pads, must be placed in a designated, leak-proof container or a yellow chemotherapy waste bag.[3]

  • Packaging: When the bag or container is approximately three-quarters full, securely seal it. This primary container should then be placed inside a secondary, rigid, labeled container for transport.

  • Storage and Pickup: Store the sealed secondary container in the designated waste area for collection and subsequent incineration.

3. Sharps Disposal

  • Collection: Immediately after use, dispose of all sharps contaminated with this compound (e.g., needles, syringes, glass vials) into a designated, puncture-proof sharps container. These containers are typically yellow or specifically labeled "Chemo Sharps".[2]

  • Best Practices: To prevent needlestick injuries, do not recap, bend, or break needles.[2] If a syringe contains a visible amount of the drug, it should be disposed of as bulk chemical waste rather than in a trace sharps container.

  • Packaging and Disposal: Once the sharps container is three-quarters full, securely lock the lid. Place the sealed container into a designated chemotherapy waste box for final disposal via incineration.[2]

Data Presentation: Chemical Inactivation of this compound

The following table summarizes the key quantitative parameters for the chemical degradation of this compound waste.

ParameterValueSource
Degradation Agent Sodium Hypochlorite (NaOCl)Castegnaro et al., 1997 (IARC)[2]
Concentration 5.25%Castegnaro et al., 1997 (IARC)[2]
Treatment Ratio 1:1 (volume/volume) with waste solutionCastegnaro et al., 1997 (IARC)[2]
Contact Time At least 1 hourCastegnaro et al., 1997 (IARC)[2]
Efficacy Complete degradationCastegnaro et al., 1997 (IARC)[2]
Residue Mutagenicity Non-mutagenicCastegnaro et al., 1997 (IARC)[2]

Experimental Protocols: Chemical Degradation of this compound

This protocol is based on a study by the International Agency for Research on Cancer (IARC) for the degradation of anthracyclines, including this compound.[2]

Objective: To chemically degrade liquid this compound waste into non-mutagenic residues.

Materials:

  • Liquid waste containing this compound.

  • 5.25% Sodium Hypochlorite (NaOCl) solution (commercial bleach).

  • Appropriate sealed container for the reaction.

  • Personal Protective Equipment (PPE) as described above.

Methodology:

  • All procedures must be conducted within a chemical fume hood or a Class II Biological Safety Cabinet.

  • Carefully transfer the liquid this compound waste into a designated, sealable, and chemically resistant reaction container.

  • Add an equal volume of 5.25% sodium hypochlorite solution to the waste container (a 1:1 volume/volume ratio).[2]

  • Securely seal the container and gently mix the contents.

  • Allow the mixture to react for a minimum of one hour to ensure complete degradation of the this compound.[2]

  • Following the inactivation period, the resulting solution can be prepared for final disposal according to institutional and local regulations for treated chemical waste. Consult with your institution's EH&S department for the final disposal pathway.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound-contaminated waste.

Pirarubicin_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_treatment Waste Collection & Treatment cluster_disposal Final Disposal Pathway start Handling this compound (in BSC / Fume Hood) liquid_waste Liquid Waste (Unused solutions, etc.) start->liquid_waste solid_waste Solid Waste (PPE, Vials, Pads) start->solid_waste sharps_waste Sharps Waste (Needles, Syringes) start->sharps_waste liquid_container Collect in Labeled, Leak-Proof Container liquid_waste->liquid_container inactivation Chemical Inactivation (Optional, Recommended) [1:1 NaOCl 5.25%, 1hr] liquid_container->inactivation ehs_pickup Store in Designated Area for EH&S Pickup inactivation->ehs_pickup solid_container Collect in Yellow Chemo Waste Bag/Bin solid_container->ehs_pickup sharps_container Collect in 'Chemo Sharps' Puncture-Proof Container sharps_container->ehs_pickup incineration Final Disposal: Incineration ehs_pickup->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Pirarubicin Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Pirarubicin is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and ensure a secure laboratory environment. This compound is classified as a hazardous substance that may cause genetic defects, cancer, and damage fertility or the unborn child.[1]

Essential Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the primary defense against accidental exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationStandard / Reference
Gloves Chemotherapy-tested nitrile gloves (double-gloving recommended). Change gloves immediately if contaminated or damaged.ASTM D6978[2][3]
Gown Disposable, impervious gown with a solid front, long sleeves, and tight-fitting cuffs.OSHA, ASHP, and ONS recommendations[4]
Eye Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US)[5]
Face Protection A face shield should be worn in addition to safety goggles whenever there is a risk of splashing.OSHA recommendations
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder form of this compound or when there is a potential for aerosolization.NIOSH guidelines
Footwear Closed-toe shoes are mandatory. Protective shoe covers should be worn and disposed of as contaminated waste upon exiting the handling area.General laboratory safety guidelines

Procedural, Step-by-Step Guidance for Handling this compound

1. Preparation and Engineering Controls:

  • All handling of this compound should occur within a certified Class II Biosafety Cabinet (BSC) or a glove box to minimize aerosol generation.[3]

  • Ensure the work area is clean and uncluttered.

  • Prepare all necessary materials, including the required PPE, before commencing work.

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE.

  • Don shoe covers, followed by the first pair of gloves.

  • Put on the impervious gown, ensuring complete coverage.

  • Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

  • Finally, put on eye and face protection, and if necessary, a respirator.

3. Handling this compound:

  • When handling the solid form, use caution to avoid creating dust.[6]

  • If preparing solutions, work slowly and carefully to prevent splashes.

  • All contaminated materials, such as pipette tips and vials, should be immediately disposed of in a designated hazardous waste container.

4. Doffing PPE:

  • Remove PPE in an order that minimizes the risk of cross-contamination.

  • The outer pair of gloves should be removed first.

  • Remove the gown and the second pair of gloves.

  • Exit the immediate work area before removing eye and face protection and the respirator.

  • Wash hands thoroughly after removing all PPE.

5. Waste Disposal:

  • All this compound waste, including contaminated PPE and unused drug, must be disposed of as hazardous chemical waste.[7]

  • Use designated, clearly labeled, leak-proof containers for all this compound waste.

  • Solid waste, such as contaminated labware, should be collected in chemotherapy waste bags.[8]

  • Liquid waste should be collected in a sealed, leak-proof container.[8]

  • Follow all institutional and local regulations for the disposal of hazardous waste.[5]

6. Emergency Procedures: Accidental Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Consult a physician.[6]

  • Eye Contact: Rinse the opened eye for several minutes under running water.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

This compound Spill Management Workflow

In the event of a this compound spill, a clear and immediate response is crucial to contain the contamination and ensure the safety of all personnel.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_cleanup_procedure Cleanup Procedure cluster_disposal Disposal cluster_follow_up Follow-up spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify don_ppe Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles) notify->don_ppe contain Contain Spill with Absorbent Pads don_ppe->contain clean Clean Area with Detergent Solution, Followed by Water contain->clean collect_waste Collect All Contaminated Materials clean->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose decontaminate_ppe Doff and Decontaminate/Dispose of PPE dispose->decontaminate_ppe wash_hands Wash Hands Thoroughly decontaminate_ppe->wash_hands document Document Incident wash_hands->document

Caption: Workflow for the safe management of a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.